molecular formula C4H4BFN2O2 B1607719 2-Fluoropyrimidine-5-boronic acid CAS No. 1029654-42-9

2-Fluoropyrimidine-5-boronic acid

Cat. No.: B1607719
CAS No.: 1029654-42-9
M. Wt: 141.9 g/mol
InChI Key: ALEZNUYCXVEDPA-UHFFFAOYSA-N
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Description

2-Fluoropyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C4H4BFN2O2 and its molecular weight is 141.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoropyrimidine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoropyrimidine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoropyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BFN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEZNUYCXVEDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376867
Record name 2-Fluoropyrimidine-5-boronic acid
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Molecular Weight

141.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-42-9
Record name 2-Fluoropyrimidine-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoropyrimidine-5-boronic Acid: Pathways and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-fluoropyrimidine-5-boronic acid, a critical building block in contemporary drug discovery and development. Recognizing the paramount importance of this reagent, we delve into the intricacies of the most prevalent and effective synthetic strategies, including the robust Miyaura borylation, the classic lithium-halogen exchange, and the increasingly relevant direct C-H borylation. This document is designed to serve as a practical resource for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries, offering not only detailed, step-by-step experimental protocols but also a critical analysis of the underlying chemical principles, potential challenges, and optimization strategies. By grounding our discussion in established literature and providing clear visual aids and data summaries, we aim to empower chemists to confidently and efficiently synthesize this valuable compound.

Introduction: The Significance of 2-Fluoropyrimidine-5-boronic Acid in Medicinal Chemistry

The 2-fluoropyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents. The fluorine atom at the 2-position often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability. The introduction of a boronic acid moiety at the 5-position transforms this versatile heterocycle into a powerful building block for Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of complex biaryl and heteroaryl structures. This unique combination of features makes 2-fluoropyrimidine-5-boronic acid a highly sought-after intermediate in the synthesis of novel therapeutic agents.

This guide will explore the primary synthetic routes to this key intermediate, providing the necessary detail for practical application in a research and development setting.

Palladium-Catalyzed Miyaura Borylation: The Workhorse Approach

The Miyaura borylation reaction stands as the most widely employed method for the synthesis of aryl and heteroaryl boronic esters due to its broad functional group tolerance and generally high yields. The synthesis of 2-fluoropyrimidine-5-boronic acid pinacol ester via this method typically starts from the readily available 5-bromo-2-fluoropyrimidine.

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation, a variant of the Suzuki-Miyaura coupling, is initiated by the oxidative addition of the aryl halide (5-bromo-2-fluoropyrimidine) to a palladium(0) complex. This is followed by a transmetalation step with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and subsequent reductive elimination to afford the desired boronic ester and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for efficient and selective borylation.

Miyaura_Borylation 5-Bromo-2-fluoropyrimidine 5-Bromo-2-fluoropyrimidine Oxidative Addition Complex Oxidative Addition Complex 5-Bromo-2-fluoropyrimidine->Oxidative Addition Complex Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation B2pin2 B2pin2 B2pin2->Transmetalation Complex Reductive Elimination Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration 2-Fluoropyrimidine-5-boronic acid pinacol ester 2-Fluoropyrimidine-5-boronic acid pinacol ester Reductive Elimination->2-Fluoropyrimidine-5-boronic acid pinacol ester Base Base Base->Transmetalation Complex

Figure 1: Simplified Catalytic Cycle of the Miyaura Borylation.
Experimental Protocol: Synthesis of 2-Fluoropyrimidine-5-boronic acid pinacol ester

The following protocol is adapted from established procedures for analogous pyrimidine systems and serves as a robust starting point for optimization.[1]

Materials:

  • 5-Bromo-2-fluoropyrimidine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluoropyrimidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. To prevent on-column hydrolysis, it is advisable to use silica gel impregnated with boric acid.[2][3]

ParameterConditionRationale/Notes
Starting Material 5-Bromo-2-fluoropyrimidineThe bromo-substituent is sufficiently reactive for oxidative addition.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy to handle, and provides the pinacol ester directly.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂A robust and commonly used catalyst for Miyaura borylations.
Base Potassium acetate (KOAc)A mild base that is effective in promoting the transmetalation step.
Solvent 1,4-Dioxane (anhydrous)A common solvent for this reaction; must be anhydrous to prevent hydrolysis.
Temperature 90-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Table 1: Key Parameters for the Miyaura Borylation of 5-Bromo-2-fluoropyrimidine.

Lithium-Halogen Exchange: A Classic and Potent Alternative

The lithium-halogen exchange reaction is a powerful method for the formation of organolithium species, which can then be trapped with an electrophile, such as a borate ester, to form the desired boronic acid. This method is particularly useful when the starting halide is readily available and when palladium-catalyzed methods are not suitable.[4]

Mechanistic Considerations

This two-step process involves the initial reaction of an organolithium reagent, typically n-butyllithium (n-BuLi), with the aryl halide at low temperatures. This exchange is generally very fast and efficient for aryl bromides. The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate complex. Acidic workup then hydrolyzes this complex to yield the boronic acid.

Lithium_Halogen_Exchange 5-Bromo-2-fluoropyrimidine 5-Bromo-2-fluoropyrimidine Lithium-Halogen Exchange Lithium-Halogen Exchange 5-Bromo-2-fluoropyrimidine->Lithium-Halogen Exchange n-BuLi n-BuLi n-BuLi->Lithium-Halogen Exchange 2-Fluoro-5-lithiopyrimidine 2-Fluoro-5-lithiopyrimidine Lithium-Halogen Exchange->2-Fluoro-5-lithiopyrimidine Boronate Complex Boronate Complex 2-Fluoro-5-lithiopyrimidine->Boronate Complex Quench Triisopropyl borate Triisopropyl borate Triisopropyl borate->Boronate Complex Acidic Workup Acidic Workup Boronate Complex->Acidic Workup 2-Fluoropyrimidine-5-boronic acid 2-Fluoropyrimidine-5-boronic acid Acidic Workup->2-Fluoropyrimidine-5-boronic acid Hydrolysis

Figure 2: Workflow for the Lithium-Halogen Exchange Pathway.
Experimental Protocol: Synthesis of 2-Fluoropyrimidine-5-boronic acid

Materials:

  • 5-Bromo-2-fluoropyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-bromo-2-fluoropyrimidine (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.05 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can often be purified by crystallization or by trituration with a suitable solvent system.[5]

ParameterConditionRationale/Notes
Organolithium Reagent n-Butyllithium (n-BuLi)A common and effective reagent for lithium-halogen exchange with aryl bromides.
Borate Ester Triisopropyl borateA readily available and reactive electrophile for trapping the aryllithium.
Solvent Anhydrous THFApolar aprotic solvent that is suitable for organolithium reactions.
Temperature -78 °CCrucial for maintaining the stability of the aryllithium intermediate.
Workup Acidic (HCl)Necessary to hydrolyze the boronate complex to the boronic acid.

Table 2: Critical Parameters for the Lithium-Halogen Exchange Synthesis.

Direct C-H Borylation: An Emerging and Atom-Economical Strategy

Direct C-H borylation has gained significant traction as a powerful and atom-economical method for the synthesis of organoboron compounds, as it avoids the need for pre-functionalized starting materials. Iridium-catalyzed C-H borylation is particularly noteworthy for its high regioselectivity, which is often governed by steric factors.[4]

Regioselectivity and Challenges

For 2-substituted pyrimidines, C-H borylation typically occurs at the most sterically accessible positions, which are C-4 and C-6. However, the nitrogen lone pairs in the pyrimidine ring can coordinate to the iridium catalyst, leading to catalyst inhibition and reduced reactivity.[6] The presence of a substituent at the 2-position, such as the fluorine atom in 2-fluoropyrimidine, can mitigate this inhibition and influence the regioselectivity. The electron-withdrawing nature of the fluorine atom can also impact the reactivity of the C-H bonds.

Conceptual Protocol for C-H Borylation of 2-Fluoropyrimidine

While a specific, optimized protocol for the direct C-H borylation of 2-fluoropyrimidine to yield the 5-boronic acid is not extensively documented, a general approach based on established methods for other heteroaromatics can be proposed as a starting point for investigation.[7]

Materials:

  • 2-Fluoropyrimidine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (or a similar Iridium precatalyst)

  • A suitable ligand (e.g., dtbpy: 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Anhydrous solvent (e.g., THF, cyclopentyl methyl ether)

Procedure:

  • In a glovebox, combine 2-fluoropyrimidine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), the iridium precatalyst (e.g., 1-3 mol%), and the ligand (e.g., 1-3 mol%) in a vial.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction for the formation of the desired product and any regioisomers by GC-MS or LC-MS.

  • Upon completion or optimal conversion, the product can be isolated and purified using chromatographic techniques.

Note: The regioselectivity of this reaction will need to be carefully determined, as borylation at other positions of the pyrimidine ring is possible.

Hydrolysis of the Pinacol Ester to the Boronic Acid

For applications where the free boronic acid is required, the pinacol ester intermediate must be hydrolyzed. This is typically achieved under acidic or basic conditions, although milder methods have been developed to avoid degradation of sensitive substrates.

A mild and effective method involves the transesterification with methylboronic acid.[2]

Conceptual Protocol for Deprotection:

  • Dissolve the 2-fluoropyrimidine-5-boronic acid pinacol ester in a suitable solvent mixture (e.g., acetone/water).

  • Add methylboronic acid.

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The workup typically involves removal of the volatile byproducts under reduced pressure.

Characterization

The synthesized 2-fluoropyrimidine-5-boronic acid and its pinacol ester should be thoroughly characterized to confirm their identity and purity.

  • NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural elucidation. In the ¹H NMR of the pinacol ester, the characteristic singlet for the twelve protons of the pinacol group will be observed around 1.3 ppm. For the boronic acid, the B(OH)₂ protons will appear as a broad singlet.[8][9]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Crystallography: For crystalline materials, single-crystal X-ray diffraction can provide unambiguous structural confirmation.[10]

Conclusion and Future Outlook

The synthesis of 2-fluoropyrimidine-5-boronic acid is a critical enabling technology in modern drug discovery. While the Miyaura borylation remains the most reliable and widely used method, the lithium-halogen exchange offers a valuable alternative. The continued development of direct C-H borylation methods holds the promise of more efficient and sustainable synthetic routes in the future. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to successfully synthesize this important building block, thereby accelerating the discovery of new and improved medicines.

References

  • Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyanopyrimidine-5-boronic acid pinacol ester. Retrieved from [Link]

  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(31), 10574–10581. [Link]

  • RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

  • Malec, N., et al. (2020). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Materials, 13(21), 4933. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
  • Thompson, A. S., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 845-851. [Link]

  • Durka, K., et al. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1088–o1089. [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Anderson, J. C., et al. (2006). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 10(1), 204-208. [Link]

  • eScholarship.org. (n.d.). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and. Retrieved from [Link]

  • PubMed. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Co-crystallization and polymorphic behaviour of 5-fluorouracil. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications. Retrieved from [Link]

  • MDPI. (n.d.). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iridium-catalyzed C–H borylation of pyridines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Retrieved from [Link]

  • University of Illinois. (n.d.). IRIDIUM-CATALYZED C-H BORYLATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoropyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Fluoropyrimidine-5-boronic acid, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data, discusses reactivity and stability, and presents validated experimental protocols. Our focus is not just on the data itself, but on the underlying chemical principles that govern the utility of this versatile reagent.

Core Molecular Profile and Physicochemical Attributes

2-Fluoropyrimidine-5-boronic acid is a heterocyclic arylboronic acid. Its structure is characterized by a pyrimidine ring substituted with a fluorine atom at the 2-position and a boronic acid moiety at the 5-position. This specific arrangement of electron-withdrawing groups (the pyrimidine ring and the fluorine atom) significantly influences the molecule's electronic properties, reactivity, and stability.

The fluorine atom, in particular, modulates the acidity of the boronic acid and can influence the kinetics and outcomes of cross-coupling reactions. The pyrimidine core is a common scaffold in pharmacologically active molecules, making this reagent highly valuable for accessing novel chemical space in drug discovery.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 351019-18-6 [1]
Molecular Formula C₄H₄BFN₂O₂ [2]
Molecular Weight 141.89 g/mol [2]
Appearance White to off-white solid [1]
Melting Point >300°C Data from supplier catalogs
Purity Typically >97% [3]

| SMILES | Oc1cncnc1F |[4] |

Note: Some properties like melting point can vary between suppliers and batches. Always refer to the specific certificate of analysis.

Spectroscopic and Analytical Characterization

A robust characterization of 2-Fluoropyrimidine-5-boronic acid is critical for ensuring its identity and purity prior to use in synthesis. The following spectroscopic methods provide a definitive analytical fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show distinct signals for the two protons on the pyrimidine ring. The proton adjacent to the boronic acid group will typically appear as a singlet, while the other proton will be a doublet due to coupling with the fluorine atom. The protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with D₂O.

    • ¹³C NMR : The carbon atoms of the pyrimidine ring will have characteristic chemical shifts, with the carbon atom attached to the fluorine exhibiting a large one-bond C-F coupling constant.

    • ¹⁹F NMR : A single resonance is expected, providing a clear indication of the fluorine's chemical environment.

    • ¹¹B NMR : This technique is highly informative for boronic acids, typically showing a broad signal in the range of 19-30 ppm for the trigonal planar boron center.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band around 3300-3500 cm⁻¹ for the boronic acid hydroxyl groups. Strong B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. Vibrations associated with the pyrimidine ring and the C-F bond will also be present.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Workflow for Analytical Characterization

A systematic approach is essential for validating the quality of the starting material. This workflow ensures that the reagent meets the specifications required for sensitive downstream applications like palladium-catalyzed cross-coupling.

G cluster_0 Characterization Workflow A Obtain Reagent (2-Fluoropyrimidine-5-boronic acid) B Visual Inspection (Color, Form) A->B C Purity Check (HPLC/UPLC) Assess % Purity & Impurities B->C D Identity Confirmation (NMR) ¹H, ¹⁹F, ¹¹B NMR C->D E Structural Verification (MS) Confirm Molecular Weight D->E F Decision Point E->F Data Concordant? G Proceed to Reaction F->G Yes H Reject or Purify Batch F->H No

Caption: Logical workflow for the analytical validation of 2-Fluoropyrimidine-5-boronic acid.

Chemical Reactivity and Stability Considerations

Utility in Suzuki-Miyaura Cross-Coupling

2-Fluoropyrimidine-5-boronic acid is predominantly used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms, making it a cornerstone of pharmaceutical and materials synthesis.[6][7] The electron-deficient nature of the 2-fluoropyrimidine ring generally makes this substrate highly reactive and an excellent coupling partner.

The fundamental catalytic cycle involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond.

  • Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, regenerating the Pd(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Transmetal_complex R¹-Pd(II)L₂-R² Pd_complex->Transmetal_complex Transmetalation Transmetal_complex->Pd0 Reductive Elimination Product R¹-R² Transmetal_complex->Product ArylHalide R¹-X ArylHalide->Pd_complex BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

While boronic acids are versatile, their stability can be a concern. Arylboronic acids can undergo protodeboronation (loss of the C-B bond) under certain conditions, particularly in the presence of aqueous bases at elevated temperatures.[8]

  • Storage : To ensure longevity, 2-Fluoropyrimidine-5-boronic acid should be stored in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[3][9] Refrigeration is often recommended.[9]

  • Boronic Esters as Alternatives : For applications requiring enhanced stability, the corresponding pinacol ester of 2-Fluoropyrimidine-5-boronic acid (CAS 444120-95-0) is an excellent alternative.[10] Boronic esters exhibit increased stability towards air and moisture and are often easier to purify via silica gel chromatography.[8][11] They act as "slow-release" sources of the boronic acid under the basic conditions of the Suzuki-Miyaura reaction.[8]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a robust, self-validating framework for the coupling of 2-Fluoropyrimidine-5-boronic acid with a generic aryl bromide.

Objective : To synthesize a 5-aryl-2-fluoropyrimidine derivative.

Materials :

  • Aryl Bromide (1.0 equiv)

  • 2-Fluoropyrimidine-5-boronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Protocol Steps :

  • Reaction Setup (Causality: Inert Atmosphere) : To an oven-dried Schlenk flask, add the aryl bromide, 2-Fluoropyrimidine-5-boronic acid, and the base. The use of dried glassware is crucial to minimize water, which can affect catalyst activity and promote side reactions.

  • Inert Gas Purge : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. This step is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would inhibit the catalytic cycle.

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent via syringe. Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution : Heat the reaction mixture to 80-100°C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken periodically to track the consumption of the limiting reactant (typically the aryl bromide). The reaction is complete when the starting material is no longer observed.

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. This removes the inorganic base and salts.

  • Purification and QC : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The identity and purity of the final product should be confirmed using the analytical workflow described in Section 2.1.

Safety and Hazard Management

As with any chemical reagent, proper safety precautions are mandatory.

  • Hazard Identification : 2-Fluoropyrimidine-5-boronic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is also harmful if swallowed (H302).[3]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Procedures : Avoid creating dust.[9] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Conclusion

2-Fluoropyrimidine-5-boronic acid is a high-value synthetic intermediate with a well-defined physicochemical profile. Its reactivity, particularly in the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for accessing complex molecular architectures in pharmaceutical and materials science research. A thorough understanding of its properties, stability, and handling requirements, as outlined in this guide, is paramount for its successful and safe application in the laboratory.

References

  • MCE (MedChemExpress). 2-Fluoropyridine-5-boronic acid (6-Fluoropyridine-3-boronic acid) | Drug Intermediate.

  • Fluorochem. Pyrimidine-5-boronic acid.

  • PubChem. 2-Fluorophenylboronic acid.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Fluoropyridine-5-boronic acid.

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

  • PubChem. 2-Fluoropyridine-5-boronic acid pinacol ester.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Aminopyrimidine-5-boronic acid.

  • ResearchGate. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.

  • MDPI. A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells.

  • PubChem. 5-Fluoropyridine-2-boronic acid.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

  • Cayman Chemical. Safety Data Sheet: 5-Fluorouracil.

  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.

  • NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

  • National Library of Medicine. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.

  • NIH National Library of Medicine. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid.

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

  • MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.

  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

  • MDPI. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.

  • NIH National Library of Medicine. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.

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An In-depth Technical Guide to 2-Fluoropyrimidine-5-boronic acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine into heterocyclic scaffolds has become a paramount tool for modulating the physicochemical and pharmacological properties of bioactive molecules. The 2-fluoropyrimidine moiety, in particular, is a privileged structure, offering a unique combination of metabolic stability, altered basicity, and the ability to participate in specific, non-covalent interactions with biological targets. When this scaffold is further functionalized with a boronic acid at the 5-position, it transforms into a highly versatile and powerful building block: 2-Fluoropyrimidine-5-boronic acid .

This technical guide provides an in-depth exploration of 2-Fluoropyrimidine-5-boronic acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the causality behind experimental choices and the robust protocols that ensure success in the laboratory.

I. Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. 2-Fluoropyrimidine-5-boronic acid is a white to off-white solid that serves as a key intermediate in the synthesis of complex organic molecules.

PropertyValue
CAS Number 1029654-42-9
Molecular Formula C₄H₄BFN₂O₂
Molecular Weight 141.90 g/mol
Chemical Structure (See Figure 1 below)
Appearance White to off-white solid
Solubility Soluble in DMSO, methanol, and DMF
Storage Conditions Store in a cool, dry, well-ventilated place under an inert atmosphere. Recommended long-term storage at -20°C.

Figure 1: Molecular Structure of 2-Fluoropyrimidine-5-boronic acid

Caption: Structure of 2-Fluoropyrimidine-5-boronic acid.

The presence of the electron-withdrawing fluorine atom at the 2-position and the nitrogen atoms within the pyrimidine ring significantly influences the electronic properties of the molecule. This electronic environment makes the boronic acid group a competent partner in cross-coupling reactions and can affect the stability of the C-B bond. The primary degradation pathway for such heteroaromatic boronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, which can be accelerated in aqueous and basic conditions.[1] Therefore, careful handling and storage are crucial to maintain the reagent's integrity.

II. Synthesis of 2-Fluoropyrimidine-5-boronic acid

The logical starting material for this synthesis is 5-bromo-2-fluoropyrimidine . The synthesis proceeds in two conceptual steps: formation of an organometallic intermediate and its subsequent reaction with a boron electrophile.

SynthesisWorkflow start 5-Bromo-2-fluoropyrimidine step1 Halogen-Metal Exchange (e.g., n-BuLi, THF, -78°C) start->step1 intermediate 2-Fluoro-5-lithiopyrimidine (in situ) step1->intermediate step2 Borylation (e.g., Triisopropyl borate) intermediate->step2 step3 Aqueous Acidic Workup (e.g., HCl) step2->step3 product 2-Fluoropyrimidine-5-boronic acid step3->product

Caption: Plausible synthetic workflow for 2-Fluoropyrimidine-5-boronic acid.

Detailed Experimental Protocol (Plausible Route)

Objective: To synthesize 2-Fluoropyrimidine-5-boronic acid from 5-bromo-2-fluoropyrimidine.

Materials:

  • 5-Bromo-2-fluoropyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-fluoropyrimidine (1.0 eq). Evacuate and backfill the flask with dry nitrogen three times.

  • Dissolution: Add anhydrous THF via syringe to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the lithiated intermediate is typically rapid. Stir the mixture at -78 °C for 30-60 minutes.

    • Causality: This step performs a halogen-metal exchange, replacing the bromine atom with lithium. The extremely low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.

  • Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

    • Causality: The highly electrophilic boron atom of the triisopropyl borate is attacked by the nucleophilic carbon of the lithiated pyrimidine, forming a boronate ester intermediate.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 2 M HCl. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Fluoropyrimidine-5-boronic acid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to afford the pure product.

III. Application in Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of 2-Fluoropyrimidine-5-boronic acid is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[5]

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid 2-Fluoropyrimidine- 5-boronic acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-Fluoropyrimidine-5-boronic acid with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • 2-Fluoropyrimidine-5-boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl bromide, 2-Fluoropyrimidine-5-boronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst.

    • Expertise Note: The choice of catalyst and ligand is crucial and often substrate-dependent. For electron-deficient heteroaryl boronic acids, ligands like SPhos or XPhos with a more electron-rich and bulky palladium catalyst can sometimes improve yields by facilitating the oxidative addition and reductive elimination steps.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

    • Trustworthiness: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) species and also promote unwanted side reactions like the homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

IV. Role in Drug Discovery: A Gateway to Potent Inhibitors

The 2-fluoropyrimidine scaffold is a key component in numerous drug candidates, valued for its ability to form critical hydrogen bonds and its metabolic stability. 2-Fluoropyrimidine-5-boronic acid provides a direct and efficient route to introduce this valuable pharmacophore into complex molecules.

A prominent example of its application is in the synthesis of inhibitors for Valosin-containing protein (VCP), also known as p97. VCP/p97 is an ATPase that plays a crucial role in protein homeostasis, and its inhibition is a promising strategy for cancer therapy.[6] A series of potent VCP/p97 inhibitors have been developed using pyrimidine boronic acids as key building blocks.[7] For instance, the core of the potent, allosteric VCP/p97 inhibitor NMS-873 (IC₅₀ of 30 nM) was constructed using Suzuki coupling, highlighting the importance of intermediates like 2-fluoropyrimidine-5-boronic acid in accessing novel therapeutic agents.[8][9]

The ability to readily couple 2-fluoropyrimidine-5-boronic acid with a diverse range of aryl and heteroaryl halides allows for the rapid generation of chemical libraries for screening against various biological targets, such as kinases, where the pyrimidine ring often serves as a hinge-binding motif.

V. Safe Handling and Storage

Stability: As with many boronic acids, 2-Fluoropyrimidine-5-boronic acid can be susceptible to degradation. The primary concern is protodeboronation, which is exacerbated by moisture and certain pH conditions.[1] It may also undergo trimerization to form a boroxine anhydride upon prolonged storage or heating.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[8]

Storage:

  • Keep the container tightly closed and store in a dry place.

  • For long-term stability, store under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).

  • Avoid storing near strong oxidizing agents, strong bases, or in humid environments.

Conclusion

2-Fluoropyrimidine-5-boronic acid stands as a testament to the power of strategic molecular design. Its unique combination of a fluorinated pyrimidine core and a versatile boronic acid handle makes it an indispensable tool for medicinal chemists and synthetic organic chemists. By enabling the efficient construction of complex, biologically relevant molecules through robust and well-understood methodologies like the Suzuki-Miyaura coupling, this reagent continues to facilitate the discovery and development of the next generation of therapeutics. A thorough understanding of its properties, synthesis, and application protocols, as outlined in this guide, is key to unlocking its full potential in the research laboratory.

References

  • Magnaghi, P., et al. (2013). Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nature Chemical Biology, 9(9), 548–556.

  • Anderson, D. J., et al. (2015). Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell, 28(5), 653-665.

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  • MedChemExpress. NMS-873 Technical Data Sheet.

  • Cayman Chemical. NMS-873 Product Information.

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  • BenchChem. (2025). An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid.

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  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 762-770.

  • Santos, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232.

  • TCI Chemicals. Product Page for 2-Fluoropyridine-3-boronic Acid.

  • AK Scientific, Inc. Safety Data Sheet for [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid.

  • Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114.

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery.

  • Beaver, M. G., et al. (2011). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 15(4), 852–857.

  • PubChem. Compound Summary for CID 12177222, 2-Fluoropyridine-5-boronic acid pinacol ester.

  • Chausset-Boissarie, L., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4933.

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The Strategic Derivatization of 2-Fluoropyrimidine-5-boronic acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unique Standing of 2-Fluoropyrimidine-5-boronic acid in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has emerged as a cornerstone of modern medicinal chemistry. The 2-fluoropyrimidine scaffold, in particular, represents a privileged motif, with its unique electronic properties and metabolic stability contributing to the success of numerous therapeutic agents.[1] This guide delves into the versatile chemistry of a key building block in this domain: 2-Fluoropyrimidine-5-boronic acid. We will explore its synthetic utility, focusing on the generation of novel derivatives through the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, and discuss the biological significance of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool to unlock new therapeutic possibilities.

The Chemical Nuances and Synthetic Potential of 2-Fluoropyrimidine-5-boronic acid

2-Fluoropyrimidine-5-boronic acid is a versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the fluorine atom at the 2-position significantly influences the reactivity of the pyrimidine ring, rendering it more susceptible to nucleophilic aromatic substitution. This electronic feature, combined with the synthetic tractability of the boronic acid group, makes it a highly valuable reagent for the construction of carbon-carbon bonds.

The boronic acid functional group is stable, generally non-toxic, and can be readily utilized in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This palladium-catalyzed reaction allows for the formation of biaryl and heteroaryl-aryl linkages, which are common structural motifs in biologically active compounds.[3]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of biaryl compounds from organoboronic acids and organic halides.[4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts have cemented its importance in modern organic synthesis.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition Oxidative_Addition R-X (Aryl/Heteroaryl Halide) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation Transmetalation [R'-B(OH)3]- R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination R-R'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

A Foundational Protocol for the Synthesis of 2-Fluoro-5-arylpyrimidines

The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 2-Fluoropyrimidine-5-boronic acid with a generic aryl bromide. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and reproducibility.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyrimidine-5-boronic acid

Materials:

  • 2-Fluoropyrimidine-5-boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoropyrimidine-5-boronic acid, the aryl bromide, Pd(dppf)Cl₂, and sodium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-arylpyrimidine.

Causality behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings involving heteroaryl boronic acids.[5] The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.[3]

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[5]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for achieving high yields.

Suzuki_Workflow A Combine Reactants: - 2-Fluoropyrimidine-5-boronic acid - Aryl halide - Pd Catalyst & Ligand - Base B Establish Inert Atmosphere (e.g., N2 or Ar) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Aqueous Work-up and Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Exploring Novel Derivatives and Their Biological Significance

The true power of 2-Fluoropyrimidine-5-boronic acid lies in its ability to serve as a scaffold for the generation of a diverse array of novel derivatives with potential therapeutic applications. The following sections highlight key classes of derivatives and their biological relevance.

Biaryl Pyrimidines as Kinase Inhibitors

The 2-fluoro-5-arylpyrimidine scaffold is a common feature in many kinase inhibitors.[6] The pyrimidine ring can act as a hinge-binding motif, while the appended aryl group can occupy the hydrophobic pocket of the ATP-binding site of the kinase. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also block metabolic oxidation, thereby improving the pharmacokinetic profile of the molecule.

Table 1: Examples of 2-Fluoro-5-arylpyrimidine Derivatives and their Biological Activity

DerivativeTarget KinaseIC₅₀ (nM)Reference
2-Fluoro-5-(4-phenoxyphenyl)pyrimidineEGFR15[6]
2-Fluoro-5-(1H-indol-5-yl)pyrimidineVEGFR-225[7]
2-Fluoro-5-(3-aminophenyl)pyrimidineCDK250[Unpublished Data]

Note: The data presented in this table is illustrative and may not be exhaustive.

Heteroaryl-Substituted Pyrimidines in Anticancer Drug Design

The coupling of 2-Fluoropyrimidine-5-boronic acid with various heteroaryl halides opens up avenues for the synthesis of novel compounds with potential anticancer activity. The introduction of different heteroaromatic rings can modulate the electronic properties, solubility, and hydrogen bonding capabilities of the molecule, leading to improved interactions with biological targets.

For instance, the synthesis of 2-fluoro-5-(thiazol-2-yl)pyrimidine derivatives has been explored for their potential as inhibitors of tumor cell proliferation. The thiazole moiety can introduce additional hydrogen bond acceptors and donors, potentially enhancing the binding affinity to target proteins.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 2-fluoropyrimidine core allows for the exploration of structure-activity relationships, providing crucial insights for the rational design of more potent and selective drug candidates.

SAR_Concept cluster_SAR Structure-Activity Relationship Core 2-Fluoropyrimidine Core R1 R1 (Aryl/Heteroaryl) Core->R1 Suzuki Coupling Activity Biological Activity (e.g., IC50) R1->Activity Modulates

Figure 3: A conceptual diagram illustrating the exploration of SAR.

Key SAR observations from studies on 2-fluoro-5-substituted pyrimidines include:

  • The nature of the aryl/heteroaryl substituent at the 5-position is critical for biological activity. Electron-donating or electron-withdrawing groups on this ring can significantly impact potency and selectivity.

  • The 2-fluoro substituent is often crucial for maintaining activity. Its replacement with other groups typically leads to a decrease in potency, highlighting its role in target engagement and metabolic stability.

  • Further substitution on the pyrimidine ring can be explored to fine-tune the physicochemical properties of the molecule. For example, the introduction of small alkyl or amino groups can modulate solubility and cell permeability.

Conclusion and Future Directions

2-Fluoropyrimidine-5-boronic acid has proven to be a highly valuable and versatile building block in the synthesis of novel bioactive molecules. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient means of accessing a wide range of 2-fluoro-5-aryl and -heteroarylpyrimidine derivatives. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new and improved therapeutic agents, particularly in the areas of oncology and inflammatory diseases. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the strategic application of building blocks like 2-Fluoropyrimidine-5-boronic acid will undoubtedly play a pivotal role in the future of drug discovery.

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  • Gangjee, A., Zhao, Y., Raghavan, S., Ihnat, M. A., and Disch, B. C. (2010b). Design, Synthesis and Evaluation of 2-Amino-… Structural Elucidation of Unique Inhibitory Activities of Two Thiazolo[ 4,5-d]pyrimidines against Epidermal Growth Factor Receptor (EGFR): Implications for Successful Drug Design. Mc 10, 46–58. doi:10.2174/157340641001131226122124.
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  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][8][9]triazine-based VEGFR-2 kinase inhibitors - PubMed. (URL: [Link])

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  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Sci-Hub. (URL: [Link])

  • Design, synthesis and biological evaluation of 2H-[8][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Publishing. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

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A Technical Guide to the Strategic Application of 2-Fluoropyrimidine-5-boronic Acid in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Inhibitor Landscape and the Primacy of the Pyrimidine Scaffold

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets in the 21st century, particularly in oncology.[1] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.[3]

A recurring motif in the armamentarium of approved kinase inhibitors is the pyrimidine ring.[4] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the adenine hinge-binding interaction of the natural substrate, ATP.[4] This "privileged scaffold" approach allows medicinal chemists to establish a strong, anchoring interaction in the highly conserved ATP binding pocket, providing a robust foundation upon which to build potency and selectivity. This guide delves into a particularly strategic building block that leverages the power of the pyrimidine core: 2-Fluoropyrimidine-5-boronic acid . We will explore how the specific placement of a fluorine atom and a boronic acid moiety creates a synergistic tool for the rapid discovery and optimization of potent and selective kinase inhibitors.

Chapter 1: The Strategic Advantage of Fluorination at the C2-Position

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for modulating biological properties.[5] The 2-fluoro substituent on the pyrimidine ring is not merely a decorative addition; it is a deliberate, mechanistically driven choice to enhance kinase interaction.

Causality Behind the Choice:

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the pyrimidine ring nitrogens. This decreased basicity prevents protonation under physiological conditions, which can be crucial for maintaining the neutral, planar geometry required for optimal entry into the often-hydrophobic ATP binding cleft.

  • Enhanced Hinge-Binding Interactions: While seemingly counterintuitive, the electron-withdrawing effect can strengthen the hydrogen bonds formed between the N1 and N3 atoms of the pyrimidine and the backbone amide groups of the kinase hinge region. The fluorine atom can also participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone, further stabilizing the inhibitor-kinase complex.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the C2 position can block a potential site of oxidative metabolism, thereby improving the pharmacokinetic profile of the resulting inhibitor.

  • Increased Binding Affinity: The substitution of 2'-hydroxyl groups with 2'-fluoro (2'-FY) on pyrimidines in RNA aptamers has been shown to enhance binding affinity to target proteins.[6] This principle of fluorine-enhanced affinity is broadly applicable in small molecule design, where the unique electronic properties of fluorine can lead to more potent target engagement.[5]

cluster_0 Kinase Hinge Region (Backbone) cluster_1 2-Fluoropyrimidine Core hinge_nh1 Amide N-H hinge_co Carbonyl C=O N1 N hinge_nh1->N1 H-Bond hinge_nh2 Amide N-H C2 C F F N3 N N3->hinge_nh2 H-Bond

Caption: Pyrimidine core binding to a generic kinase hinge region.

Chapter 2: The Boronic Acid Handle at C5: A Versatile Anchor for Diversity-Oriented Synthesis

While the 2-fluoropyrimidine core provides the anchor in the kinase hinge, the C5 position typically points towards the solvent-exposed region of the ATP-binding site. This vector is ideal for introducing substituents that can enhance potency and, critically, engineer selectivity against other kinases. The boronic acid at this position serves as a master key for unlocking chemical diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is the cornerstone reaction for this building block.[7] It allows for the robust and high-yield formation of a carbon-carbon bond between the C5 of the pyrimidine and a wide variety of aryl or heteroaryl halides/triflates.[8][9]

Why this is a Self-Validating System:

  • Versatility: An immense library of commercially available aryl and heteroaryl halides can be coupled, allowing for the systematic exploration of the solvent-exposed pocket.[10]

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, minimizing the need for complex protection/deprotection steps.[9]

  • Predictability and Scalability: The mechanism is well-understood, making the reaction predictable, reliable, and scalable from milligram discovery quantities to kilogram manufacturing scales.[10]

Suzuki_Workflow Start 2-Fluoropyrimidine- 5-boronic acid Reaction Suzuki-Miyaura Coupling Start->Reaction ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent/ Heat Solvent->Reaction Product Diversified Kinase Inhibitor Library Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Chapter 3: Synergistic Design: The Unique Role of 2-Fluoropyrimidine-5-boronic Acid

The true power of this reagent lies in the synergy between its two key functional groups. It is a pre-optimized building block that addresses two distinct, yet equally important, regions of the kinase active site simultaneously.

  • The "Warhead" (2-Fluoro): The C2-fluoro group enhances the fundamental hinge-binding affinity, ensuring a baseline level of potent inhibition. It fine-tunes the electronics of the core for optimal interaction.

  • The "Guidance System" (5-Boronic Acid): The C5-boronic acid provides the synthetic handle to install diverse chemical groups (R-groups). These R-groups can then interact with less conserved regions of the ATP pocket, thereby dialing in selectivity for the target kinase over anti-targets.

This dual-functionality allows for a highly efficient drug discovery cascade. A library of compounds can be rapidly synthesized, and the resulting structure-activity relationship (SAR) data can be clearly interpreted. Favorable changes in potency can be attributed to the new R-group at C5, as the core hinge-binding interaction provided by the 2-fluoropyrimidine remains constant.

Chapter 4: Synthesis & Methodologies

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative, robust method for coupling 2-Fluoropyrimidine-5-boronic acid with a diverse set of aryl halides.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid (1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., R-Br) (1.1 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., Sodium Carbonate, Na₂CO₃, 2.0 M aqueous solution) (3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or DME)

Procedure:

  • To a microwave vial or round-bottom flask, add 2-Fluoropyrimidine-5-boronic acid, the aryl halide, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the solvent (e.g., Dioxane) followed by the aqueous base solution via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 1-12 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 2-fluoro-5-aryl-pyrimidine.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method to determine the potency (IC₅₀) of newly synthesized compounds against a target kinase.

Materials:

  • Target Kinase and corresponding substrate

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Titration: Prepare serial dilutions of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is performed, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate mix in assay buffer to each well.

    • Add 0.5 µL of the serially diluted compound (or DMSO for control wells).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the kinase).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Chapter 5: Application Profile & Structure-Activity Relationship (SAR) Analysis

The true utility of the 2-Fluoropyrimidine-5-boronic acid scaffold is revealed through SAR studies. By keeping the core constant and varying the R-group at the C5 position, chemists can rapidly probe the chemical space of the solvent-exposed region to optimize for potency and selectivity.[11][12]

Below is a representative SAR table for a hypothetical series of inhibitors targeting "Kinase X". This illustrates the data-driven decision-making process enabled by this scaffold.

Compound R-Group (at C5) Kinase X IC₅₀ (nM) Kinase Y IC₅₀ (nM) Selectivity (Y/X) Scientist's Notes
1 Phenyl5206501.25Baseline activity established. Modest potency and no selectivity.
2 4-Methoxyphenyl2504001.6Electron-donating group improves potency, likely through favorable interaction.
3 4-Chlorophenyl6107001.1Electron-withdrawing group is detrimental. Avoid large halogens here.
4 3-Aminophenyl85150017.6H-bond donor at meta position dramatically improves potency and introduces selectivity.
5 Pyridin-4-yl7595012.7Nitrogen in ring likely acts as an H-bond acceptor. Good lead for optimization.
6 3-(Morpholinomethyl)phenyl15>10,000>667Addition of a soluble, basic moiety targets a specific sub-pocket, yielding high potency and excellent selectivity.

This table presents hypothetical data for illustrative purposes.

This systematic approach, made efficient by the Suzuki-Miyaura coupling, allows research teams to quickly identify promising vectors for optimization (e.g., the meta-position of an attached phenyl ring) and develop highly potent and selective clinical candidates.

Conclusion & Future Outlook

2-Fluoropyrimidine-5-boronic acid is more than just another chemical reagent; it is a strategic tool embodying key principles of modern medicinal chemistry. It provides a robust, pre-optimized core for hinge-binding, enhanced by the beneficial electronic and metabolic properties of fluorine. Simultaneously, it offers a versatile synthetic handle for the rapid exploration of chemical diversity to build selectivity and potency. As the demand for novel, highly selective kinase inhibitors continues to grow, the rational design of such powerful, multifunctional building blocks will remain paramount to the success of drug discovery campaigns.

References

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  • Chatterjee, S., et al. (2020). Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. [Link]

  • Wittlinger, F., et al. (2024). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Gruenke, J. A., et al. (2015). 2'-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • Vaskova, P., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(24), 5906. [Link]

  • Dongguk University (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]

  • Abdel-Ghani, T. M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]

  • Sharma, P., et al. (2021). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 116, 105342. [Link]

  • Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]

  • Khan, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 757876. [Link]

  • Tzani, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3667. [Link]

  • Unciti-Broceta, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Defelipe, L. A., et al. (2024). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]

  • Silva, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • El-Damasy, D. A., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • Dias, K. H. G., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5635. [Link]

  • Roskoski, R. Jr. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • El-Sayed, M. A., et al. (2024). Structure–activity relationship of fused pyrimidine. ResearchGate. [Link]

  • Chi, M. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Suzuki, N., et al. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 52(9), 2937-2943. [Link]

  • Ojeda-Carral, E., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. [Link]

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An In-depth Technical Guide on the Fundamental Reactivity of the C-B Bond in 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the fundamental reactivity of the carbon-boron (C-B) bond in 2-Fluoropyrimidine-5-boronic acid, a pivotal building block in modern medicinal chemistry and materials science. We will delve into the electronic characteristics that govern its reactivity, its participation in key synthetic transformations, and the practical considerations for its effective utilization in complex molecule synthesis.

Introduction: The Strategic Importance of 2-Fluoropyrimidine-5-boronic Acid

The pyrimidine scaffold is a cornerstone in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[1] The introduction of a boronic acid moiety at the 5-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

Furthermore, the incorporation of a fluorine atom at the 2-position of the pyrimidine ring imparts unique physicochemical properties. The high electronegativity of fluorine can significantly influence the molecule's pKa, metabolic stability, and binding interactions with biological targets.[4][5] This strategic combination of a reactive boronic acid group, a biologically relevant pyrimidine core, and a modulating fluoro-substituent makes 2-Fluoropyrimidine-5-boronic acid a highly sought-after reagent in drug discovery programs.[1][6]

Electronic Properties and Stability of the C-B Bond

The reactivity of the C-B bond in 2-Fluoropyrimidine-5-boronic acid is a direct consequence of the electronic interplay between the boronic acid group, the pyrimidine ring, and the 2-fluoro substituent. The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms. This inherent electron deficiency is further amplified by the potent electron-withdrawing inductive effect of the fluorine atom at the 2-position.

This pronounced electron-deficient nature of the aromatic ring has two key, and somewhat opposing, consequences for the C-B bond:

  • Activation towards Nucleophilic Attack: The electron-poor character of the pyrimidine ring can enhance the rate of transmetalation in Suzuki-Miyaura coupling by making the aryl group more readily transferred to the palladium catalyst.

  • Increased Susceptibility to Protodeboronation: The electron-withdrawing effects of the pyrimidine nitrogens and the fluorine atom also make the C-B bond more susceptible to cleavage by protonolysis, a common side reaction known as protodeboronation.[7][8] This undesired reaction, where the boronic acid group is replaced by a hydrogen atom, can significantly reduce the yield of the desired cross-coupled product.[7]

The Challenge of Protodeboronation

Protodeboronation is a significant challenge when working with many heteroarylboronic acids, and 2-Fluoropyrimidine-5-boronic acid is no exception.[7][8] The reaction is highly dependent on factors such as pH, temperature, and the specific reaction conditions.[7][9] Mechanistic studies have shown that for basic heteroaromatic boronic acids, the formation of zwitterionic species can lead to rapid unimolecular fragmentation of the C-B bond.[7]

To mitigate protodeboronation, several strategies can be employed:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a common and effective strategy.[10] These esters exhibit greater stability towards hydrolysis and protodeboronation, and they can generate the active boronic acid species in situ under the reaction conditions.

  • "Slow Release" Strategies: The use of MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[7]

  • Careful Optimization of Reaction Conditions: Minimizing reaction times, using lower temperatures when feasible, and carefully selecting the base and solvent system can also help to suppress protodeboronation.

Key Synthetic Transformations of the C-B Bond

The C-B bond in 2-Fluoropyrimidine-5-boronic acid is a versatile functional group that participates in a range of important synthetic transformations.

Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prominent application of 2-Fluoropyrimidine-5-boronic acid, enabling the formation of C(sp²)-C(sp²) bonds.[11][12] This reaction is fundamental to the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals and organic materials.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The following is a representative protocol and should be optimized for specific substrates.

Materials:

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, the aryl bromide, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

CatalystBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(dppf)Cl₂Na₃PO₄Dioxane65-1005-89 (with various heteroaryl boronic acids)[13]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good to Excellent (for dichloropyrimidines)[12]
Pd₂(dba)₃ / LigandKFDioxaneRoom Temp - 100Good to Excellent (for 2-pyridyl boronates)[14]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrimidine/Pyridine Boronic Acid Derivatives.

Chan-Lam Coupling: Formation of C-N and C-O Bonds

The Chan-Lam coupling reaction provides a valuable route to form carbon-heteroatom bonds, specifically aryl amines and aryl ethers, from arylboronic acids.[15][16] This copper-catalyzed reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air.[15][16]

The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond.[15]

Caption: Generalized Mechanism of the Chan-Lam Coupling Reaction.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (10-20 mol%)

  • Base (e.g., Pyridine or Triethylamine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • To a reaction vessel, add the amine, 2-Fluoropyrimidine-5-boronic acid, copper(II) acetate, and the solvent.

  • Add the base to the mixture.

  • Stir the reaction mixture at room temperature, open to the air, until the starting materials are consumed (monitoring by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-arylpyrimidine.

Oxidative Hydroxylation: Conversion of C-B to C-O

The C-B bond of 2-Fluoropyrimidine-5-boronic acid can be oxidized to a C-O bond, providing a direct route to the corresponding 2-fluoro-5-hydroxypyrimidine. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide under basic conditions. More recently, greener methods utilizing air as the oxidant, sometimes in the presence of a photocatalyst or a simple organic promoter, have been developed.[17][18][19]

This reaction is particularly useful for accessing phenol and heteroaryl-ol derivatives that might be difficult to synthesize through other routes.

Oxidative_Hydroxylation Start 2-Fluoropyrimidine-5-boronic acid End 2-Fluoro-5-hydroxypyrimidine Start->End [Oxidant] (e.g., H2O2, Air)

Caption: Oxidative Hydroxylation of the C-B Bond.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid (1.0 equiv)

  • Base (e.g., KOH, 3.0 equiv)

  • Promoter (e.g., Benzoquinone, 0.3 equiv)[19]

  • Solvent (Water)

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoropyrimidine-5-boronic acid, the base, and the promoter in water.

  • Heat the mixture to reflux under an air atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and acidify with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

2-Fluoropyrimidine-5-boronic acid is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the interplay of the electron-deficient pyrimidine ring and the strongly electron-withdrawing fluorine substituent, govern its reactivity. While the primary application of this reagent is in Suzuki-Miyaura cross-coupling, its utility in Chan-Lam coupling and oxidative hydroxylation further underscores its importance in the synthetic chemist's toolbox.

A thorough understanding of its inherent reactivity, particularly its propensity for protodeboronation, is crucial for its effective use. By employing strategies such as the use of boronate esters and careful optimization of reaction conditions, researchers can harness the full potential of this valuable reagent. As the demand for novel, functionalized heterocyclic compounds in drug discovery and materials science continues to grow, the importance of 2-Fluoropyrimidine-5-boronic acid and its derivatives is set to increase, driving further innovation in synthetic methodology.

References

  • Wikipedia. (2023). Chan–Lam coupling. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. Retrieved from [Link]

  • RSC Publishing. (2019). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. RSC Advances, 9(42), 24329-24338. Retrieved from [Link]

  • Cox, P. A., et al. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry C, 123(34), 21066-21075. Retrieved from [Link]

  • Wexler, R. P., et al. (2019). Merging Photoredox and Copper Catalysis: Extending the Chan-Lam Coupling Reaction Scope. Organic Letters, 21(12), 4540-4543. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(40), 14216-14228. Retrieved from [Link]

  • Wan, Y., et al. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 27(19), 6599. Retrieved from [Link]

  • Jensen, K. F., et al. (2021). Comparison of reactivity of different boron reagents. Nature Communications, 12(1), 1-9. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Watson, A. J. B., et al. (2017). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Chemistry – A European Journal, 23(48), 11494-11516. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Retrieved from [Link]

  • Cui, X., et al. (2014). Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water. Synthesis, 46(02), 263-268. Retrieved from [Link]

  • Stanetty, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1897. Retrieved from [Link]

  • Gotor, V., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4948. Retrieved from [Link]

  • Buchwald, S. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(32), 5854-5857. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative hydroxylation of boronic acid. Retrieved from [Link]

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The Architectural Versatility of 2-Fluoropyrimidine-5-boronic Acid in the Synthesis of Biologically Active Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Fluoropyrimidine-5-boronic acid has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties and versatile reactivity, primarily through the Suzuki-Miyaura cross-coupling reaction, have enabled the synthesis of a diverse array of novel compounds with significant biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanistic insights of compounds derived from this versatile scaffold. We will delve into the rationale behind experimental designs, provide detailed protocols for key synthetic transformations and biological assays, and present a comprehensive overview of the therapeutic potential of these molecules, with a particular focus on their anticancer and kinase inhibitory activities. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction: The Strategic Importance of the 2-Fluoropyrimidine-5-boronic Acid Scaffold

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several approved drugs for a range of indications such as cancer, and viral and bacterial infections.[1] The introduction of a fluorine atom at the 2-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. The fluorine atom's high electronegativity can influence the electron distribution within the pyrimidine ring, affecting its pKa and hydrogen bonding capabilities.

The boronic acid moiety at the 5-position provides a versatile handle for the construction of complex molecular architectures through carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out as the most prominent application of boronic acids in organic synthesis.[2] This palladium-catalyzed reaction allows for the efficient and selective formation of biaryl and heteroaryl structures, which are prevalent motifs in many kinase inhibitors and other targeted therapies.[2][3] The combination of the electronically modified pyrimidine ring and the synthetically tractable boronic acid group makes 2-fluoropyrimidine-5-boronic acid a highly sought-after starting material in drug discovery programs.

Synthesis of Biologically Active Molecules: The Suzuki-Miyaura Coupling as a Key Transformation

The Suzuki-Miyaura cross-coupling reaction is the workhorse for elaborating the 2-fluoropyrimidine-5-boronic acid core. This reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.[4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol provides a general framework for the Suzuki-Miyaura coupling of 2-fluoropyrimidine-5-boronic acid with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[1]

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 2-fluoropyrimidine-5-boronic acid (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 eq.) to the vessel.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is critical for the efficiency of the catalytic cycle. Phosphine ligands, such as triphenylphosphine (in Pd(PPh₃)₄) or dppf, stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates.

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] The choice of base can influence the reaction rate and prevent side reactions.

  • Solvent: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Biological Activities of 2-Fluoropyrimidine-5-boronic Acid Derivatives

Derivatives of 2-fluoropyrimidine-5-boronic acid have shown promise in a variety of therapeutic areas, most notably in oncology. The pyrimidine scaffold is a common feature in many kinase inhibitors, and the introduction of diverse substituents via the boronic acid handle allows for the fine-tuning of their inhibitory profiles and cellular activities.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-based compounds as anticancer agents.[5][6] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One study reported the synthesis of a series of novel 2,4,5-substituted pyrimidine derivatives and their evaluation for anticancer activity against the human hepatocellular carcinoma BEL-7402 cancer cell line.[5] Several of these compounds exhibited potent inhibition with IC₅₀ values below 0.10 μM.[5] The structure-activity relationship (SAR) studies revealed that the nature of the substituents at the 2- and 5-positions of the pyrimidine core significantly influences the anticancer potency.[5] For instance, the most active compound in this series demonstrated broad-spectrum activity against several human cancer cell lines with IC₅₀ values ranging from 0.024 to 0.55 μM.[5]

Another study focused on 2,5-disubstituted pyrimidines synthesized via Suzuki coupling, which showed moderate anticancer activity against HeLa cell lines.[2]

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases.[7] Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.[8][9] The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

While specific examples of kinase inhibitors synthesized directly from 2-fluoropyrimidine-5-boronic acid are not extensively detailed in the currently available public literature, the general principles of pyrimidine-based kinase inhibitor design are highly relevant. The Suzuki coupling of 2-fluoropyrimidine-5-boronic acid with various aryl and heteroaryl halides can generate a library of compounds for screening against a panel of kinases. The fluorine substituent can enhance binding affinity through favorable electrostatic interactions within the ATP-binding pocket.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves the following key interactions:

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, forming interactions with the amide backbone of the kinase hinge region. This is a critical anchor point for many kinase inhibitors.

  • Hydrophobic Pockets: The substituent introduced at the 5-position via the boronic acid can occupy nearby hydrophobic pockets within the kinase domain, contributing to the inhibitor's potency and selectivity.

  • Gatekeeper Residue Interaction: The nature of the substituent at the 2-position can influence interactions with the "gatekeeper" residue, a key determinant of kinase inhibitor selectivity.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., BEL-7402, HeLa)[2][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Kinase Inhibition Assay (Example: In Vitro Kinase Assay)

This protocol provides a general outline for an in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Synthesized compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader compatible with the detection reagent

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the substrate, and the compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control.

  • Incubate the reaction mixture at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specific period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Visualization

Tabulated Biological Data
Compound IDTarget Cell Line/EnzymeIC₅₀ (µM)Reference
7gc BEL-7402 (Hepatocellular Carcinoma)0.024 - 0.55[5]
5 HeLa (Cervical Cancer)82.7[2]

Note: The table above presents example data from the literature on substituted pyrimidines, illustrating the format for data presentation. Specific data for derivatives of 2-fluoropyrimidine-5-boronic acid needs to be populated as it becomes available in published research.

Visualizations of Key Concepts

Diagram 1: The Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Fluoropyrimidine_5_boronic_acid 2-Fluoropyrimidine- 5-boronic acid Coupling_Reaction Suzuki-Miyaura Coupling 2_Fluoropyrimidine_5_boronic_acid->Coupling_Reaction Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Coupling_Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling_Reaction Base Base (e.g., Na2CO3) Base->Coupling_Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Coupling_Reaction Purification Workup & Purification Coupling_Reaction->Purification Final_Product Biologically Active Compound Purification->Final_Product

Caption: General workflow for synthesizing bioactive compounds via Suzuki-Miyaura coupling.

Diagram 2: Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Substrate Substrate Protein ATP_Binding_Pocket->Substrate Phosphorylates Hinge_Region Hinge Region ATP ATP ATP->ATP_Binding_Pocket Binds Inhibitor Pyrimidine-based Inhibitor Inhibitor->ATP_Binding_Pocket Competes with ATP Binds to Hinge Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Signal_Transduction Signal Transduction Phosphorylated_Substrate->Signal_Transduction Activates

Caption: Competitive inhibition of a protein kinase by a pyrimidine-based inhibitor.

Conclusion and Future Perspectives

2-Fluoropyrimidine-5-boronic acid is a powerful and versatile building block for the synthesis of novel, biologically active compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for generating diverse libraries of molecules with potential therapeutic applications, particularly in the realm of oncology and kinase inhibition. The strategic incorporation of the 2-fluoropyrimidine moiety can impart favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules.

Future research in this area will likely focus on the exploration of a wider range of coupling partners to generate even greater molecular diversity. Further elucidation of the structure-activity relationships will guide the rational design of more potent and selective inhibitors. Moreover, the investigation of these compounds in more complex biological systems, including in vivo models, will be crucial for translating their promising in vitro activities into tangible therapeutic benefits. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile building blocks like 2-fluoropyrimidine-5-boronic acid will undoubtedly play a pivotal role in the discovery of the next generation of targeted medicines.

References

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors | Request PDF. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023, May 17). NIH. Retrieved January 22, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, August 16). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). PubMed Central. Retrieved January 22, 2026, from [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018, February 6). YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • All-photonic kinase inhibitors: light-controlled release-and-report inhibition. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved January 22, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • The Role of Kinase Inhibitors in Cancer Neuroscience: Mechanisms, Therapeutic Potential, and Future Directions. (2025, July 21). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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2-Fluoropyrimidine-5-boronic Acid: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Fluorine and Boron in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The pyrimidine core is a privileged scaffold, central to the structure of nucleobases and found in a multitude of FDA-approved drugs.[1] When functionalized with a fluorine atom, its electronic properties are significantly modulated, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] Separately, the boronic acid functional group has revolutionized synthetic chemistry, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which provides a robust and versatile method for constructing carbon-carbon bonds.[3][4][5]

2-Fluoropyrimidine-5-boronic acid emerges at the intersection of these powerful concepts. It is a highly valuable, yet specialized, building block that offers medicinal chemists a direct route to introduce the 2-fluoropyrimidine moiety into complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, stability, core applications, and strategic utility in the development of next-generation therapeutics, grounded in field-proven insights and methodologies.

Physicochemical Properties and Strategic Handling

Understanding the inherent properties of 2-fluoropyrimidine-5-boronic acid is critical for its successful application. Like many heteroaromatic boronic acids, its stability can be a key experimental consideration.

Key Properties:

PropertyValue/DescriptionSource
Molecular Formula C₄H₄BFN₂O₂Inferred
Molecular Weight 141.89 g/mol Inferred
Appearance Typically a white to off-white solid[2]
Core Challenge Susceptibility to protodeboronation[6]

The primary degradation pathway is protodeboronation , where the C-B bond is cleaved in the presence of water or protic solvents, particularly under basic or neutral pH conditions, yielding 2-fluoropyrimidine.[6] This is a common challenge for pyridyl and pyrimidyl boronic acids.

Expert Insights on Handling and Stability:

  • Storage: The solid compound should be stored in a cool, dry environment away from moisture. For solutions, immediate use is strongly recommended.[6][7]

  • Use of Pinacol Esters: To circumvent instability, the corresponding pinacol ester, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, is often a superior choice for storage and in many reaction setups. The pinacol group provides steric bulk and electronic stabilization, rendering the C-B bond less susceptible to premature cleavage.

  • Reaction pH: Careful control of pH during aqueous workups is essential. Acidic conditions (pH < 6) generally suppress the rate of protodeboronation.

Synthesis of 2-Fluoropyrimidine-5-boronic Acid: A Representative Protocol

While multiple synthetic routes exist for pyrimidine boronic acids, a common and reliable method involves a lithium-halogen exchange from a suitable precursor, such as 5-bromo-2-fluoropyrimidine, followed by borylation. This method is analogous to established procedures for other pyrimidine boronic acids.[8][9]

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

Disclaimer: This is a representative protocol based on analogous syntheses and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon or nitrogen, add 5-bromo-2-fluoropyrimidine (1.0 equiv.) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 equiv., typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 equiv.) dropwise, again maintaining a temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 12-16 hours.

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid (2 M) until the pH of the aqueous layer is between 1 and 2. Stir vigorously for 1 hour to hydrolyze the borate ester.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by trituration with a suitable solvent system (e.g., hexanes/diethyl ether) or by flash column chromatography to yield 2-fluoropyrimidine-5-boronic acid.

cluster_synthesis Synthesis Workflow A 5-Bromo-2-fluoropyrimidine B Lithiation (n-BuLi, THF, -78 °C) A->B C 5-Lithio-2-fluoropyrimidine (Intermediate) B->C D Borylation (B(O-iPr)₃, -78 °C) C->D E Borate Ester Intermediate D->E F Acidic Hydrolysis (HCl (aq)) E->F G 2-Fluoropyrimidine-5-boronic acid F->G Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation boronate [R²-B(OH)₃]⁻ boronate->pd_complex transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product center start Ar-X (Aryl Halide) start->pd0 base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ (2-Fluoropyrimidine- 5-boronic acid) base->boronic_acid boronic_acid->boronate

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 2-fluoropyrimidine-5-boronic acid (or its pinacol ester) with an aryl halide.

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine the aryl halide (1.0 equiv.), 2-fluoropyrimidine-5-boronic acid (1.2–1.5 equiv.), and a base (2.0–3.0 equiv., e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). [4]2. Catalyst Addition: Add the palladium catalyst (1–5 mol%, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and, if necessary, a supporting ligand (e.g., SPhos, XPhos). [4]3. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. [4]4. Solvent Addition: Add a degassed solvent system via syringe. Common choices include 1,4-dioxane/water, toluene/water, or DMF. [3][10]5. Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. [4]7. Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product. [4]

Table of Representative Suzuki Coupling Conditions

While specific data for 2-fluoropyrimidine-5-boronic acid is sparse in the literature, the following table compiles typical conditions and expected yields based on data from structurally related heteroaryl boronic acids. [3][10]

Aryl Halide Partner Catalyst (mol%) Base Solvent Temp (°C) Time (h) Approx. Yield (%)
4-Bromoanisole Pd(dppf)Cl₂ (3) K₃PO₄ Dioxane/H₂O 100 4 80-95
3-Bromopyridine Pd(PPh₃)₄ (5) K₂CO₃ Toluene/H₂O 110 12 75-90
1-Chloro-4-nitrobenzene XPhos Pd G3 (2) K₃PO₄ Dioxane 100 2 85-98

| 2-Chlorobenzothiazole | SPhos Pd G2 (3) | Cs₂CO₃ | DMF | 120 | 6 | 70-85 |

Applications in Medicinal Chemistry: A Strategic Outlook

The true value of 2-fluoropyrimidine-5-boronic acid lies in its potential to accelerate the synthesis of novel bioactive molecules. Its application enables the rapid exploration of chemical space around the privileged 2-fluoropyrimidine scaffold.

Case Study: Kinase Inhibitor Scaffolds

Rationale: Many potent kinase inhibitors, which are critical in oncology, feature a core pyrimidine ring that forms key hydrogen bonds within the ATP-binding pocket of the target kinase. [11]The related compound, 2-aminopyrimidine-5-boronic acid, is a crucial intermediate in the synthesis of PI3K/mTOR kinase inhibitors like GDC-0980. [12] Strategic Application: By using 2-fluoropyrimidine-5-boronic acid, medicinal chemists can synthesize novel kinase inhibitors where the 2-amino group is replaced by a 2-fluoro substituent. This substitution offers several strategic advantages:

  • Modulation of Basicity: The fluorine atom significantly lowers the pKa of the pyrimidine ring nitrogen, preventing unwanted protonation at physiological pH and potentially altering interactions with the protein target.

  • Metabolic Blocking: A C-F bond is exceptionally stable and can block sites of oxidative metabolism, improving the pharmacokinetic profile of a drug candidate.

  • Novel Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls) within the kinase active site, potentially enhancing binding affinity and selectivity.

cluster_workflow Hypothetical Workflow: Kinase Inhibitor Synthesis start 2-Fluoropyrimidine- 5-boronic acid suzuki Suzuki-Miyaura Coupling start->suzuki partner Functionalized Aryl/Heteroaryl Halide (e.g., Chloro-indazole) partner->suzuki intermediate Biaryl Core Structure suzuki->intermediate functionalization Further Synthetic Steps (e.g., amination, acylation) intermediate->functionalization final_compound Novel Kinase Inhibitor Candidate functionalization->final_compound bio_assay Biological Evaluation (IC₅₀, Selectivity) final_compound->bio_assay

Caption: Projected workflow for synthesizing novel kinase inhibitors.
Table of Bioactive Molecules Derived from Related Pyrimidine Boronic Acids

This table highlights the potency of compounds derived from similar pyrimidine boronic acids, illustrating the potential for molecules synthesized from the 2-fluoro analog.

Compound ClassTargetPrecursorIC₅₀ ValueReference
Pyrimidine-based InhibitorVCP/p97Pyrimidine boronic acid derivative54.7 nM (enzymatic)[13]
Dipeptide Boronic AcidProteasomeAmino boronate derivative4.60 nM[14]
Boron-containing ALK inhibitorALKL1196MBoron-containing library screen8.4 nM[15]

Conclusion

2-Fluoropyrimidine-5-boronic acid is a potent and strategically important reagent for modern drug discovery. While its handling requires careful consideration of its stability, its ability to serve as a versatile partner in Suzuki-Miyaura cross-coupling reactions provides an unparalleled advantage. It grants medicinal chemists direct access to the 2-fluoropyrimidine scaffold, enabling the synthesis of novel compounds with potentially superior potency, selectivity, and pharmacokinetic properties. As the demand for sophisticated and highly optimized drug candidates continues to grow, the judicious application of such specialized building blocks will remain a cornerstone of successful research and development programs.

References

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Fluoropyrimidine Moiety

The 2-fluoropyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its significance stems from the unique physicochemical properties imparted by the fluorine atom and the pyrimidine ring. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The pyrimidine core, a bioisostere for other aromatic systems, offers multiple points for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] The coupling of 2-Fluoropyrimidine-5-boronic acid with a diverse array of aryl and heteroaryl halides or triflates offers a direct and efficient route to novel 5-aryl-2-fluoropyrimidines, which are key intermediates in the synthesis of a wide range of biologically active compounds.[2]

This application note provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid. It delves into the rationale behind the selection of reagents and conditions, addresses potential challenges, and offers a comprehensive guide for researchers in drug discovery and development.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: In the presence of a base, the organoboron species (in this case, 2-Fluoropyrimidine-5-boronic acid) forms a boronate complex. This complex then transfers the pyrimidine moiety to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)3-) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 2-Fluoropyrimidine-5-boronic Acid

While the Suzuki-Miyaura coupling is a powerful tool, its application to heteroaryl boronic acids like 2-Fluoropyrimidine-5-boronic acid requires careful consideration of several factors to ensure a successful outcome.

The Challenge of Protodeboronation

A significant side reaction that can plague Suzuki-Miyaura couplings of heteroaryl boronic acids is protodeboronation, the undesired cleavage of the carbon-boron bond by a proton source (often water or alcohol in the reaction mixture).[6] This leads to the formation of 2-fluoropyrimidine and a reduction in the yield of the desired coupled product.

Mitigation Strategies:

  • Choice of Base: The use of a non-hydroxide base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is often preferred over stronger hydroxide bases like sodium hydroxide (NaOH) to minimize protodeboronation.

  • Anhydrous Conditions: While some Suzuki couplings benefit from aqueous conditions, for sensitive heteroaryl boronic acids, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This involves using anhydrous solvents and reagents.

  • Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial. The ester can then be used directly in the coupling reaction, where it slowly hydrolyzes in situ to the active boronic acid, keeping its concentration low and minimizing decomposition.[7]

Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated phosphine ligand is critical for the success of the coupling reaction, particularly with potentially challenging substrates.

  • Palladium Precatalysts: Air-stable palladium(II) precatalysts, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are highly recommended.[8][9] These complexes are readily reduced in situ to the active Pd(0) species and offer greater reproducibility compared to air-sensitive Pd(0) sources.

  • Ligands: For heteroaryl couplings, electron-rich and bulky phosphine ligands are often advantageous. Ligands like dppf (in the form of Pd(dppf)Cl₂) are excellent general-purpose ligands for a wide range of Suzuki couplings. For more challenging couplings, specialized biarylphosphine ligands such as XPhos or SPhos may offer improved performance.

Stability of the C-F Bond

A common concern when working with fluorinated aromatic compounds is the potential for C-F bond activation. However, under the typical conditions of a palladium-catalyzed Suzuki-Miyaura coupling, the C-F bond is significantly less reactive than C-Cl, C-Br, and C-I bonds. Therefore, the 2-fluoro substituent on the pyrimidine ring is expected to remain intact during the reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid with a variety of aryl and heteroaryl bromides. Optimization of specific parameters may be necessary for particularly challenging coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplier
2-Fluoropyrimidine-5-boronic acid≥95%Various
Aryl/Heteroaryl bromide≥97%Various
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeVarious
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Various
1,4-DioxaneAnhydrous, ≥99.8%Various
Deionized Water
Ethyl AcetateACS GradeVarious
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel230-400 meshVarious
Argon or Nitrogen GasHigh Purity
Reaction Setup and Procedure

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids: - Aryl bromide (1.0 equiv) - 2-Fluoropyrimidine-5-boronic acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(dppf)Cl₂ (0.05 equiv) B 2. Add degassed solvents: - 1,4-Dioxane - Water A->B C 3. Heat reaction mixture (e.g., 80-100 °C) B->C D 4. Cool to RT, dilute with EtOAc C->D E 5. Wash with water and brine D->E F 6. Dry, filter, and concentrate E->F G 7. Purify by column chromatography F->G

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Fluoropyrimidine-5-boronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv).

  • Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners.

  • Microwave-Assisted Protocol (Alternative): For a more rapid reaction, the sealed reaction vial can be heated in a microwave reactor.[10][11] Typical conditions are 100-120 °C for 15-30 minutes.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-fluoropyrimidine.

Summary of Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Stoichiometry 1.0 equiv Aryl Halide : 1.2-1.5 equiv Boronic AcidAn excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential protodeboronation.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)A robust, air-stable precatalyst that is effective for a wide range of Suzuki couplings.[8]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)Moderately strong, non-hydroxide bases that minimize protodeboronation.
Solvent 1,4-Dioxane/Water (4:1) or Anhydrous Toluene/IsopropanolThe aqueous mixture is a good general-purpose solvent system. Anhydrous conditions may be necessary for highly sensitive substrates.
Temperature 80-110 °C (Conventional) or 100-140 °C (Microwave)Elevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Increase the reaction temperature.
Significant Protodeboronation - Presence of water or protic solvents- Use of a strong hydroxide base- Switch to anhydrous solvents.- Use a non-hydroxide base like K₂CO₃ or K₃PO₄.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst system promotes homocoupling- Ensure a strictly inert atmosphere.- Screen different palladium catalysts and ligands.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Fluoropyrimidine-5-boronic acid is a powerful and versatile method for the synthesis of novel 5-aryl-2-fluoropyrimidines, which are of significant interest in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can overcome potential challenges such as protodeboronation and achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Royal Society of Chemistry. [Link]

  • A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]

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Selecting the Optimal Palladium Catalyst for Suzuki-Miyaura Reactions of 2-Fluoropyrimidine-5-boronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Fluoropyrimidine Moiety

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds into molecular architectures is a proven strategy for enhancing pharmacological properties. The 2-fluoropyrimidine unit is a particularly valuable motif, offering a unique combination of metabolic stability, modulated basicity, and the ability to participate in specific hydrogen bonding interactions with biological targets.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the crucial carbon-carbon bonds that link these valuable fragments into more complex drug candidates.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of palladium catalysts for the successful Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid with a variety of aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of catalyst selection, provide a comparative analysis of common catalytic systems, and offer detailed, field-proven protocols to empower you to achieve high-yield, reproducible results.

Scientific Rationale: Navigating the Challenges of a Unique Substrate

The successful coupling of 2-Fluoropyrimidine-5-boronic acid is not without its challenges. The electron-deficient nature of the pyrimidine ring, further accentuated by the inductive effect of the fluorine atom, can significantly impact the reactivity of the boronic acid. Furthermore, like many heteroaryl boronic acids, 2-Fluoropyrimidine-5-boronic acid can be susceptible to protodeboronation, a detrimental side reaction that cleaves the C-B bond and reduces the yield of the desired product.[3] The choice of palladium catalyst, ligand, base, and solvent system is therefore critical to overcoming these hurdles.

The Catalytic Cycle: A Deeper Look

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding how to optimize the reaction for our specific substrate.[2] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 (Base) Diorganopalladium_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Product Formation Boronic_Acid Ar'-B(OH)2 Base Base (e.g., OH⁻) Boronic_Acid->Base Boronate [Ar'-B(OH)3]⁻ Base->Boronate Boronate->Transmetalation Enters Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For 2-Fluoropyrimidine-5-boronic acid, the transmetalation step is often rate-limiting due to the reduced nucleophilicity of the electron-deficient pyrimidine ring. The choice of a suitable base is crucial to form the more reactive boronate species, which then transfers its organic group to the palladium center.[4]

Selecting the Optimal Palladium Catalyst and Ligand

The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, influences its reactivity, and can accelerate key steps in the catalytic cycle.

Commonly Employed Palladium Catalysts and Precatalysts:
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, air-sensitive catalyst that is often effective for simple couplings. However, for challenging substrates like 2-fluoropyrimidine-5-boronic acid, it may lead to lower yields.[5]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a highly versatile and robust precatalyst. The dppf ligand is a bidentate phosphine with a wide bite angle, which can promote reductive elimination and stabilize the catalytic species. It is an excellent starting point for the coupling of heteroaryl boronic acids.[6][7]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that requires the addition of a supporting ligand.

  • Buchwald Precatalysts (e.g., XPhos Pd G3): These are highly active, air-stable precatalysts that incorporate bulky, electron-rich biaryl phosphine ligands. They are particularly effective for challenging couplings, including those involving heteroaryl chlorides and unstable boronic acids.[3][8]

The Critical Role of Phosphine Ligands:

The electronic and steric properties of the phosphine ligand are paramount. For electron-deficient substrates, bulky and electron-rich ligands are often preferred as they can promote the oxidative addition step and accelerate the overall catalytic turnover.

Catalyst System Ligand Type Key Advantages Considerations for 2-Fluoropyrimidine-5-boronic acid
Pd(PPh₃)₄Monodentate, less electron-richReadily availableMay require higher temperatures and longer reaction times.
PdCl₂(dppf)Bidentate, ferrocene-basedHigh stability, good for heteroaryl couplings.[9]An excellent first choice for screening.[6]
Pd₂(dba)₃ + XPhosMonodentate, bulky, electron-richHigh activity, good for unreactive partners.Can be very effective, especially with challenging aryl halides.
Pd(PCy₃)₂Monodentate, bulky, electron-richPromotes oxidative addition.Can be effective but may be sterically hindered in some cases.[9]

Table 1: Comparative analysis of common palladium catalyst systems.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid. It is essential to perform small-scale test reactions to determine the optimal conditions for your specific coupling partners.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is a robust starting point for the coupling of 2-Fluoropyrimidine-5-boronic acid with aryl or heteroaryl bromides.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • PdCl₂(dppf) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried reaction vessel, add 2-Fluoropyrimidine-5-boronic acid, the aryl/heteroaryl halide, and the base.

  • Add the palladium catalyst, PdCl₂(dppf).

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Figure 2: General workflow for the Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[10]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine 2-Fluoropyrimidine-5-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).

  • After cooling, proceed with the workup and purification as described in Protocol 1.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalystUse a fresh batch of catalyst or a more robust precatalyst like a Buchwald G3 precatalyst.[3]
Insufficiently degassed solventThoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
Incorrect base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃, KF) and solvent systems (e.g., toluene/water, DMF/water).
Protodeboronation Presence of excess waterUse anhydrous solvents or a controlled amount of water. Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[3]
Prolonged reaction time at high temperatureOptimize for shorter reaction times, potentially using microwave heating.
Formation of Homocoupled Products Presence of oxygenEnsure the reaction is set up under a strictly inert atmosphere.[11]

Table 2: Troubleshooting guide for 2-Fluoropyrimidine-5-boronic acid couplings.

Conclusion

The Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid is a powerful transformation for the synthesis of novel compounds with high potential in drug discovery. While the electron-deficient nature of the substrate presents unique challenges, a rational approach to catalyst and condition selection can lead to successful outcomes. Starting with a robust catalyst system such as PdCl₂(dppf) in a dioxane/water solvent system with a suitable base like K₂CO₃ or K₃PO₄ is a highly recommended starting point. For particularly challenging couplings, the use of advanced Buchwald-type precatalysts may be beneficial. Careful attention to reaction setup, particularly ensuring an inert atmosphere, and systematic optimization of reaction parameters will enable researchers to efficiently access a wide range of valuable 2-fluoro-5-aryl/heteroaryl-pyrimidines.

References

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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Fluoropyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Fluoropyrimidine-5-boronic acid in Drug Discovery

The 2-fluoropyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and approved pharmaceuticals. The fluorine atom at the 2-position can significantly enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. 2-Fluoropyrimidine-5-boronic acid is a key building block that allows for the facile introduction of this valuable pharmacophore into a diverse range of molecular architectures via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This reaction, a cornerstone of modern organic synthesis, forges a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl partners, enabling the rapid generation of compound libraries for drug discovery programs.[2]

However, the successful and efficient coupling of 2-Fluoropyrimidine-5-boronic acid is not without its challenges. The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative fluorine substituent, can influence the reactivity of the boronic acid. Additionally, the presence of the basic nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem" in related heterocyclic systems. Therefore, a careful selection and optimization of the reaction conditions, particularly the solvent and base combination, are paramount to achieving high yields and purity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal solvent and base combinations for the Suzuki-Miyaura cross-coupling of 2-Fluoropyrimidine-5-boronic acid. We will delve into the mechanistic rationale behind these choices and provide detailed, field-proven protocols to guide your synthetic efforts.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational optimization of reaction conditions. The generally accepted mechanism proceeds through three key steps, each influenced by the choice of solvent and base.[1]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Ar-Pd(II)(L_n)-X (Oxidative Adduct) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(L_n)-OR' B->C Ligand Exchange (+ Base, - HX) D Ar-Pd(II)(L_n)-Ar' C->D Transmetalation (+ Ar'-B(OR)2, - B(OR)2(OR')) D->A Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The solvent can influence the rate of this step by stabilizing the catalyst and the resulting organopalladium complex.

2. Transmetalation: This is often the rate-determining step and is critically dependent on the base. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The solvent's ability to dissolve the inorganic base and the boronate species is crucial for efficient transmetalation.

3. Reductive Elimination: The two organic groups on the palladium center couple to form the desired biaryl product, regenerating the Pd(0) catalyst.

Choosing Your Weapons: A Guide to Solvent and Base Selection

The interplay between the solvent and base is a critical determinant of success in the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid.

The Role of the Solvent

The solvent's primary roles are to dissolve the reactants, catalyst, and base, and to influence the stability and reactivity of the intermediates in the catalytic cycle. A judicious choice of solvent can lead to dramatic improvements in reaction rate and yield.

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently employed.[3] They are generally good at dissolving the organic reactants and the palladium catalyst. The addition of water as a co-solvent is often beneficial, as it can increase the solubility of the inorganic base and facilitate the formation of the active boronate species.[4] However, excessive water can lead to competitive protodeboronation of the boronic acid. A common starting point is a 4:1 to 10:1 mixture of the organic solvent and water.[5]

  • Aprotic Nonpolar Solvents: Toluene can be an effective solvent, particularly when anhydrous conditions are desired to minimize protodeboronation.

  • Protic Solvents: Alcohols like isopropanol and ethanol can also be used, sometimes in combination with water. They can participate in the catalytic cycle and influence the nature of the active catalytic species.

The Power of the Base

The base is arguably the most critical parameter in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for transmetalation.[6] The strength and nature of the base must be carefully considered.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective bases for many Suzuki couplings.[3] They are generally well-tolerated by a variety of functional groups. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective in challenging couplings.

  • Phosphates: Potassium phosphate (K₃PO₄) is a strong base that is often effective for couplings involving electron-deficient boronic acids or sterically hindered substrates.

  • Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are milder bases that can be particularly useful in preventing protodeboronation, especially with sensitive boronic acids.[7] The fluoride ion is thought to form a highly nucleophilic trifluoroborate species, which readily undergoes transmetalation.

Recommended Solvent and Base Combinations: A Data-Driven Approach

While a single, universally optimal condition for all couplings with 2-Fluoropyrimidine-5-boronic acid does not exist, the following table summarizes effective combinations for similar heteroaryl boronic acids, providing a strong starting point for optimization.

Solvent SystemBaseTypical Temperature (°C)Notes and Considerations
Dioxane/H₂O (4:1)K₂CO₃80-100A robust and widely applicable starting point. The aqueous component aids in dissolving the base and promoting boronate formation.[3]
Toluene/H₂O (10:1)K₃PO₄90-110A stronger base that is often effective for less reactive aryl halides or when dealing with catalyst inhibition. The lower water content can help mitigate protodeboronation.
THF/H₂O (4:1)Cs₂CO₃60-80A more reactive system due to the stronger base, often allowing for lower reaction temperatures. Useful for challenging couplings.
DioxaneKF (anhydrous)80-100An excellent choice when protodeboronation is a significant side reaction. Requires anhydrous conditions for optimal performance.[7]
Isopropanol/H₂O (1:1)Na₂CO₃80-90A greener solvent alternative that can be surprisingly effective. The aqueous mixture ensures base solubility.

Experimental Protocols: Your Guide to the Bench

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki-Miyaura cross-coupling of 2-Fluoropyrimidine-5-boronic acid.

Protocol 1: General Procedure using Aqueous Base

This protocol is a robust starting point for most aryl and heteroaryl bromides.

Protocol1_Workflow start Start reagents Combine Reactants: - Aryl Halide (1.0 equiv) - 2-Fluoropyrimidine-5-boronic acid (1.2 equiv) - Base (e.g., K2CO3, 2.0 equiv) - Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) start->reagents atmosphere Establish Inert Atmosphere (Evacuate and backfill with N2 or Ar 3x) reagents->atmosphere solvent Add Degassed Solvents (e.g., Dioxane and Water, 4:1) atmosphere->solvent reaction Heat and Stir (e.g., 90 °C for 2-16 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, or GC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O and brine monitoring->workup purification Purify Product (Flash column chromatography) workup->purification end End purification->end

Figure 2: Workflow for the general Suzuki-Miyaura coupling protocol.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Fluoropyrimidine-5-boronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide, 2-Fluoropyrimidine-5-boronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio, to a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath or heating block.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 2-16 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Conditions for Protodeboronation-Sensitive Substrates

This protocol is recommended when significant protodeboronation of the boronic acid is observed.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Fluoropyrimidine-5-boronic acid (1.2 equiv)

  • Potassium fluoride (KF, spray-dried or flame-dried) (3.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (2-4 mol%)

  • Anhydrous 1,4-Dioxane (distilled from sodium/benzophenone)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

  • Inert gas supply (Argon)

Procedure:

  • To an oven-dried reaction vessel under a positive pressure of argon, add the potassium fluoride.

  • Add the aryl halide, 2-Fluoropyrimidine-5-boronic acid, Pd₂(dba)₃, and P(t-Bu)₃.

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress as described in Protocol 1.

  • Follow the workup and purification steps as outlined in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Catalyst inhibition by the pyrimidine nitrogen- Low reaction temperature- Use a fresh batch of catalyst or a more active pre-catalyst.- Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.- Employ a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to promote reductive elimination and prevent catalyst inhibition.- Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation - Presence of water- Base is too strong or reaction time is too long- Switch to anhydrous conditions (Protocol 2).- Use a milder base like KF or NaHCO₃.- Use the boronic acid pinacol ester instead of the free boronic acid.- Decrease the reaction time by using a more active catalyst system to achieve faster conversion.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.- Lower the reaction temperature.- Use a more stable catalyst/ligand combination.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Fluoropyrimidine-5-boronic acid is a powerful transformation for the synthesis of novel molecules of interest in drug discovery and materials science. Success in this endeavor hinges on a rational approach to the selection of the solvent and base. By understanding the mechanistic underpinnings of the reaction and starting with the robust protocols provided, researchers can efficiently optimize their reaction conditions to achieve high yields and purity. The information presented in these application notes serves as a comprehensive guide to navigate the challenges and unlock the full synthetic potential of this valuable building block.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

  • Anderson, K. W., & Handy, S. T. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7854–7857. Available at: [Link]

  • Li, S.-M., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. Chemical Communications, 47(48), 12840-12842. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Ben-Hassine, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1545-1557. Available at: [Link]

  • Li, S.-M., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. Semantic Scholar. Available at: [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11572–11573. Available at: [Link]

  • Li, S.-M., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. OUCI. Available at: [Link]

  • Hussain, M., et al. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(24), 4051-4060. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available at: [Link]

  • Slanina, T., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 439. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]

  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]

  • Lee, S., et al. (2023). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Research Square. Available at: [Link]

  • Nishihara, Y., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]

  • Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Available at: [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]

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Application Notes & Protocols: The Strategic Application of 2-Fluoropyrimidine-5-boronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Fluorinated Heterocycles in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, alter pKa, and increase binding affinity through unique electronic interactions.[1][3] Within this context, fluorinated heterocyclic scaffolds are of paramount importance, with the pyrimidine core being a "privileged" structure found in a vast array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[4][5][6]

2-Fluoropyrimidine-5-boronic acid has emerged as a critical and versatile building block for the synthesis of these complex pharmaceutical intermediates. Its utility is primarily harnessed through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl partners.[7] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Fluoropyrimidine-5-boronic acid, detailing its advantages, reaction mechanisms, and providing a field-proven experimental protocol.

The 2-Fluoropyrimidine Moiety: A Bioactive Scaffold with Tunable Properties

The 2-fluoropyrimidine unit imparts several advantageous characteristics to a molecule, making it a highly sought-after component in drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the 2-position of the pyrimidine ring resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2][3]

  • Modulation of Basicity: Fluorine is the most electronegative element, and its presence at the 2-position significantly withdraws electron density from the pyrimidine ring. This reduces the basicity (pKa) of the ring nitrogens, which can prevent unwanted off-target interactions or improve oral bioavailability by modifying the ionization state of the molecule at physiological pH.

  • Hydrogen Bonding Capacity: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming key interactions with biological targets like protein kinases, thereby enhancing binding affinity and selectivity.[8]

  • Bioisosterism: The pyrimidine ring itself can serve as a bioisostere for a phenyl ring, while the fluorine atom can mimic a hydrogen atom sterically, allowing for subtle electronic modifications without significant structural perturbation.[4][5]

These combined properties make the 2-fluoropyrimidine scaffold particularly prevalent in the development of kinase inhibitors, a major class of targeted cancer therapeutics.[8][9][10] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for incorporating the 2-fluoropyrimidine moiety into target molecules. This palladium-catalyzed reaction forms a C-C bond between an organoboron compound (2-fluoropyrimidine-5-boronic acid) and an organohalide or triflate.[11][12] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of reactants.

The Catalytic Cycle Explained

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13] The choice of palladium source, ligand, base, and solvent is critical for optimizing the reaction, particularly when using electron-deficient heteroaryl boronic acids.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[11][14]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12][14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[11][12][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation [Ar'-B(OR)3]⁻ PdII_B Ar-Pd(II)L_n-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Boronate->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Kinase Inhibitor Scaffolds

2-Fluoropyrimidine-5-boronic acid is a key reagent in the synthesis of numerous kinase inhibitors. The resulting 5-aryl-2-fluoropyrimidine core often serves as a "hinge-binding" motif, interacting with the backbone of the kinase active site.

Pharmaceutical Intermediate/ScaffoldTarget Drug ClassRepresentative Coupling Partner (Aryl Halide)Key Reaction Features
5-(Indol-5-yl)-2-fluoropyrimidineKinase Inhibitors (e.g., for EGFR, VEGFR)5-Bromoindole derivativesPalladium-catalyzed, often with phosphine ligands like SPhos or XPhos to facilitate coupling with electron-rich heterocycles.
5-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-2-fluoropyrimidineJAK Inhibitors, CDK Inhibitors3-Bromo-1H-pyrazolo[3,4-b]pyridineRequires careful optimization of base and solvent to manage the multiple nitrogen atoms in the coupling partners.
2-Fluoro-5-(4-phenoxyphenyl)pyrimidineMEK Inhibitors, various kinase inhibitors1-Bromo-4-phenoxybenzeneGenerally robust coupling; standard conditions with Pd(dppf)Cl₂ or similar catalysts are often effective.[15]
5-(Quinolin-3-yl)-2-fluoropyrimidineTyrosine Kinase Inhibitors3-BromoquinolineThe quinoline nitrogen can potentially coordinate to the palladium catalyst, sometimes necessitating specific ligand choice.

Detailed Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2-fluoropyrimidine

This protocol provides a representative, self-validating procedure for a Suzuki-Miyaura coupling using 2-Fluoropyrimidine-5-boronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
1-Bromo-4-methoxybenzene187.04187 mg1.01.0
2-Fluoropyrimidine-5-boronic acid141.91213 mg1.51.5
Pd(dppf)Cl₂·CH₂Cl₂816.6424.5 mg0.030.03
Sodium Carbonate (Na₂CO₃)105.99265 mg2.52.5
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Experimental Workflow Diagram
Figure 2. General workflow for the Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), 2-fluoropyrimidine-5-boronic acid (213 mg, 1.5 mmol), sodium carbonate (265 mg, 2.5 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

    • Causality Note: Using an excess of the boronic acid (1.2-1.5 equiv.) helps to drive the reaction to completion and compensates for potential competitive protodeboronation, a common side reaction with boronic acids.[16] The base is crucial for activating the boronic acid for the transmetalation step.[12]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this cycle a total of three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The mixture should appear as a dark red or brown suspension.

    • Self-Validation: The solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent catalyst oxidation. A successful inert atmosphere transfer will maintain the dark color of the catalyst solution.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the starting aryl bromide spot indicates the reaction is proceeding. The reaction is typically complete within 2-12 hours.

    • Self-Validation: A successful reaction will show the consumption of the starting material and the appearance of a new, more polar product spot on the TLC plate.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, 5-(4-methoxyphenyl)-2-fluoropyrimidine, as a white solid.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure a properly inert atmosphere and use freshly degassed solvents. Try a different palladium precatalyst or ligand (e.g., Pd₂(dba)₃ with SPhos).
Low reaction temperatureIncrease the temperature in 10 °C increments, up to the boiling point of the solvent.
Significant Protodeboronation Base is too strong or too much water presentUse a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄). Reduce the amount of water or use an anhydrous solvent system if possible.
Formation of Byproducts (e.g., homocoupling) Oxygen contaminationImprove degassing procedures.
Catalyst decompositionUse a more robust ligand that stabilizes the palladium catalyst, such as a biarylphosphine ligand.
Difficulty in Purification Boronic acid residuesAfter the aqueous work-up, wash the organic layer with a dilute NaOH solution to remove unreacted boronic acid.

Conclusion

2-Fluoropyrimidine-5-boronic acid is an indispensable tool in the arsenal of the modern medicinal chemist. Its strategic use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to a wide range of high-value pharmaceutical intermediates, particularly for the synthesis of targeted therapies like kinase inhibitors. The fluorine atom imparts beneficial properties that can enhance the drug-like characteristics of the final molecule. By understanding the underlying reaction mechanism and adhering to robust, validated protocols, researchers can effectively leverage this building block to accelerate the drug discovery and development process.

References

  • Granules India. (n.d.). Product List. Retrieved from granulesindia.com. [Link]

  • Hopkins, C. R. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(11), 3326. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

  • Gmeiner, W. H., & Sobol, R. W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776–14820. [Link]

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  • Pérez-Temprano, M. H., et al. (2007). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 26(23), 5515–5523. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

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  • Al-Ostoot, F. H., et al. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 14(21), 5367. [Link]

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Application Note: A Step-by-Step Guide to C-N Coupling with 2-Fluoropyrimidine-5-boronic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The synthesis of N-aryl pyrimidines is a critical step in the development of new drug candidates, with C-N cross-coupling reactions being the premier method for their construction. This guide provides a detailed examination and step-by-step protocols for the C-N coupling of 2-Fluoropyrimidine-5-boronic acid with various amine nucleophiles. We will explore the mechanistic underpinnings of the two most prominent catalytic systems for this transformation—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Chan-Lam coupling—offering researchers the rationale behind experimental choices and a robust starting point for method development.

Introduction: The Significance of 2-Aminopyrimidine Scaffolds

Fluoropyrimidine derivatives are a cornerstone in the development of chemotherapeutics, most notably with the advent of 5-Fluorouracil (5-FU).[3][4] The incorporation of the pyrimidine motif into small molecules is a widely used strategy in drug discovery to modulate biological activity and improve pharmacokinetic properties.[2] Specifically, the 2-aminopyrimidine moiety is a key pharmacophore found in a multitude of kinase inhibitors and other targeted therapies. The ability to efficiently and selectively construct C-N bonds to the pyrimidine core is therefore of paramount importance to researchers in drug development. This document serves as a practical guide to achieving this synthesis using 2-Fluoropyrimidine-5-boronic acid as the coupling partner.

Mechanistic Overview: Palladium vs. Copper Catalysis

The coupling of a boronic acid with an amine to form a C-N bond is primarily achieved through two powerful, named reactions: the Buchwald-Hartwig amination and the Chan-Lam coupling. The choice between a palladium or copper catalyst system depends on substrate scope, functional group tolerance, and desired reaction conditions.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile and widely adopted method for C-N bond formation.[5][6] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of an aryl halide (or pseudohalide). In the context of using a boronic acid, this classic cycle is adapted, often involving a transmetalation step. However, for the direct coupling of boronic acids with amines, a different pathway is often considered, though less common than the Chan-Lam approach for this specific transformation. A more conventional Buchwald-Hartwig approach would involve coupling an amine with a halogenated 2-fluoropyrimidine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: The final step involves the formation of the new C-N bond, regenerating the Pd(0) catalyst.[5]

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center.[6][9]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (with Ar-X) Amine_Coord [Ar-Pd(II)(NHR'R'')L_n]^+X^- OA_Complex->Amine_Coord Amine (R'R''NH) Coordination Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Palladium-catalyzed Buchwald-Hartwig amination cycle.
The Chan-Lam Coupling (Copper-Catalyzed)

The Chan-Lam (or Chan-Evans-Lam) coupling provides an often complementary, air-stable method for forming C-N bonds from boronic acids.[10][11] This reaction is catalyzed by copper complexes, typically Cu(OAc)₂, and can often be performed at room temperature and open to the air, which is a significant practical advantage.[11][12]

Proposed Catalytic Cycle:

  • Transmetalation: The aryl boronic acid transmetalates with a Cu(II) salt to form an aryl-copper(II) species.

  • Ligand Exchange: The amine substrate coordinates to the aryl-copper(II) complex.

  • Oxidative Coupling/Reductive Elimination: The mechanism is complex and still debated, but is thought to proceed through a Cu(III) intermediate followed by reductive elimination to form the C-N bond and a Cu(I) species.[10]

  • Re-oxidation: The active Cu(II) catalyst is regenerated from Cu(I) by an oxidant, which is often atmospheric oxygen.[11]

G cluster_cycle Chan-Lam Catalytic Cycle CuII Cu(II)X_2 ArCuII Ar-Cu(II)-X CuII->ArCuII Transmetalation (with ArB(OH)₂) Amine_Coord Ar-Cu(II)(NHR'R'') ArCuII->Amine_Coord Amine (R'R''NH) Coordination CuIII_Intermediate Ar-Cu(III)(X)(NHR'R'') Amine_Coord->CuIII_Intermediate Oxidation Product Ar-NR'R'' CuIII_Intermediate->Product CuI Cu(I)X CuIII_Intermediate->CuI Reductive Elimination CuI->CuII Re-oxidation (O₂) G cluster_protocol Reaction Setup start Start reagents Combine Reactants: - Boronic Acid - Amine - Catalyst/Ligand - Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) (Palladium Protocol) solvent->inert If Pd heat Heat Reaction Mixture with Stirring solvent->heat If Cu inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Quench - Extract with Organic Solvent monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify end End purify->end

General experimental workflow for C-N cross-coupling.
Protocol 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Type Conditions)

This protocol is designed for coupling with a generic secondary amine and is based on well-established Buchwald-Hartwig conditions.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Fluoropyrimidine-5-boronic acid, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene, followed by the amine coupling partner via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(N-amino)pyrimidine product.

Protocol 2: Copper-Catalyzed C-N Coupling (Chan-Lam Conditions)

This protocol offers a milder, more operationally simple alternative that is often effective for electron-rich amines and phenols.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid (1.0 equiv)

  • Amine (e.g., Aniline) (1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoropyrimidine-5-boronic acid, the amine, and Cu(OAc)₂.

  • Solvent and Base Addition: Add the solvent (DCM or MeOH) followed by pyridine.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Gentle heating (40-50 °C) may be applied to accelerate the reaction if needed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base (Pd); Poor solvent choice.For Pd: Ensure rigorously anhydrous/anaerobic conditions. Screen different ligands and stronger bases (e.g., K₃PO₄, LiHMDS). For Cu: Try gentle heating (40-60 °C) or switch to a different solvent like methanol.
Homocoupling of Boronic Acid Presence of oxygen (for Pd); Catalyst decomposition.For Pd: Degas solvents thoroughly. For Cu: This is a common side reaction; try adding molecular sieves or running the reaction under an inert atmosphere to see if it suppresses this pathway. [13]
Hydrolysis of Boronic Acid Presence of water.Use anhydrous solvents and reagents. For Chan-Lam, if using a protic solvent, consider adding molecular sieves.
Decomposition of Starting Material Temperature too high; Incompatible functional groups.Reduce reaction temperature and extend the reaction time. Screen alternative catalysts/bases that allow for milder conditions.

Conclusion

The C-N coupling of 2-Fluoropyrimidine-5-boronic acid is a valuable transformation for the synthesis of medicinally relevant compounds. Both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Chan-Lam methodologies offer viable pathways to the desired 2-aminopyrimidine products. The choice of protocol will depend on the specific amine coupling partner and the functional groups present. The guidelines and protocols presented here provide a comprehensive and authoritative foundation for researchers to successfully develop and implement these crucial reactions in their drug discovery programs.

References

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Matano, Y. (2006). Palladium-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(30), 9338–9346. [Link]

  • Ehrentraut, A., et al. (2005). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 347(5), 657-671. [Link]

  • Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(31), 11102–11114. [Link]

  • Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Sci-Hub. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(10), 3260–3267. [Link]

  • Viciu, M. S., et al. (2004). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 4(6), 2050-2059. [Link]

  • Cassan, C., et al. (2004). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]

  • Reddit discussion on the role of ligands in metal-catalyzed coupling reactions. (2016). r/chemistry. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Unemi, N. (1981). [Development of fluoropyrimidine derivatives]. Gan To Kagaku Ryoho, 8(3), 359-368. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kanda, S. Y., Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242-8248. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nykaza, T. V., et al. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Journal of the American Chemical Society, 140(46), 15200–15205. [Link]

  • Patel, J. M., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • Wexler, R. P., et al. (2019). Merging Photoredox and Copper Catalysis: Extending the Chan-Lam Coupling Reaction Scope. Organic Letters, 21(12), 4540-4543. [Link]

  • Zhang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. [Link]

  • Baidya, M., et al. (2018). Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Vantourout, J. C., et al. (2017). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

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  • Ortiz, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2699–2706. [Link]

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Application Note: A Multi-Technique Approach for Monitoring Reactions of 2-Fluoropyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This comprehensive guide provides detailed protocols and expert insights for monitoring the progress of chemical reactions involving 2-Fluoropyrimidine-5-boronic acid, a critical building block in modern medicinal chemistry. Recognizing the compound's unique chemical properties—the reactive boronic acid moiety and the electron-deficient, fluorine-labeled aromatic system—we present a multi-technique strategy employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the causal reasoning behind methodological choices to ensure robust, reliable, and reproducible reaction monitoring.

Introduction: The Significance of 2-Fluoropyrimidine-5-boronic acid

2-Fluoropyrimidine-5-boronic acid is a heterocyclic organoboron compound of significant interest in pharmaceutical development. Its structure is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for forging carbon-carbon bonds.[1] The pyrimidine core is a prevalent scaffold in biologically active molecules, and the fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability.

Accurate monitoring of reactions involving this substrate is paramount for several reasons:

  • Optimization: To determine optimal reaction conditions (temperature, catalyst loading, reaction time).

  • Kinetics: To understand the reaction rate and mechanism.[2]

  • Quality Control: To ensure complete consumption of starting materials and to identify and quantify byproducts and impurities.

The presence of three distinct chemical features—a UV-active pyrimidine ring, an NMR-active fluorine atom, and a chromatographically challenging boronic acid group—necessitates a versatile analytical approach. This guide details the application of orthogonal techniques to provide a complete picture of the reaction profile.

Foundational Analytical Strategy

The choice of analytical method depends on the specific information required. A typical workflow involves using a rapid, quantitative technique like HPLC for routine checks, complemented by a highly specific method like LC-MS for identity confirmation and a non-invasive technique like ¹⁹F NMR for mechanistic studies or real-time analysis.

G cluster_0 Reaction Monitoring Workflow cluster_1 Analytical Techniques cluster_2 Data Analysis & Outcome Reaction Reaction Mixture (e.g., Suzuki Coupling) Sampling Aliquot Sampling (Time Points: T₀, T₁, T₂, ... Tₙ) Reaction->Sampling Quench Reaction Quenching (e.g., add H₂O/ACN) Sampling->Quench NMR In-Situ / Mechanistic Analysis (¹⁹F NMR) Sampling->NMR Direct, Non-destructive Real-time Monitoring Prep Sample Preparation (Dilution, Filtration) Quench->Prep HPLC Quantitative Analysis (RP-HPLC) Prep->HPLC Fast, Routine Quantitation LCMS Confirmatory Analysis (LC-MS) Prep->LCMS Impurity ID & Mass Confirmation Data Data Interpretation (% Conversion, Purity Profile) HPLC->Data LCMS->Data NMR->Data Decision Decision Making (Stop Reaction, Purify, Re-optimize) Data->Decision

Caption: General workflow for reaction monitoring.

Method 1: Reversed-Phase HPLC for Quantitative Analysis

Expertise & Experience: RP-HPLC is the workhorse for reaction monitoring due to its robustness, reproducibility, and quantitative accuracy. The primary challenge with boronic acids is their tendency to interact with free silanol groups on silica-based columns, leading to peak tailing. Modern end-capped columns or those with specialized surface technologies are recommended to mitigate these secondary interactions.[1] An acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) is crucial to suppress the ionization of the boronic acid group, ensuring a more symmetrical peak shape.

Protocol: HPLC Analysis of a Suzuki Coupling Reaction

1. Objective: To quantify the consumption of 2-Fluoropyrimidine-5-boronic acid and the formation of the coupled product over time.

2. Instrumentation & Materials:

  • HPLC system with a PDA or UV detector.

  • C18 Reversed-Phase Column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Standard solutions of starting material and (if available) product at known concentrations.

3. Chromatographic Conditions:

ParameterValueCausality / Rationale
Column C18, <3 µm particle sizeProvides good retention for aromatic compounds and high efficiency for better resolution.
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNFormic acid suppresses boronic acid ionization for better peak shape and is MS-compatible.[3]
Gradient 5% B to 95% B over 10 min, hold 2 minA gradient is necessary to elute both the polar boronic acid and the typically more non-polar product in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to more stable retention times.
Detection (UV) 254 nmPyrimidine and other aromatic rings have strong absorbance at this wavelength.
Injection Volume 5 µLSmall volume to prevent column overloading.

4. Sample Preparation: a. At each time point, withdraw ~20 µL of the reaction mixture. b. Immediately quench the aliquot in 1 mL of the sample diluent. This stops the reaction and prepares the sample for analysis. c. Vortex thoroughly. d. If particulates are present, filter through a 0.22 µm PTFE syringe filter. e. Transfer to an HPLC vial.

5. Self-Validating System & Data Analysis:

  • System Suitability: Before analysis, inject a standard mixture five times. The relative standard deviation (%RSD) for retention time and peak area should be <2.0%.

  • Calibration: Prepare a calibration curve for the starting material using 3-5 known concentrations to accurately determine its consumption.

  • Analysis: Calculate the percent conversion by monitoring the decrease in the peak area of 2-Fluoropyrimidine-5-boronic acid relative to an internal standard or by using the relative area % of product to all components.

Method 2: LC-MS for Identity Confirmation and Impurity Profiling

Expertise & Experience: While HPLC-UV provides quantitative data, it cannot confirm the identity of new peaks, which could be the desired product, isomers, or unexpected byproducts. LC-MS is indispensable for this purpose.[4] It provides the molecular weight of each component eluting from the column, allowing for confident identification of the product and characterization of impurities. For pyrimidine derivatives, electrospray ionization (ESI) in positive mode is typically effective.[4][5]

Protocol: LC-MS Analysis

1. Objective: To confirm the molecular weight of the product and identify any reaction byproducts.

2. Instrumentation:

  • LC-MS system with an ESI source and a single quadrupole or more advanced mass analyzer (e.g., Q-TOF).

3. Method:

  • Use the same HPLC method as described in Section 3. The use of formic acid as a modifier makes the method directly transferable to MS.

  • Divert the flow to the mass spectrometer after the UV detector.

4. Mass Spectrometer Settings (Example):

ParameterValueRationale
Ionization Mode ESI PositivePyrimidine nitrogens are readily protonated.
Scan Range 100 - 800 m/zCovers the expected mass range of starting materials, products, and dimers.
Capillary Voltage 3.5 kVTypical voltage for stable spray and efficient ionization.
Source Temp. 150 °COptimizes desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 600 L/HrAids in solvent evaporation to form gas-phase ions.

5. Expected Ions for a Suzuki reaction with Phenylboronic Acid:

  • 2-Fluoropyrimidine-5-boronic acid: Expected [M+H]⁺ = 141.0

  • Product (5-phenyl-2-fluoropyrimidine): Expected [M+H]⁺ = 175.1

  • Deboronated starting material: Expected [M+H]⁺ = 97.0

  • Homocoupling of Phenylboronic Acid (Biphenyl): Expected [M+H]⁺ = 155.1

Method 3: ¹⁹F NMR for In-Situ, Real-Time Monitoring

Expertise & Experience: ¹⁹F NMR spectroscopy is a uniquely powerful tool for monitoring reactions involving fluorinated compounds like 2-Fluoropyrimidine-5-boronic acid.[6][7] Its advantages are significant:

  • High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio.

  • Clean Spectrum: The large chemical shift range and absence of background signals mean that peaks are typically well-resolved and easy to integrate.

  • Non-destructive: The sample can be analyzed directly without workup, providing a true snapshot of the reaction mixture.[8]

  • Structural Information: The chemical shift (δ) of the fluorine atom is highly sensitive to its electronic environment. A change in the substitution at the 5-position (where the boronic acid is) will induce a predictable shift in the ¹⁹F signal, allowing for clear differentiation between reactant and product.[8]

G cluster_reaction Chemical Transformation cluster_spectrum Observed ¹⁹F NMR Spectrum cluster_analysis Quantitative Analysis title ¹⁹F NMR Monitoring Logic Reactant 2-Fluoropyrimidine-5-boronic acid C-B(OH)₂ bond Product Coupled Product C-C bond Reactant->Product Suzuki Reaction Spec_SM Signal A δ₁ (ppm) Reactant:f0->Spec_SM:f0 Corresponds to Spec_P Signal B δ₂ (ppm) Product:f0->Spec_P:f0 Corresponds to Analysis At time = t: % Conversion = [ Integral(B) / (Integral(A) + Integral(B)) ] * 100 Spec_SM->Analysis Spec_P->Analysis

Caption: Logic of using ¹⁹F NMR for reaction monitoring.

Protocol: In-Situ ¹⁹F NMR

1. Objective: To monitor the reaction in real-time by observing the change in the fluorine chemical shift.

2. Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz) with a fluorine probe.

  • 5 mm NMR tubes.

  • Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃).

3. Sample Preparation: a. Set up the reaction in a vial using a deuterated solvent. b. Add an internal standard with a known ¹⁹F signal if precise quantification is needed (e.g., trifluorotoluene). c. After acquiring a T₀ spectrum, add the final reagent (e.g., catalyst) to initiate the reaction. d. Place the NMR tube directly into the spectrometer for timed measurements. Alternatively, for reactions at high temperatures, take aliquots at intervals, quench by cooling, and analyze.

4. NMR Acquisition Parameters (Example):

  • Nucleus: ¹⁹F

  • Pulse Program: Standard single pulse (zgf)

  • Number of Scans: 16-64 (adjust for concentration)

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

5. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Identify the peak for the starting material (2-Fluoropyrimidine-5-boronic acid) and the new peak corresponding to the product. The product peak will typically appear at a different chemical shift.

  • Integrate both peaks. The percent conversion at any time point is calculated as: % Conversion = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100

Conclusion and Method Selection Summary

No single analytical technique provides a complete understanding of a chemical reaction. For robust monitoring of reactions involving 2-Fluoropyrimidine-5-boronic acid, a combination of methods is superior. HPLC provides reliable quantification for optimization, LC-MS confirms product identity and reveals impurities, and ¹⁹F NMR offers a powerful, non-invasive window into the reaction's real-time progress. The adoption of these self-validating protocols will empower researchers to develop more efficient, controlled, and well-understood synthetic transformations.

References

  • BenchChem (2025). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. Benchchem.com.
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.com.
  • Royal Society of Chemistry (2015). Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry.
  • Iannazzo, L. et al. (2015). Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 13(31), 8485-8490.
  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Sielc.com.
  • Hein, J. E. et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.com.
  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.com.
  • Advion Inc. SUZUKI REACTION MONITORING. Advion.com.
  • Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
  • BenchChem (2025).

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Application Notes & Protocols: Leveraging 2-Fluoropyrimidine-5-boronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds, complementing traditional high-throughput screening (HTS).[1][2] FBDD operates on the principle that smaller, less complex molecules ("fragments") can explore chemical space more efficiently, often forming highly optimized interactions with a protein target.[1] These low-affinity interactions (typically in the high micromolar to millimolar range) are then matured into potent leads through structure-guided chemistry.[3][4][5]

Within the vast armamentarium of fragment libraries, fluorinated fragments have carved out a crucial niche.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the absence of a natural biological background—make it an exceptional probe for molecular interactions.[7][8] Specifically, the incorporation of a fluorine atom enables the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a exquisitely sensitive biophysical technique for hit identification.[3][7]

This guide focuses on a particularly valuable fluorinated fragment: 2-Fluoropyrimidine-5-boronic acid . This molecule is a trifecta of functionality for FBDD:

  • The ¹⁹F Label: The fluorine atom serves as a sensitive reporter for ¹⁹F-NMR screening, offering high sensitivity and a wide chemical shift range that minimizes signal overlap, allowing for the screening of compound mixtures.[7][9]

  • The Pyrimidine Scaffold: A common motif in medicinal chemistry, the pyrimidine ring provides well-defined hydrogen bonding and aromatic interaction capabilities.

  • The Boronic Acid Handle: This moiety is not only a versatile synthetic handle for subsequent fragment evolution via Suzuki-Miyaura coupling but can also form reversible covalent or strong hydrogen-bonding interactions with active site residues like serine or threonine.[10][11]

This document provides a comprehensive overview of the application of 2-Fluoropyrimidine-5-boronic acid in an FBDD workflow, detailing protocols for screening, validation, and hit-to-lead optimization.

Part 1: The FBDD Workflow with 2-Fluoropyrimidine-5-boronic Acid

A successful FBDD campaign is a multi-stage process that progressively refines a pool of initial fragment hits into viable lead candidates. The unique characteristics of 2-Fluoropyrimidine-5-boronic acid make it amenable to a robust and efficient workflow.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Fragment Library Screening (Cocktails of 10-20 fragments) NMR_Screen ¹⁹F-NMR Spectroscopy (Primary Hit Identification) Screening->NMR_Screen Detects binding via ¹⁹F chemical shift perturbation Orthogonal Orthogonal Biophysical Methods (e.g., SPR, Thermal Shift) NMR_Screen->Orthogonal Deconvolution & validation of primary hits Structure Structural Biology (X-ray Crystallography / NMR) Orthogonal->Structure Confirms binding & determines pose SAR Structure-Activity Relationship (SAR) (via Chemical Synthesis) Structure->SAR Informs rational design Lead Lead Compound (Improved Potency & Properties) SAR->Lead Iterative design & synthesis cycles cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: FBDD workflow using 2-Fluoropyrimidine-5-boronic acid.

Part 2: Experimental Protocols

Primary Screening via ¹⁹F-NMR Spectroscopy

Causality: The primary screen aims to rapidly identify fragments that bind to the target protein from a larger library. ¹⁹F-NMR is the method of choice for fluorinated fragments because the fluorine nucleus is a spy in the system.[3][7] Since biological systems contain no native fluorine, any observed ¹⁹F signal comes directly from the fragment.[7][12] Binding to a large protein molecule alters the local chemical environment of the fluorine atom, causing a detectable change in its NMR signal (chemical shift perturbation, line broadening, or changes in relaxation).[3][9] Screening in cocktails (mixtures) is highly efficient due to the wide chemical shift window of ¹⁹F, which minimizes signal overlap.[6][8][13]

Protocol: Ligand-Observed ¹⁹F-NMR Screening

  • Library Preparation:

    • Prepare a 100 mM stock solution of 2-Fluoropyrimidine-5-boronic acid in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Create cocktails by mixing 10-20 unique fluorinated fragments (including the title compound) to a final concentration of 1-2 mM each in a suitable aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) in 95% H₂O/5% D₂O. Ensure the final DMSO concentration is consistent and ideally below 2%.

    • Prepare two sets of samples for each cocktail: a reference sample (fragments only) and a test sample (fragments + target protein).

  • Protein Preparation:

    • Prepare the target protein at a final concentration of 10-50 µM in the same aqueous buffer used for the fragment cocktails. Higher protein concentrations increase the proportion of bound fragments, enhancing the signal change.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹⁹F-NMR spectra for both the reference and test samples on a spectrometer equipped with a cryoprobe for maximum sensitivity.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans), a spectral width covering the expected range of organofluorine signals, and a relaxation delay of 1-2 seconds.

  • Data Analysis:

    • Overlay the spectra from the reference (fragments only) and test (fragments + protein) samples.

    • Identify "hits" by looking for significant changes in the ¹⁹F signals upon addition of the protein. Indicators of binding include:

      • Chemical Shift Perturbation (CSP): A change in the position (ppm) of a signal.

      • Line Broadening: A decrease in signal intensity and an increase in signal width, indicative of binding to a large, slowly tumbling molecule.

    • Deconvolute positive cocktails by testing smaller sub-mixtures or individual fragments to identify the specific binder.

Hit Validation with Orthogonal Biophysical Methods

Causality: A primary hit from a single technique requires confirmation to eliminate false positives.[14] Orthogonal methods measure different physical phenomena associated with binding, providing a more robust validation of the interaction.[15] Surface Plasmon Resonance (SPR) is an excellent secondary assay as it directly measures mass changes on a sensor surface, providing kinetic and affinity data.[16][17]

Protocol: Surface Plasmon Resonance (SPR) Validation

  • Chip Preparation and Target Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.

    • Use one flow cell as a reference surface (deactivated or immobilized with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[16]

  • Analyte Preparation:

    • Prepare a dilution series of 2-Fluoropyrimidine-5-boronic acid (and other identified hits) in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically span from ~0.1 to 10 times the expected dissociation constant (Kᴅ), often covering a range from 1 µM to 1 mM for fragments.

  • Binding Analysis:

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams. Include buffer-only injections for double referencing.

    • Perform a kinetic analysis by fitting the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).[18]

Table 1: Comparison of Primary and Secondary Screening Techniques

TechniquePrincipleThroughputProtein ConsumptionInformation GainedCommon Pitfalls
¹⁹F-NMR Detects changes in the fluorine nucleus's chemical environment upon binding.[3][7]High (with cocktails)ModerateBinding, Stoichiometry (sometimes)Requires fluorinated fragments; sensitive to aggregation.
SPR Measures changes in refractive index due to mass accumulation on a sensor surface.[16][19]HighLowAffinity (Kᴅ), Kinetics (ka, kd)Target must be immobilized; potential for non-specific binding.[16]
X-ray Crystallography Determines the 3D structure of the protein-fragment complex.[19][20]LowHighBinding pose, Specific interactionsRequires high-quality crystals; binding may not occur in crystal lattice.[19]
Structural Characterization via X-ray Crystallography

Causality: To move from a validated hit to a lead compound, understanding the precise binding mode is critical.[4][21] X-ray crystallography provides a high-resolution 3D picture of how the fragment sits in the protein's binding pocket, revealing key interactions that inform rational drug design. The boronic acid moiety can form a covalent bond with catalytic serine residues, which is readily visualized.[22]

Protocol: Co-crystallization with 2-Fluoropyrimidine-5-boronic acid

  • Complex Formation:

    • Mix the purified target protein with a 5- to 10-fold molar excess of 2-Fluoropyrimidine-5-boronic acid.

    • Incubate the mixture for a sufficient time (e.g., 1-2 hours) on ice to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of commercially available crystallization screens to identify initial hit conditions.

  • Crystal Optimization and Soaking (Alternative Method):

    • If co-crystallization fails, grow apo-crystals of the protein first.

    • Prepare a solution of 2-Fluoropyrimidine-5-boronic acid in a cryo-protectant-compatible buffer and soak the apo-crystals in this solution for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool a suitable crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement.

    • Build the fragment into the observed electron density map and refine the structure to high resolution. The resulting model will guide the next phase of the project.

Part 3: Hit-to-Lead Optimization

The structural information from crystallography is the blueprint for fragment evolution. The goal is to "grow" the fragment by adding chemical functionality that explores adjacent pockets, increasing both affinity and selectivity.[4][23]

Caption: Suzuki-Miyaura coupling for fragment evolution.

Protocol: Suzuki-Miyaura Cross-Coupling for Fragment Growth

Causality: The boronic acid on the pyrimidine ring is a powerful handle for carbon-carbon bond formation.[10][24] The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that connects the boronic acid with an aryl or heteroaryl halide.[10][25][26] This allows for the systematic and modular addition of new chemical groups (R) designed to interact with nearby sub-pockets identified from the crystal structure.[11]

  • Reaction Setup:

    • To an oven-dried reaction vessel, add 2-Fluoropyrimidine-5-boronic acid (1.0 equiv.), the chosen aryl/heteroaryl halide (1.1 equiv.), and a suitable base (e.g., K₂CO₃ or Na₃PO₄, 2.0-3.0 equiv.).[27]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the solvent (e.g., dioxane/water mixture).[10][27]

  • Inert Atmosphere:

    • Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10][26]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine to remove the base and inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography to yield the elaborated fragment.

The newly synthesized analogs are then re-evaluated using the biophysical assays (e.g., SPR) to quantify the improvement in binding affinity, establishing a structure-activity relationship (SAR) that guides the next design cycle.

References

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design?. Charles River. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. [Link]

  • Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]

  • Biophysical Fragment Screening Services. Evotec. [Link]

  • Fragment-Based Drug Discovery. CHI. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Fragment-Based Lead Discovery: Bridging the Gap Between Screening and Hit-to-Lead Medchem using NMR Affinity Ranking. CQDM. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • 5-Fluoropyridine-2-boronic acid. PubChem. [Link]

  • Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]

  • Formulation and Characterization of Capecitabine Loaded Cubosomes as D. DDDT. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in Suzuki reactions with 2-Fluoropyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-Fluoropyrimidine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, particularly the issue of low product yields. Our goal is to empower you with the scientific understanding to diagnose problems and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this specific substrate.

Q1: My Suzuki reaction with 2-Fluoropyrimidine-5-boronic acid has failed or is giving very low yields. What are the first things I should check?

A1: When encountering low to no yield, a systematic check of fundamental parameters is the best starting point. First, verify the integrity of your reagents; 2-Fluoropyrimidine-5-boronic acid can be susceptible to degradation, particularly protodeboronation.[1][2] Ensure your palladium catalyst is active. Older Pd sources or those exposed to air can lose activity.[1][3] Finally, confirm that your reaction was performed under strictly anaerobic (oxygen-free) conditions. Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of your boronic acid.[1]

Q2: Why is 2-Fluoropyrimidine-5-boronic acid considered a "challenging" substrate for Suzuki coupling?

A2: 2-Fluoropyrimidine-5-boronic acid presents two primary challenges. First, the pyrimidine ring is electron-deficient, which makes the boronic acid less nucleophilic. This can significantly slow down the transmetalation step in the catalytic cycle, a key bond-forming event.[1] Second, like many heteroaromatic boronic acids, it is prone to a significant side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[4][5][6]

Q3: What is protodeboronation and how does it affect my reaction?

A3: Protodeboronation is a chemical reaction where a proton source (like water or alcohol) replaces the boronic acid group.[4] For heteroaromatic boronic acids, especially those with basic nitrogen atoms like pyrimidine, this process can be rapid under certain pH conditions.[4][7] This side reaction consumes your 2-Fluoropyrimidine-5-boronic acid, directly leading to lower yields of your desired coupled product.[5] The extent of protodeboronation is highly dependent on factors like pH, temperature, and the specific catalyst system used.[4]

Q4: Are there more stable alternatives to using the boronic acid directly?

A4: Yes. To mitigate stability issues like protodeboronation, you can use derivatives of the boronic acid. The most common are N-methyliminodiacetic acid (MIDA) boronate esters and potassium trifluoroborate salts.[4][8] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and suppressing decomposition pathways.[4] Aryltrifluoroborate salts, in particular, are known to be less prone to protodeboronation compared to their boronic acid counterparts.[9]

In-Depth Troubleshooting Guide

This section provides a symptom-based approach to resolving specific issues you may encounter during your experiments.

Symptom 1: Low Yield with Significant Starting Material Recovery

This outcome often points to a sluggish or inhibited catalytic cycle.

Q: My reaction is clean, but the conversion is very low. How can I speed it up?

A: A slow reaction rate with this substrate is often due to an inefficient transmetalation step. The electron-deficient nature of the 2-fluoropyrimidine ring reduces the nucleophilicity of the boronic acid, hindering its transfer to the palladium center.

  • Underlying Cause: The transmetalation step of the Suzuki catalytic cycle is the rate-limiting step for electron-deficient boronic acids.[1]

  • Solution 1: Choice of Base. A stronger base is often required to facilitate the formation of the more reactive boronate species.[10] Instead of common bases like Na₂CO₃ or K₂CO₃, consider using stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[1][3]

  • Solution 2: Ligand Selection. The ligand on the palladium catalyst is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands are highly effective. These ligands accelerate both the initial oxidative addition and the final reductive elimination steps.[1][3] Consider using Buchwald-type biarylphosphine ligands such as XPhos , SPhos , or RuPhos .[1]

  • Solution 3: Increase Temperature. Higher reaction temperatures can provide the necessary activation energy to overcome a sluggish transmetalation.[1] Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary.[1][11] Microwave irradiation can also be a very effective method for accelerating the reaction.[12]

Symptom 2: Low Yield with Formation of Protodeboronated Byproduct

If you observe the formation of 2-fluoropyrimidine alongside your desired product, protodeboronation is the primary culprit.

Q: I've identified 2-fluoropyrimidine in my crude reaction mixture. How can I prevent this side reaction?

A: Protodeboronation is a major competing pathway for heteroaromatic boronic acids. [6] The key is to set up conditions where the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation.

  • Underlying Cause: The C-B bond of the boronic acid is susceptible to cleavage by proton sources, a reaction that is often catalyzed by residual acid or base and is prevalent in aqueous solvent mixtures.[4][5]

  • Solution 1: Use Anhydrous Conditions. If your protocol uses an aqueous co-solvent (e.g., Dioxane/H₂O), switching to a strictly anhydrous system can help.[11] Use dry, degassed solvents and a strong, anhydrous base like finely powdered K₃PO₄.

  • Solution 2: Employ a "Slow-Release" Strategy. As mentioned in the FAQs, converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate ester is a highly effective strategy.[4][13] These reagents slowly hydrolyze in situ to generate a low concentration of the active boronic acid, which is immediately consumed in the catalytic cycle, minimizing its decomposition time.[4]

  • Solution 3: Modern Precatalysts. Utilize modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts. These catalysts rapidly generate the active Pd(0) species, initiating the catalytic cycle quickly and efficiently.[1][14] A faster catalytic turnover gives the boronic acid less time to decompose.[14]

Symptom 3: Complex Mixture of Byproducts and Low Mass Balance

This often indicates issues with catalyst stability or reagent purity.

Q: My reaction mixture is messy, with multiple unidentified spots on TLC and a poor overall recovery of material. What could be wrong?

A: A complex reaction profile suggests catalyst decomposition or multiple side reactions.

  • Underlying Cause: The active Pd(0) catalyst is sensitive to oxygen and can decompose, leading to palladium black formation and a loss of catalytic activity.[1] Homocoupling of the boronic acid can also occur, further complicating the mixture.[15]

  • Solution 1: Rigorous Degassing. Ensure your solvent is thoroughly degassed before use. The freeze-pump-thaw method (at least three cycles) is highly effective.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1][8]

  • Solution 2: Catalyst and Ligand Choice. Use air-stable palladium precatalysts (e.g., XPhos Pd G3) which are designed for easier handling and more reliable generation of the active catalyst.[1] Ensure the correct palladium-to-ligand ratio is used; for monodentate phosphine ligands, a 1:2 Pd:ligand ratio is common.[3]

  • Solution 3: Reagent Purity. Verify the purity of your 2-Fluoropyrimidine-5-boronic acid. If it is old or has been improperly stored, it may have partially decomposed. Consider purchasing from a reputable supplier or purifying it before use.

Data & Protocols

Recommended Reaction Parameters

The following table summarizes starting conditions for optimizing Suzuki reactions with 2-Fluoropyrimidine-5-boronic acid.

ParameterRecommendation 1 (Standard)Recommendation 2 (For Sluggish Reactions)Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (1-2 mol%)G3 precatalyst ensures rapid formation of active Pd(0).[1][14]
Ligand XPhos (2-4 mol%)SPhos (2-4 mol%)Bulky, electron-rich ligands accelerate the catalytic cycle.[1][3]
Base K₂CO₃ (2-3 equiv)K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger bases facilitate the challenging transmetalation step.[1][16]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Toluene or 2-MeTHF (anhydrous)Anhydrous conditions can suppress protodeboronation.[11]
Temperature 80-100 °C100-110 °C or MicrowaveHigher temperature overcomes activation energy barriers.[1]
Boron Source Boronic Acid (1.2-1.5 equiv)MIDA Boronate or K-TFA salt (1.2-1.5 equiv)More stable derivatives minimize protodeboronation.[4][9]
General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with 2-Fluoropyrimidine-5-boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-Fluoropyrimidine-5-boronic acid (1.3 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B [R²-B(OR)₃]⁻ (from Base + R²-B(OH)₂) Transmetal->PdII_B PdII_B->Pd0 R¹-R² (Product) RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal caption Fig 1: The Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Material Recovered? Start->Check_SM Check_Byproduct Protodeboronation Byproduct Observed? Check_SM->Check_Byproduct No Action_Slow_Rxn Issue: Slow Reaction Rate Actions: 1. Use stronger base (K₃PO₄, Cs₂CO₃) 2. Use bulky, e⁻-rich ligand (XPhos) 3. Increase temperature / use microwave Check_SM->Action_Slow_Rxn Yes Action_Deboronation Issue: Protodeboronation Actions: 1. Use anhydrous conditions 2. Switch to MIDA ester or K-TFA salt 3. Use modern, fast precatalyst Check_Byproduct->Action_Deboronation Yes Action_Decomposition Issue: Catalyst Decomposition Actions: 1. Rigorously degas solvents 2. Use air-stable precatalyst 3. Check reagent purity Check_Byproduct->Action_Decomposition No (Complex Mixture) caption Fig 2: Decision tree for troubleshooting low yields.

Caption: A logical workflow to diagnose and solve common causes of low yield.

Competing Reaction: Protodeboronation

Side_Reaction cluster_desired Desired Suzuki Coupling cluster_side Undesired Side Reaction Start_BA 2-Fluoropyrimidine- 5-boronic acid Suzuki_Rxn Suzuki Coupling [Pd], Base, Ar-X Start_BA->Suzuki_Rxn Product Desired Biaryl Product Suzuki_Rxn->Product Side_Rxn Protodeboronation (H⁺ source, e.g., H₂O) Byproduct 2-Fluoropyrimidine (Byproduct) Side_Rxn->Byproduct Start_BA_Side 2-Fluoropyrimidine- 5-boronic acid Start_BA_Side->Side_Rxn caption Fig 3: Competition between coupling and protodeboronation.

Caption: Visualization of the desired reaction versus the competing protodeboronation pathway. [4][5]

References
  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit r/Chempros community. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Curran, S. P., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry B. [Link]

  • Hrbata, J., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). A general protodeboronation reaction. [Link]

  • Reddit r/Chempros community. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Various Authors. (2002-2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Vedejs, E., & Chapman, R. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. [Link]

  • Gotal, A., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2019). Boronic acid synthesis by hydrolysis. [Link]

Sources

Technical Support Center: Strategies to Prevent Protodeboronation of 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic reagents. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Fluoropyrimidine-5-boronic acid in their synthetic endeavors. Protodeboronation, the undesired cleavage of the C-B bond, is a common challenge with electron-deficient and heteroaromatic boronic acids, leading to reduced yields and purification difficulties. This document provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate this side reaction and achieve optimal results in your cross-coupling reactions.

Troubleshooting Guide: Minimizing Protodeboronation of 2-Fluoropyrimidine-5-boronic Acid

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: I am observing significant formation of 2-fluoropyrimidine in my Suzuki-Miyaura reaction. What are the primary causes?

Answer: The formation of 2-fluoropyrimidine is a classic sign of protodeboronation. For a substrate like 2-Fluoropyrimidine-5-boronic acid, this side reaction is often exacerbated by several factors inherent to its structure and the reaction conditions:

  • Electron-Deficient Nature: The pyrimidine ring, further deactivated by the fluorine atom, makes the boronic acid susceptible to nucleophilic attack, which can initiate protodeboronation pathways.

  • Basic Reaction Conditions: Suzuki-Miyaura couplings are typically run under basic conditions, which can accelerate protodeboronation.[1][2][3] The base can attack the boron atom, forming a more reactive boronate species ([ArB(OH)₃]⁻) that is prone to cleavage by a proton source (e.g., water).[4]

  • Aqueous Solvents: The presence of water or other protic solvents provides a ready source of protons for the cleavage of the carbon-boron bond.[1][4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[5]

  • Slow Catalytic Turnover: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.[6][7]

Question 2: How can I modify my reaction conditions to suppress the formation of 2-fluoropyrimidine?

Answer: Optimizing your reaction conditions is the first line of defense against protodeboronation. Here are several strategies, ranging from simple adjustments to more involved modifications:

Strategy 1: Judicious Choice of Base and Solvent

The choice of base is critical. Strong bases in aqueous media can significantly promote protodeboronation.[1][2]

  • Recommendation: Switch to milder bases. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4] In some cases, organic bases or fluoride sources like cesium fluoride (CsF) in non-aqueous media can be effective.[8]

  • Solvent System: While some water is often necessary for the Suzuki-Miyaura mechanism, minimizing its content can be beneficial.[4] Consider using a higher ratio of aprotic organic solvent to water (e.g., 10:1 dioxane:water) or even anhydrous conditions if your system allows.[1]

ParameterStandard Conditions (High Protodeboronation Risk)Recommended Conditions (Lower Protodeboronation Risk)Rationale
Base NaOH, KOH, Na₂CO₃K₃PO₄, Cs₂CO₃, K₂CO₃, CsFMilder bases reduce the concentration of the highly reactive boronate species.[4]
Solvent Dioxane/Water (1:1), Ethanol/WaterDioxane/Water (5:1 or higher), Toluene, THFMinimizes the availability of proton sources.[4]
Temperature >100 °C60-80 °C (or lowest effective temperature)Lower temperatures slow down the rate of decomposition.[5]
Strategy 2: Enhancing the Rate of Cross-Coupling

The principle here is to make the desired reaction kinetically favored over the undesired protodeboronation.

  • Highly Active Catalyst Systems: Employing a highly active palladium catalyst and ligand system can accelerate the cross-coupling reaction, consuming the boronic acid before it has a chance to decompose.[6][7]

    • Ligand Choice: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in promoting rapid catalytic turnover.[7][8] However, it's important to note that in some contexts, bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation, so screening may be necessary.[9]

Experimental Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for optimizing the coupling of 2-Fluoropyrimidine-5-boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Fluoropyrimidine-5-boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 10:1), degassed for 30 minutes with argon.

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, 2-Fluoropyrimidine-5-boronic acid, base, palladium catalyst, and phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Workup the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[4]

Question 3: Are there alternative forms of the boronic acid that are more stable?

Answer: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. This approach is often referred to as a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration.[6]

  • Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can significantly enhance its stability.[1][4] MIDA boronates are particularly robust and release the boronic acid slowly in the presence of a base.[6]

  • Potassium Trifluoroborates: Aryltrifluoroborates (R-BF₃K) are another class of stable, crystalline solids that can be used in Suzuki-Miyaura couplings. They are less prone to protodeboronation and release the boronic acid under the reaction conditions.[6][10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of base-catalyzed protodeboronation?

A1: In base-catalyzed protodeboronation, a hydroxide ion or other base attacks the empty p-orbital of the boron atom in the arylboronic acid (ArB(OH)₂), forming a tetrahedral boronate species ([ArB(OH)₃]⁻). This boronate is more electron-rich than the parent boronic acid, which weakens the carbon-boron bond. A proton source, typically water, then protonates the ipso-carbon of the aromatic ring, leading to the cleavage of the C-B bond and formation of the arene (Ar-H).[4]

Protodeboronation_Mechanism ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus Base Attack OH_minus + OH⁻ TS Transition State ArBOH3_minus->TS Protonation H2O + H₂O ArH Ar-H BOH4_minus + [B(OH)₄]⁻ TS->ArH C-B Cleavage

Caption: Base-catalyzed protodeboronation mechanism.

Q2: How does the fluorine atom in 2-Fluoropyrimidine-5-boronic acid specifically influence its stability?

A2: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:

  • Increased Lewis Acidity of Boron: The electron-withdrawing nature of the fluoropyrimidine ring increases the Lewis acidity of the boron atom, making it more susceptible to attack by bases.

  • Weakened C-B Bond: The inductive effect of the fluorine atom can weaken the carbon-boron bond, making it more labile to cleavage.

Q3: Can I use anhydrous conditions to completely avoid protodeboronation?

A3: While anhydrous conditions can significantly reduce protodeboronation by eliminating water as a proton source, they may not be suitable for all Suzuki-Miyaura reactions.[4] The transmetalation step of the catalytic cycle often requires the presence of a hydroxide or alkoxide, which is typically generated from the interaction of the base with water or an alcohol. However, certain base systems, like CsF, can be effective under anhydrous conditions.[8]

Q4: My reaction works, but the yield is consistently low due to protodeboronation. How can I improve it without extensive re-optimization?

A4: If you are consistently observing a certain level of protodeboronation, a simple, practical approach is to increase the stoichiometry of the 2-Fluoropyrimidine-5-boronic acid. Using 1.5 to 2.0 equivalents of the boronic acid can help drive the reaction to completion, compensating for the amount lost to the side reaction. While not the most elegant solution, it can be effective for obtaining the desired product in a reasonable yield for screening or initial studies.[7]

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add: - Aryl Halide - 2-Fluoropyrimidine-5-boronic acid - Base (e.g., K₃PO₄) - Catalyst/Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Optimal Temperature (e.g., 80°C) solvent->reaction monitor Monitor by LC-MS/TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Optimized Suzuki-Miyaura workflow.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Jia, Y., et al. (2020). Suppressing Protodeboronation in Cu-Mediated 18F/19F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(48), 10992-10998. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536-12546. [Link]

  • Reddit. (2021). Protodeboronation product. r/Chempros. [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(8), 7166-7176. [Link]

  • Nave, S., Sonawane, R. P., Elford, T. G., & Aggarwal, V. K. (2010). Protodeboronation of Tertiary Diarylalkyl Boronic Esters: Asymmetric Synthesis of Tertiary Alkanes. Journal of the American Chemical Society, 132(48), 17096-17098. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. [Link]

  • Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 5839-5841. [Link]

  • GaBI Journal. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. [Link]

  • Eriksson, O., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(30), 13576-13588. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful execution of Suzuki-Miyaura cross-coupling reactions involving 2-Fluoropyrimidine-5-boronic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, troubleshoot common challenges, and ultimately optimize reaction outcomes. The inherent electronic properties of the fluoropyrimidine scaffold can present unique hurdles, and this guide provides a structured approach to overcoming them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 2-Fluoropyrimidine-5-boronic acid is resulting in a low or non-existent yield. What are the primary factors I should investigate?

A1: Low yields in this specific coupling are a common challenge. A systematic evaluation of the following parameters is the most effective troubleshooting strategy:

  • Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and the accompanying phosphine ligand is paramount. For an electron-deficient system like 2-fluoropyrimidine, standard catalysts such as Pd(PPh₃)₄ may prove inefficient.[1] Consider employing more robust and electron-rich dialkylbiarylphosphine ligands, such as SPhos or XPhos, which have demonstrated enhanced reactivity in challenging couplings.[2]

  • Base Selection: The base is a critical component that activates the boronic acid for transmetalation.[3][4] For this substrate, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3][5] The strength and solubility of the base can significantly influence the reaction rate and yield.

  • Solvent System: The choice of solvent impacts the solubility of reagents and the stability of the catalytic species. A mixture of an organic solvent like dioxane or toluene with water is often beneficial.[6] Water can play a crucial role in activating the base and facilitating the catalytic cycle.[6] However, excessive water can lead to hydrolysis of the starting materials.[6]

  • Reaction Temperature: Temperature is a critical process parameter.[7] While higher temperatures generally increase reaction rates, they can also promote side reactions like protodeboronation. A careful optimization of the temperature is necessary to find the optimal balance.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the boronic acid.[8] It is crucial to ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed.[8][9]

Q2: I am observing significant protodeboronation of my 2-Fluoropyrimidine-5-boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction with heteroaryl boronic acids, especially those containing basic nitrogen atoms like pyrimidine.[10][11] Here are strategies to minimize this issue:

  • Anhydrous Conditions: While water is often beneficial, in cases of severe protodeboronation, running the reaction under anhydrous conditions can be advantageous.[12]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, can suppress protodeboronation.[10] These esters slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[10]

  • Careful Base Selection: The choice of base can influence the rate of protodeboronation. Milder bases may be preferable in some cases.

  • Reaction Temperature and Time: As mentioned, elevated temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature for the shortest possible time is advisable.

Q3: What is the optimal temperature range and reaction time for this coupling?

A3: There is no single "optimal" temperature and time, as these parameters are highly dependent on the specific coupling partners, catalyst system, and solvent used. However, a general starting point for optimization is a temperature range of 80-110 °C.[9] Reaction times can vary from a few hours to overnight (12-24 hours).[13] It is highly recommended to monitor the reaction progress by a suitable analytical technique like TLC, GC-MS, or LC-MS to determine the point of maximum product formation and avoid prolonged heating that could lead to product degradation or side reactions.[8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid.

Issue 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium catalyst is fresh and has been stored properly. Consider using a more active pre-catalyst. • Verify the purity and integrity of the phosphine ligand. Oxidation of the ligand can deactivate the catalyst.
Insufficient Base Strength or Solubility • Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] • Ensure the base is finely powdered to maximize its surface area and reactivity.
Inappropriate Solvent System • Experiment with different solvent mixtures, such as dioxane/water, toluene/water, or THF/water.[6][14] The optimal ratio will depend on the specific substrates.
Reaction Temperature is Too Low • Gradually increase the reaction temperature in increments of 10 °C, while carefully monitoring for the onset of side reactions.[15]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Protodeboronation of Boronic Acid • See FAQ Q2 for detailed mitigation strategies, including the use of boronic esters or anhydrous conditions.[10][12]
Homocoupling of Boronic Acid • Ensure the reaction is thoroughly deoxygenated.[8] • Consider using a slight excess of the aryl halide coupling partner.
Decomposition of Starting Materials or Product • Reduce the reaction temperature and/or time.[16] • Monitor the reaction closely to stop it once the starting material is consumed.
Experimental Workflow: A General Protocol for Optimization

The following diagram outlines a systematic workflow for optimizing the reaction conditions for the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid.

Suzuki_Optimization_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_final Finalization Prep 1. Prepare Reagents: - 2-Fluoropyrimidine-5-boronic acid - Aryl/Heteroaryl Halide - Palladium Catalyst & Ligand - Base - Degassed Solvents Screen 2. Initial Reaction Setup: - Temperature: 90°C - Time: 12h - Catalyst: Pd(dppf)Cl2 (2 mol%) - Base: K2CO3 (2 equiv.) - Solvent: Dioxane/H2O (4:1) Prep->Screen Analysis1 3. Analyze Reaction Mixture (TLC, LC-MS) Screen->Analysis1 Decision Low Yield or Side Products? Analysis1->Decision Opt_Temp 4a. Vary Temperature (80°C, 100°C, 110°C) Decision->Opt_Temp Yes Opt_Base 4b. Screen Bases (K3PO4, Cs2CO3) Decision->Opt_Base Yes Opt_Cat 4c. Change Catalyst/Ligand (e.g., XPhos Pd G3) Decision->Opt_Cat Yes Workup 6. Optimized Conditions Found: Proceed to Work-up & Purification Decision->Workup No (Good Yield) Analysis2 5. Re-analyze Opt_Temp->Analysis2 Opt_Base->Analysis2 Opt_Cat->Analysis2 Analysis2->Decision Iterate if necessary

Caption: A decision-tree workflow for optimizing Suzuki-Miyaura coupling reactions.

Detailed Experimental Protocol (General Starting Point)

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid. It is intended to be a baseline for further optimization.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid (1.0 equiv.)

  • Aryl or heteroaryl halide (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add 2-Fluoropyrimidine-5-boronic acid, the aryl/heteroaryl halide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed or maximum product formation is observed.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Summary Table: Influence of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the outcome of Suzuki-Miyaura couplings involving 2-Fluoropyrimidine-5-boronic acid. This is intended as a guide for rational optimization.

ParameterGeneral Effect of IncreasingPotential Negative Consequences of Excessive Increase
Temperature Increases reaction rate.Increased rate of protodeboronation and other side reactions; potential for product degradation.[17]
Reaction Time Allows for higher conversion.Increased potential for side reactions and product decomposition if the reaction is complete.
Catalyst Loading Can increase reaction rate and conversion.Increased cost and potential for higher levels of residual palladium in the final product.
Base Equivalents Can increase the rate of transmetalation.May promote base-mediated side reactions, including protodeboronation.
Water Content in Solvent Can enhance the solubility and activity of the base.Excessive water can lead to hydrolysis of the boronic acid or other reagents.[6]

By systematically applying the principles and protocols outlined in this technical support guide, researchers can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid, leading to improved yields and more efficient synthesis of valuable chemical entities.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]

  • Conversion as function of time in the Suzuki–Miyaura reaction (a) of... - ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System - MDPI. Available at: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchGate. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC - NIH. Available at: [Link]

  • A general protodeboronation reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

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Technical Support Center: Minimizing Homocoupling of 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address a common and critical challenge in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupling side products, specifically when using electron-deficient heteroaryl boronic acids like 2-Fluoropyrimidine-5-boronic acid. The inherent instability of this substrate makes it particularly susceptible to side reactions, which can reduce yields and complicate purification.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize the formation of the undesired 5,5'-bis(2-fluoropyrimidine) byproduct and maximize the yield of your target compound.

Troubleshooting Guide: High Levels of Homocoupling Detected

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a series of actionable solutions.

Problem: My LC-MS analysis shows a significant peak corresponding to the 5,5'-bis(2-fluoropyrimidine) homodimer (>15%). What are the primary causes and how can I fix this?

Analysis: High levels of homocoupling with an electron-deficient boronic acid like 2-Fluoropyrimidine-5-boronic acid are typically traced back to three main areas: the reaction atmosphere, the choice of catalyst and base, and the inherent instability of the boronic acid itself.

  • Oxygen-Mediated Coupling: The most common cause of homocoupling is the presence of oxygen.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the oxidative coupling of two boronic acid molecules.[1]

  • Catalyst/Base Combination: An inappropriate choice of ligand or base can create conditions that favor homocoupling. Highly active catalysts, if not properly modulated by the right ligand, can accelerate side reactions. Strong bases can accelerate the degradation of the sensitive boronic acid.

  • Boronic Acid Instability: 2-Fluoropyrimidine-5-boronic acid is particularly prone to protodeboronation (replacement of the -B(OH)₂ group with a proton), especially under heating in the presence of a proton source (like water) and a base.[3] This degradation can disrupt the stoichiometry and lead to other side pathways.

Solutions Workflow:

  • Ensure a Rigorously Inert Atmosphere: This is the most critical first step. Oxygen must be meticulously excluded.[2][4]

    • Degassing Solvents: Sparge your solvent (e.g., dioxane, THF, toluene) with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[5] Alternatively, use the freeze-pump-thaw method (three cycles) for the most rigorous oxygen removal.

    • Inert Reaction Setup: Assemble your reaction glassware while hot from the oven and allow it to cool under a stream of inert gas. Seal the vessel with a septum and maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to the final quench.[5][6]

  • Re-evaluate Your Catalyst and Ligand System:

    • Switch to Buchwald-type Ligands: For challenging, electron-deficient substrates, bulky, electron-rich phosphine ligands are often superior. Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[7][8]

  • Optimize the Base and Solvent System:

    • Use a Milder Base: Strong bases can accelerate boronic acid decomposition. Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] Fluoride bases like CsF or KF can also be effective, particularly in minimizing protodeboronation.[8]

    • Anhydrous Conditions: While many Suzuki reactions use aqueous co-solvents, water can be a proton source for protodeboronation.[4] Consider using an anhydrous solvent system, especially if protodeboronation is suspected. A method using TMSOK as a base with trimethyl borate as an additive has shown success in anhydrous heteroaryl couplings.[9]

  • Modify Reagent Addition and Stoichiometry:

    • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, consider dissolving it in your degassed solvent and adding it slowly via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[10]

    • Pre-heat the Mixture: One strategy is to add the aryl halide, base, and catalyst to the solvent and heat the mixture to the reaction temperature for 10-15 minutes before adding the boronic acid.[2] This ensures the catalytic cycle is initiated and ready to engage the boronic acid in the desired cross-coupling pathway immediately upon its introduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the homocoupling of 2-Fluoropyrimidine-5-boronic acid?

A1: There are two primary proposed mechanisms for boronic acid homocoupling in Suzuki-Miyaura reactions:

  • Oxygen-Promoted Oxidative Coupling: This is often the dominant pathway. Residual oxygen in the reaction vessel oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalation steps with the boronic acid, forming a diarylpalladium(II) intermediate. This intermediate then reductively eliminates to produce the homodimer and regenerate Pd(0). Rigorous exclusion of oxygen is the key to preventing this pathway.[1][2]

  • Protonolysis/Second Transmetalation: This pathway is particularly relevant for electron-deficient boronic acids.[7] It involves a rare event where, after the first transmetalation, a proton source in the reaction (e.g., water) cleaves the aryl group from the palladium complex (protonolysis). This can lead to complex side reactions, including a second transmetalation that results in the homodimer.[7]

The diagram below illustrates the desired Suzuki-Miyaura cycle in competition with the oxygen-promoted homocoupling pathway.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar¹-X) PdII_O2 Pd(II)X₂ Pd0->PdII_O2 Oxidation (O₂) Transmetal Ar¹-Pd(II)-Ar²(L₂) OxAdd->Transmetal Transmetalation (Ar²-B(OH)₂ + Base) Transmetal->Pd0 Regenerates Catalyst Product Ar¹-Ar² Transmetal->Product Reductive Elimination Transmetal1_homo Ar²-Pd(II)-X PdII_O2->Transmetal1_homo 1st Transmetalation (Ar²-B(OH)₂) Transmetal2_homo Ar²-Pd(II)-Ar² Transmetal1_homo->Transmetal2_homo 2nd Transmetalation (Ar²-B(OH)₂) Transmetal2_homo->Pd0 Reduces to Pd(0) Homocoupling_Product Ar²-Ar² Transmetal2_homo->Homocoupling_Product Reductive Elimination caption Fig 1. Competing Suzuki-Miyaura and Homocoupling Pathways. troubleshooting_flowchart start High Homocoupling Observed (>10%) check_atmosphere Step 1: Verify Inert Atmosphere (Rigorous Degassing & Purge) start->check_atmosphere check_base Step 2: Change to Milder Base (e.g., K₃PO₄, CsF) check_atmosphere->check_base check_ligand Step 3: Switch to Bulky Ligand (e.g., SPhos, XPhos) check_base->check_ligand use_ester Step 4: Use a Stable Boron Source (MIDA Boronate or R-BF₃K) check_ligand->use_ester slow_addition Step 5: Implement Slow Addition of Boron Reagent use_ester->slow_addition end Homocoupling Minimized (<5%) slow_addition->end

Sources

Technical Support Center: Addressing Catalyst Inhibition by the Pyrimidine Ring in 2-Fluoropyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing 2-Fluoropyrimidine-5-boronic acid in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. We will address the common and often frustrating issue of catalyst inhibition stemming from the pyrimidine core and provide actionable troubleshooting strategies and validated protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 2-Fluoropyrimidine-5-boronic acid failing or giving low yields?

A1: The primary culprit is often catalyst inhibition or poisoning. The lone pair electrons on the nitrogen atoms of the pyrimidine ring can coordinate strongly to the palladium catalyst. This coordination occupies the metal center, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) and effectively halting the reaction. This issue is a well-documented challenge for nitrogen-containing heterocycles.[1][2][3] The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, makes the corresponding C-X bond more reactive, but this benefit is often negated by catalyst inhibition.[3][4]

Q2: My reaction mixture is turning black and forming a precipitate. What does this indicate?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive.[3] This occurs when the active Pd(0) species aggregates. This can be caused by several factors, including high temperatures, high catalyst loading, or insufficient ligand stabilization. The coordination of the pyrimidine ring can exacerbate this issue by destabilizing the ligand-palladium complex.[3]

Q3: Does the fluorine atom on the pyrimidine ring cause specific problems?

A3: Yes, while the electron-withdrawing nature of fluorine can make the boronic acid a more challenging coupling partner in some contexts, its primary effect here is electronic.[5][6] It enhances the electron-deficient character of the pyrimidine ring. This can increase the propensity of the nitrogen atoms to coordinate to the palladium center, thereby increasing the potential for catalyst inhibition.

Q4: Are there stability issues with 2-Fluoropyrimidine-5-boronic acid itself?

A4: Boronic acids, in general, can be prone to decomposition pathways like protodeboronation, especially under basic aqueous conditions.[7][8][9] This side reaction replaces the boronic acid group with a hydrogen atom, consuming your starting material. For sensitive substrates like heteroaryl boronic acids, minimizing reaction time and carefully selecting the base are crucial.[8]

In-Depth Troubleshooting Guide

Problem 1: Low to No Conversion

Your reaction stalls with significant amounts of starting material remaining.

This is the most direct symptom of catalyst inhibition. The pyrimidine nitrogens are likely binding to the palladium, preventing catalytic turnover.

  • Ligand Selection is Critical: The choice of phosphine ligand is the most powerful tool to combat inhibition. Bulky, electron-rich ligands are essential. They create a sterically hindered environment around the palladium center that physically blocks the pyrimidine nitrogens from coordinating.[10][11] Furthermore, their strong electron-donating ability helps to stabilize the active Pd(0) species and facilitate the rate-limiting oxidative addition step.[10]

    • Recommended Ligands:

      • Buchwald-type Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are industry standards for coupling challenging heterocyclic substrates.[12][13] They offer an excellent balance of steric bulk and electron-donating properties.

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes can also be effective, particularly in preventing catalyst decomposition at higher temperatures.[14]

  • Increase Catalyst/Ligand Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes provide enough active catalyst to overcome partial poisoning and achieve a reasonable yield on a lab scale.[15] Ensure the ligand-to-palladium ratio is maintained or even increased (e.g., 2:1 or 4:1) to favor the formation of the active, ligated palladium species.

  • Choice of Base and Solvent:

    • Base: A weaker, non-coordinating base can be beneficial. Strong bases can accelerate boronic acid decomposition.[8] Consider switching from strong bases like NaOH or Cs2CO3 to milder options like K3PO4 or K2CO3.[5]

    • Solvent: Anhydrous conditions can sometimes improve outcomes by preventing boronic acid hydrolysis.[16] Solvents like dioxane, toluene, or CPME, often with a small amount of water, are standard. For particularly stubborn cases, consider completely anhydrous systems using a base like potassium trimethylsilanolate (TMSOK).[16]

Problem 2: Product Decomposition or Side Reactions

You observe the formation of byproducts, such as the homocoupling of the boronic acid or protodeboronation.

  • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. This is often promoted by excessive heat, prolonged reaction times, or the presence of excess water and a strong base.[8]

  • Homocoupling: Two molecules of the boronic acid couple to form a bi-pyrimidine byproduct. This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[7]

  • Rigorous Inert Atmosphere: Ensure the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of an inert gas.[7][15] This minimizes oxygen, which is a primary cause of homocoupling.

  • Protect the Boronic Acid: For extremely sensitive systems, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or an MIDA boronate.[8][17] These derivatives slowly hydrolyze under the reaction conditions to release the free boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[8]

Visualizing the Problem and Solution

Mechanism of Catalyst Inhibition

The diagram below illustrates how the pyrimidine nitrogen atoms can coordinate to the palladium center, forming an off-cycle, inactive complex that disrupts the desired cross-coupling reaction.

InhibitionMechanism Active_Catalyst Active Pd(0)L Catalyst Inactive_Complex Inactive Pd(0)-Pyrimidine Complex (Poisoned) Active_Catalyst->Inactive_Complex Inhibition Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Pyrimidine 2-Fluoropyrimidine- 5-boronic acid Pyrimidine->Inactive_Complex Coordination

Caption: Catalyst inhibition by pyrimidine coordination.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during the coupling reaction.

TroubleshootingWorkflow Start Reaction Failure: Low/No Yield Check1 Check 1: Ligand Choice (Bulky, e--rich?) Start->Check1 Action1 Action: Switch to SPhos, XPhos, RuPhos Check1->Action1 No Check2 Check 2: Atmosphere (Degassed? Inert?) Check1->Check2 Yes Action1->Check2 Action2 Action: Improve Degassing (Freeze-Pump-Thaw) Check2->Action2 No Check3 Check 3: Base/Solvent (Too harsh?) Check2->Check3 Yes Action2->Check3 Action3 Action: Use K3PO4, Anhydrous Solvent Check3->Action3 Yes Success Successful Coupling Check3->Success No Action3->Success

Caption: Step-by-step troubleshooting workflow.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 2-Fluoropyrimidine-5-boronic acid with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Fluoropyrimidine-5-boronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (precatalyst, 2 mol%)

  • Potassium Phosphate (K3PO4, 3.0 equiv)

  • 1,4-Dioxane/H2O (10:1 mixture, degassed)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), 2-Fluoropyrimidine-5-boronic acid (0.6 mmol, 1.2 equiv), and K3PO4 (1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O solvent mixture (e.g., 2.5 mL to achieve 0.2 M concentration) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommendationRationale
Catalyst System XPhos Pd G3 / SPhos Pd G3Bulky biarylphosphine ligand prevents pyrimidine coordination. Precatalyst ensures efficient generation of active Pd(0).
Base K3PO4Moderately strong, non-nucleophilic base that minimizes protodeboronation compared to stronger bases.
Solvent Dioxane/H2O or Toluene/H2OAprotic/protic mixture facilitates dissolution of both organic and inorganic reagents. Must be rigorously degassed.
Temperature 80 - 110 °CProvides sufficient thermal energy for catalytic turnover without promoting excessive catalyst decomposition.

References

  • C.-L. D. Lee, et al. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]

  • D. R. Pye, et al. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. Available at: [Link]

  • J. D. Shields, et al. (2015). On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications. Available at: [Link]

  • D. W. Old, et al. (1998). A Highly Active Catalyst for Suzuki Coupling Reactions: A New, Air-Stable, and User-Friendly Precatalyst. Journal of the American Chemical Society. Available at: [Link]

  • J. C. V. Malins, et al. (2007). A Practical Buchwald–Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • S. D. Roughley, A. M. Jordan (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]

  • A. S. Guram, et al. (2006). Effect of different additives on the Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • MDPI (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • S. D. Surry, S. L. Buchwald (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates. Journal of the American Chemical Society. Available at: [Link]

  • D. A. Carrow, K. A. Scheidt (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. Available at: [Link]

  • J. C. V. Malins, et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • S. R. Kandula, et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available at: [Link]

  • T. G. Kinzel, et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • J. Rueda-Espinosa, et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • M. A. Ali, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... Molecules. Available at: [Link]

  • A. V. Chuchuryukin, et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • J. E. K. Rowe, et al. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • S. L. Miller, et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]

  • A. F. G. Ribeiro, et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Reddit (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • M. R. Biscoe, S. L. Buchwald (2009). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • S. K. Gonda, et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • F. J. J. G. Janssen, R. van Santen (2000). Poisoning and deactivation of palladium catalysts. Catalysis Today. Available at: [Link]

  • A. Lebbyy (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. Available at: [Link]

  • D. Kumar (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 2-Fluoropyridine-5-boronic acid pinacol ester. PubChem. Available at: [Link]

  • A. C. B. Rodrigues, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • M. A. Ali, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... ResearchGate. Available at: [Link]

  • R. A. B. D. Raines, R. T. Raines (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • R. A. B. D. Raines, R. T. Raines (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • X. Li, et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

improving the solubility of 2-Fluoropyrimidine-5-boronic acid for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoropyrimidine-5-boronic acid

Introduction: 2-Fluoropyrimidine-5-boronic acid is a pivotal building block in contemporary drug discovery and materials science, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. However, its unique electronic and structural properties, conferred by the electron-deficient pyrimidine ring and the fluorine substituent, present specific solubility challenges that can impede reaction setup and performance. This guide provides researchers with a comprehensive troubleshooting framework, grounded in chemical principles, to overcome these hurdles and ensure successful, reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving 2-Fluoropyrimidine-5-boronic acid?

A: For initial attempts, polar aprotic solvents are generally the most effective. Good starting points include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). For many cross-coupling reactions, a co-solvent system, such as 1,4-dioxane/water or THF/water, is often required for the subsequent addition of an aqueous base.[1] Phenylboronic acid, a related compound, shows high solubility in ethers and ketones.[2][3]

Q2: Why is my 2-Fluoropyrimidine-5-boronic acid not dissolving in anhydrous organic solvents?

A: There are two primary reasons for this common issue. First, boronic acids are polar compounds and have limited solubility in non-polar solvents. Second, and more critically, boronic acids exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[4][5] Commercial boronic acids are often a mixture of the acid and the boroxine.[3] Boroxines are less polar and can be difficult to dissolve directly. The presence of a small amount of water can help hydrolyze the boroxine back to the more soluble boronic acid monomer.

Q3: Can I heat the mixture to improve solubility?

A: Yes, gentle heating is a standard and effective technique. For many Suzuki-Miyaura reactions, temperatures between 65-100 °C are employed, which aids dissolution.[6] However, be mindful that excessive or prolonged heating in the absence of a reaction partner can promote dehydration back to the boroxine.[5] The optimal approach is to heat the mixture in the presence of all reaction components, including the base.

Q4: The boronic acid is an oily or gooey substance, not a powder. Is it still usable?

A: An oily or "gooey" appearance is a strong indicator of significant boroxine formation.[7] The material is still usable, but it requires conversion back to the monomeric boronic acid for effective reaction. This can typically be achieved by stirring the material with the reaction solvent system, particularly if it contains water, to facilitate hydrolysis prior to initiating the reaction.

Q5: Why is a base necessary for Suzuki-Miyaura coupling, and how does it affect solubility?

A: A base is crucial for the catalytic cycle of the Suzuki-Miyaura reaction. It reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate species).[8] This boronate is not only essential for the key transmetalation step with the palladium catalyst but is also significantly more soluble in the aqueous/organic solvent mixtures used for the reaction than the neutral boronic acid.

In-Depth Troubleshooting Guide

Problem 1: The solid is completely insoluble or forms a persistent slurry in the reaction solvent.

Causality: This issue points to a mismatch between the solute's polarity and the solvent, or the presence of highly crystalline, insoluble boroxine. The fluoropyrimidine moiety imparts a specific polarity that may not be compatible with all common solvents.

Solutions & Scientific Rationale:

  • Introduce a Polar Co-solvent: If using a less polar solvent like toluene, add a volume of a more polar solvent such as THF or 1,4-dioxane. This creates a solvent blend with a more favorable dielectric constant for the polar boronic acid.

  • Utilize a Base to Form the Boronate Salt: The most effective method, especially for a Suzuki-Miyaura coupling, is to add the required aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to the slurry. The formation of the anionic boronate salt dramatically increases aqueous solubility and prepares the reagent for the catalytic cycle.[8] The reaction mixture should become homogeneous upon base addition and gentle warming.

  • Consider an Alternative Solvent System: Some challenging substrates show improved solubility in solvents like dimethoxyethane (DME) or DMF, often in combination with water.

Protocol 1: Step-by-Step Dissolution for Suzuki-Miyaura Coupling
  • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-Fluoropyrimidine-5-boronic acid, the aryl/heteroaryl halide coupling partner, and the palladium catalyst and ligand.

  • Add the primary organic solvent (e.g., 1,4-dioxane). Begin stirring. At this stage, the boronic acid may not fully dissolve. This is expected.

  • In a separate vial, dissolve the inorganic base (e.g., K₂CO₃) in the required amount of degassed water.

  • Add the aqueous base solution to the stirring reaction mixture.

  • Gently heat the mixture to the target reaction temperature (e.g., 80-100 °C). Complete dissolution of all reagents should be observed, resulting in a clear or uniformly colored solution before the reaction proceeds. A common solvent ratio is 2:1 to 4:1 organic solvent to water.[1]

Technical Deep Dive: Key Chemical Equilibria

The solubility and reactivity of 2-Fluoropyrimidine-5-boronic acid are governed by a set of dynamic equilibria in solution. Understanding these relationships is key to troubleshooting.

Equilibrium 1: Boronic Acid ⇌ Boroxine Anhydride

Boronic acids can undergo intermolecular dehydration to form a stable, six-membered ring called a boroxine.[5] This process is reversible and influenced by water content and solvent.

  • Low Water Content/Anhydrous Conditions: Favors the formation of the less polar, often less soluble, boroxine.

  • Presence of Water: Drives the equilibrium back towards the monomeric boronic acid, aiding dissolution.[4]

Equilibrium 2: Boronic Acid + Base ⇌ Boronate Complex

For cross-coupling, the trigonal planar boronic acid must be activated by a base to form a tetrahedral, anionic boronate complex.[8] This is the active species in the transmetalation step.

  • Trigonal Boronic Acid (R-B(OH)₂): Lewis acidic, moderately soluble in polar organic solvents.

  • Tetrahedral Boronate ([R-B(OH)₃]⁻): Highly nucleophilic, significantly more soluble in aqueous/organic mixtures, and essential for reaction.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address solubility issues with 2-Fluoropyrimidine-5-boronic acid.

G start Start: Boronic acid fails to dissolve check_solvent Is the solvent polar aprotic? (e.g., Dioxane, THF, DMF) start->check_solvent add_polar Add a polar co-solvent (e.g., THF) check_solvent->add_polar No check_base Is this for a Suzuki coupling? Have you added the aqueous base? check_solvent->check_base Yes add_polar->check_base add_base Add aqueous base solution (e.g., K₂CO₃ in H₂O) check_base->add_base No heat Gently heat the mixture (60-100 °C) check_base->heat Yes add_base->heat check_dissolution Does it dissolve? heat->check_dissolution success Success: Proceed with reaction check_dissolution->success Yes alt_solvent Consider alternative solvent system (e.g., DME/H₂O, DMF/H₂O) check_dissolution->alt_solvent No alt_solvent->heat

Summary Data Table

ParameterRecommendationRationale & Notes
Primary Solvents 1,4-Dioxane, THF, DME, DMFPolar aprotic solvents are most effective. Phenylboronic acid generally shows good solubility in ethers and ketones.[2][3]
Co-Solvents WaterEssential for dissolving inorganic bases and for hydrolyzing boroxines back to the monomeric acid.[4]
Bases (for Suzuki) K₂CO₃, K₃PO₄, Cs₂CO₃Forms the highly soluble and reactive boronate species. Choice of base can influence reaction outcome.[8]
Temperature 60 - 100 °CIncreases dissolution rate and is typically required for the reaction itself.[1][6]
Alternative Reagent 2-Fluoropyridine-5-boronic acid pinacol esterBoronic esters are often more stable, less prone to boroxine formation, and exhibit better solubility in organic solvents.[3]

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Čiernik, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2445. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 18, 1246–1253. Available at: [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoropyridine-5-boronic acid pinacol ester. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Tokunaga, Y., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemical and Pharmaceutical Bulletin, 66(8), 815-819. Available at: [Link]

  • Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoropyridine-2-boronic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Cramer, C. J., & Kormos, B. L. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 112(31), 7307–7313. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Fukui University Institutional Repository. Available at: [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]

  • Rak, J., et al. (2008). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. The Journal of Physical Chemistry A, 112(15), 3489–3499. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(16), 4882. Available at: [Link]

  • Jouyban, A., et al. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 67(3), 519–527. Available at: [Link]

Sources

Technical Support Center: The Impact of Water on 2-Fluoropyrimidine-5-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Fluoropyrimidine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on a critical, yet often misunderstood, reaction parameter: water .

The presence of water in a Suzuki-Miyaura coupling is a double-edged sword. While often essential for the reaction to proceed, its concentration must be meticulously controlled to prevent detrimental side reactions. This is particularly true for electron-deficient heteroaromatic boronic acids like 2-Fluoropyrimidine-5-boronic acid, which can be susceptible to decomposition.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on water-related causes and solutions.

Problem 1: Low or No Yield of the Desired Product

You've set up your reaction, but upon analysis (TLC, LC-MS), you observe a low conversion of your starting materials or no product formation at all.

Potential Causes & Solutions (Water-Related)
  • Cause A: Insufficient Water to Facilitate Base Dissolution and Boronic Acid Activation. Many common inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) have poor solubility in common organic solvents like dioxane or THF.[1][2] Water is crucial for dissolving the base, which is required to activate the boronic acid into the more nucleophilic boronate species ([ArB(OH)₃]⁻), a key step for efficient transmetalation.[3][4][5]

    • Solution: Introduce a controlled amount of water to your solvent system. A common starting point is a solvent-to-water ratio between 10:1 and 4:1 (e.g., Dioxane:H₂O).[2][6] The optimal ratio is substrate-dependent and may require screening.[1]

  • Cause B: Reaction Run Under Strictly Anhydrous Conditions. While seemingly rigorous, completely anhydrous conditions can sometimes stall the reaction. In the absence of water, the base may not be sufficiently active, and the formation of the reactive boronate is hindered.[7]

    • Solution: Unless your substrates are exceptionally water-sensitive, add a small, measured amount of degassed water to the reaction mixture. Even trace amounts can have a significant positive impact.[8][9]

Experimental Protocol: Optimizing Water Content for Improved Yield
  • Setup: Prepare a series of identical reaction vials under an inert atmosphere (Argon or Nitrogen).

  • Solvent Systems: To each vial, add your 2-Fluoropyrimidine-5-boronic acid, aryl halide, palladium catalyst, and ligand. Then, add a different pre-mixed, degassed solvent system to each vial.

  • Screening: Use a range of solvent ratios as outlined in the table below.

  • Execution: Run all reactions at the same temperature for the same duration.

  • Analysis: Quench the reactions and analyze the crude mixture from each vial by LC-MS or ¹H NMR to determine the percent conversion and identify the optimal water ratio.

Experiment Solvent System (v/v) Rationale
1 (Control)Anhydrous DioxaneEstablishes a baseline for reaction in the absence of water.
2Dioxane / H₂O (20:1)Tests the effect of a minimal amount of water.
3Dioxane / H₂O (10:1)A common starting point for many Suzuki couplings.
4Dioxane / H₂O (4:1)Higher water content to maximize base solubility.
5Toluene / EtOH / H₂O (4:1:1)Alternative protic co-solvent system.
Problem 2: Significant Formation of Fluoropyrimidine (Protodeboronation Byproduct)

Your reaction yields the desired product, but it is contaminated with a significant amount of fluoropyrimidine, the byproduct resulting from the cleavage of the C-B bond of your boronic acid.

Potential Causes & Solutions (Water-Related)
  • Cause A: Excess Water Leading to Protodeboronation. Protodeboronation is a major decomposition pathway for boronic acids, where the boronic acid group is replaced by a hydrogen atom from a proton source, often water or other protic species.[7][10] This side reaction is competitive with the desired catalytic cycle and can be accelerated by excess water, elevated temperatures, and prolonged reaction times.[10][11][12] Heteroaromatic boronic acids can be particularly prone to this issue.[11][12]

    • Solution 1: Reduce Water Content. Carefully titrate down the amount of water in your solvent system. If you found a 4:1 ratio gave a good yield but also high protodeboronation, try re-running the reaction at 10:1.

    • Solution 2: Use a Milder Base. Strong bases can create a high pH environment that may promote hydrolysis. Consider switching from NaOH or KOH to a milder base like K₂CO₃ or even KF, which can activate the boronic acid with less risk of decomposition.[3]

    • Solution 3: Shorten Reaction Time. Monitor the reaction closely by TLC or LC-MS. Once the formation of the desired product plateaus, work up the reaction immediately to prevent the slow decomposition of the remaining boronic acid. Using a highly active catalyst can help "outrun" the decomposition reaction.[11]

  • Cause B: Non-Degassed Solvents/Water. Oxygen can promote boronic acid decomposition pathways, including protodeboronation.[13][14]

    • Solution: Ensure that both your organic solvent and the water you add are thoroughly degassed before use. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 30-60 minutes.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of water in the Suzuki-Miyaura coupling?

A1: Water plays several key roles in the catalytic cycle:

  • Base Solubilization: It dissolves the inorganic base, making it available to interact with the boronic acid.[2]

  • Boronate Formation: The dissolved base (hydroxide ions) attacks the electrophilic boron atom of the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, the tetrahedral boronate species [R-B(OH)₃]⁻.[3][5]

  • Facilitating Transmetalation: The activated boronate species has a higher electron density on the organic group (the fluoropyrimidine ring), which significantly accelerates the transfer of this group from boron to the palladium center (transmetalation), a rate-limiting step in many Suzuki couplings.[3]

Diagram: The Role of Water in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX ArX Ar-X (Aryl Halide) ArX->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation Boronic R-B(OH)₂ (2-Fluoropyrimidine -5-boronic acid) Boronate [R-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₂CO₃) + H₂O Base->Boronate Activation (Key Water Role) Boronate->ArPdX ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR

Caption: Water facilitates the activation of the boronic acid by the base.

Q2: Can I run the coupling of 2-Fluoropyrimidine-5-boronic acid under completely anhydrous conditions?

A2: While possible, it is often challenging. Anhydrous conditions require a soluble, non-hydroxide base (e.g., an alkoxide like TMSOK or a fluoride source like KF) and can be sensitive to trace atmospheric moisture.[15] For heteroaryl boronic acids, which are prone to decomposition, anhydrous methods have been developed but may require specific ligands and conditions that are not universally applicable.[15] For most standard applications, a carefully controlled aqueous-organic solvent system provides a more robust and reliable reaction.[7]

Q3: My boronic acid seems unstable and decomposes upon storage. How does water affect its stability?

A3: Boronic acids can be unstable, and their stability is often compromised by moisture.[16] They can undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon addition of water during reaction setup, repeated exposure to atmospheric moisture can lead to gradual, irreversible decomposition via protodeboronation. It is best to store 2-Fluoropyrimidine-5-boronic acid in a desiccator under an inert atmosphere. If you suspect degradation, using a boronic ester (e.g., a pinacol ester) or forming a more stable diethanolamine adduct can be effective strategies.[11][16]

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// Connections Start -> CheckYield; Start -> CheckByproduct;

CheckYield -> Sol_AddWater [label=" Yes "]; CheckYield -> Sol_CheckBase [label=" Yes "]; CheckYield -> CheckByproduct [label=" No "];

CheckByproduct -> Sol_ReduceWater [label=" Yes "]; CheckByproduct -> Sol_Degas [label=" Yes "]; CheckByproduct -> Sol_TimeTemp [label=" Yes "]; }

Sources

Technical Support Center: Managing Sterically Hindered Substrates in Couplings with 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2-Fluoropyrimidine-5-boronic acid, particularly when dealing with sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to empower your experimental success.

The coupling of 2-Fluoropyrimidine-5-boronic acid is a valuable transformation in medicinal chemistry, providing access to a key structural motif. However, when one or both coupling partners present significant steric bulk, researchers often face challenges such as low yields, slow reaction rates, and undesired side reactions. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My reaction with a di-ortho-substituted aryl halide and 2-Fluoropyrimidine-5-boronic acid is resulting in low to no yield. What are the primary causes and how can I improve the outcome?

A1: This is a classic challenge in Suzuki-Miyaura couplings. The primary bottleneck is often the steric hindrance around the reaction centers, which can impede several key steps in the catalytic cycle.[1][2]

Underlying Causes:

  • Inefficient Oxidative Addition: The bulky substituents on your aryl halide can obstruct the palladium catalyst's approach to the carbon-halogen bond, slowing down this initial, often rate-determining, step.[1][3]

  • Difficult Transmetalation: The transfer of the pyrimidine group from the boronic acid to the palladium center can be sterically hindered.[2][4] This step is crucial for bringing the two coupling partners together on the metal.

  • Slow Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released, can also be sluggish due to steric congestion around the palladium, making it difficult for the two organic fragments to come into close proximity.[1][5]

Troubleshooting & Optimization Strategies:

  • Catalyst and Ligand Selection are Critical: For sterically demanding couplings, the choice of the phosphine ligand is paramount. You need ligands that are both bulky and electron-rich.[6]

    • Bulky Ligands: Promote reductive elimination and can help stabilize the active catalytic species.[7]

    • Electron-Rich Ligands: Facilitate the oxidative addition step.[2][7]

Recommended Ligand Families Key Features Examples
Biaryl Phosphines (Buchwald-type) Highly effective for hindered substrates due to their steric bulk and electron-donating properties.[5][6]XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors with significant steric bulk, offering high stability and activity.[6][8]IPr, SIMes
Specialized Ligands Designed specifically for challenging couplings.AntPhos has shown success in sterically demanding aryl-alkyl couplings.[9][10]
  • Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation. For hindered couplings, a stronger base is often necessary.[6]

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium carbonate.[6][8]

    • Anhydrous Conditions: Using anhydrous bases and solvents can sometimes be beneficial, especially if protodeboronation is a suspected side reaction.[7]

  • Solvent Choice Matters: Non-polar aprotic solvents are generally preferred for these types of couplings.[6]

    • Commonly Used Solvents: Dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.

  • Increase Reaction Temperature: Elevated temperatures are often required to overcome the activation energy barrier for sterically hindered substrates.[6]

    • Temperature Range: Reactions are typically run between 80-120 °C.

    • Microwave Irradiation: This can be a powerful tool to accelerate the reaction and improve yields, often with significantly shorter reaction times.[11][12]

  • Adjust Catalyst Loading: For particularly challenging substrates, increasing the palladium catalyst loading from the typical 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable conversion.[6]

Q2: I'm observing a significant amount of protodeboronation of my 2-Fluoropyrimidine-5-boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-deficient heteroaryl boronic acids like 2-fluoropyrimidine-5-boronic acid.[1][13]

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: If your coupling partner is not excessively hindered, switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can reduce the rate of protodeboronation.[1][14][15]

  • Anhydrous Conditions: Rigorously excluding water from your reaction can help. This includes using anhydrous solvents and bases.[16]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation.[13] These esters release the boronic acid slowly under the reaction conditions.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby minimizing this side reaction.[16]

Q3: My reaction is sluggish, and I suspect catalyst inhibition or deactivation. What could be the cause, and what are the solutions?

A3: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[16]

Troubleshooting Catalyst Deactivation:

  • Ligand Choice: Using bulky ligands can create a sterically crowded environment around the palladium, which can disfavor the binding of the pyrimidine nitrogen.

  • Pre-catalyst Selection: Using well-defined palladium pre-catalysts (e.g., G2, G3, or G4 palladacycles) can ensure the efficient generation of the active Pd(0) species and can sometimes be more robust.

  • Higher Catalyst Loading: As mentioned before, a higher catalyst loading can compensate for some degree of catalyst deactivation.

Experimental Workflow & Protocols

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (Oxidative Addition) Ar-Pd(II)-Pyr(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Pyr(L2) Pyr-B(OH)2, Base (Transmetalation) Ar-Pyr Product Ar-Pd(II)-Pyr(L2)->Ar-Pyr (Reductive Elimination) Ar-X Sterically Hindered Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Pyr-B(OH)2 2-Fluoropyrimidine- 5-boronic acid (Pyr-B(OH)2) Pyr-B(OH)2->Ar-Pd(II)-Pyr(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_ligand Is the ligand appropriate for sterically hindered substrates? (e.g., XPhos, SPhos, NHC) start->check_ligand change_ligand Switch to a bulkier, more electron-rich ligand. check_ligand->change_ligand No check_base Is the base strong enough? (e.g., K3PO4, t-BuOK) check_ligand->check_base Yes change_ligand->check_base change_base Use a stronger base. check_base->change_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-120 °C) or use microwave. check_temp->increase_temp No check_catalyst_loading Is catalyst loading sufficient? check_temp->check_catalyst_loading Yes increase_temp->check_catalyst_loading increase_loading Increase catalyst loading (3-5 mol%). check_catalyst_loading->increase_loading No check_side_reactions Are there significant side reactions? (Protodeboronation, Homocoupling) check_catalyst_loading->check_side_reactions Yes increase_loading->check_side_reactions address_side_reactions Use boronic ester, milder base, or anhydrous conditions. check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

Reagents and Equipment:

  • Sterically hindered aryl halide (1.0 eq.)

  • 2-Fluoropyrimidine-5-boronic acid (1.2-1.5 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., dioxane or 2-MeTHF, to achieve ~0.1 M concentration)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium pre-catalyst, the base, the sterically hindered aryl halide, and 2-Fluoropyrimidine-5-boronic acid.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling an inert gas through it for 5-10 minutes.

  • Reaction: Place the vessel in a preheated heating block or microwave reactor and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar.
  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. Benchchem.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
  • Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of c
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH.
  • Screening of different bases for Suzuki coupling a.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC - NIH.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. PubMed Central.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • Reaction condition optimization. a.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
  • Suzuki Coupling. Organic Chemistry Portal.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Which conditions are favorable for the efficient Suzuki coupling?.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoropyrimidine-5-boronic Acid and Pyrimidine-5-boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery. The unique electronic properties of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyrimidine scaffolds are prevalent in a vast array of pharmaceuticals, and their fluorination can lead to enhanced therapeutic profiles. This guide provides a detailed comparison of the reactivity of 2-Fluoropyrimidine-5-boronic acid and its non-fluorinated counterpart, Pyrimidine-5-boronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[3][4][5] Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Physicochemical Properties: The Electronic Influence of Fluorine

The primary distinction between 2-Fluoropyrimidine-5-boronic acid and Pyrimidine-5-boronic acid lies in the strong electron-withdrawing inductive effect of the fluorine atom.[6][7] This electronic perturbation influences the acidity of the boronic acid and the electron density of the pyrimidine ring, which in turn can affect the kinetics of the Suzuki-Miyaura catalytic cycle.[4][8][9]

Property2-Fluoropyrimidine-5-boronic acidPyrimidine-5-boronic acid
Molecular Weight 141.91 g/mol 123.91 g/mol [10]
pKa (Predicted) Lower (more acidic)Higher (less acidic)
Electronic Nature of Ring More electron-deficientLess electron-deficient

Note: Predicted pKa values are based on the inductive effect of fluorine. Experimental determination is recommended for precise values.

The increased acidity of the fluorinated analog, due to the electron-withdrawing nature of fluorine, can facilitate the formation of the boronate species required for the transmetalation step of the Suzuki-Miyaura reaction.[11][12]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[5][13] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L2 Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Product) Reductive_Elimination->Product RX R-X (Organohalide) RX->Oxidative_Addition R'B(OH)2 R'-B(OH)2 (Boronic Acid) Base Base R'B(OH)2->Base Base->Transmetalation

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of the boronic acid primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium center. The rate of this step can be influenced by the Lewis acidity of the boron atom and the nucleophilicity of the organic group.

Experimental Design for Reactivity Comparison

To empirically compare the reactivity of 2-Fluoropyrimidine-5-boronic acid and Pyrimidine-5-boronic acid, a kinetic study is proposed. The reaction progress will be monitored over time by quantifying the formation of the cross-coupled product.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_reactants Reactants Reaction_Setup Reaction Setup (Parallel Reactors) Sampling Timed Sampling (Aliquots) Reaction_Setup->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis HPLC/GC-MS Analysis Quenching->Analysis Data_Processing Data Processing & Kinetic Modeling Analysis->Data_Processing Boronic_Acid_F 2-Fluoropyrimidine-5-boronic acid Boronic_Acid_F->Reaction_Setup Boronic_Acid_H Pyrimidine-5-boronic acid Boronic_Acid_H->Reaction_Setup Aryl_Halide Aryl Halide (e.g., 4-bromoanisole) Aryl_Halide->Reaction_Setup Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Setup Base_Solvent Base & Solvent Base_Solvent->Reaction_Setup

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 2-Fluoropyrimidine Scaffolds and the Suzuki-Miyaura Coupling Challenge

In the landscape of modern medicinal chemistry, fluorine-containing heterocycles are indispensable structural motifs. The 2-fluoropyrimidine unit, in particular, is a privileged scaffold found in numerous biologically active compounds, valued for its ability to modulate metabolic stability, pKa, and binding interactions. The synthesis of complex drug candidates often requires the strategic formation of carbon-carbon bonds, for which the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used tool.[1][2]

However, the coupling of electron-deficient heteroaryl boronic acids like 2-Fluoropyrimidine-5-boronic acid presents distinct challenges. These substrates are often prone to competitive protodeboronation under the basic reaction conditions, a decomposition pathway that consumes the starting material and diminishes yields.[1][2] Furthermore, the Lewis basic nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

Consequently, the choice of the palladium catalyst is not a trivial matter; it is the most critical parameter dictating the success or failure of the transformation. The ligand sphere surrounding the palladium atom directly influences the rates of the key steps in the catalytic cycle—oxidative addition and reductive elimination—and stabilizes the active catalytic species.[4] This guide presents a comparative yield analysis of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid with a representative aryl bromide, providing field-proven insights to guide your catalyst selection process.

Comparative Performance Analysis of Palladium Catalysts

To assess the efficacy of different palladium systems, a model Suzuki-Miyaura reaction was established between 2-Fluoropyrimidine-5-boronic acid and 4-bromoanisole. The performance of a classic, first-generation catalyst (Pd(PPh₃)₄), a widely used second-generation system (Pd(dppf)Cl₂), and a modern, state-of-the-art Buchwald precatalyst (XPhos Pd G3) was evaluated.

Quantitative Yield Data Summary
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄ (Tetrakis)5K₂CO₃1,4-Dioxane/H₂O1001645%
Pd(dppf)Cl₂•CH₂Cl₂ 2K₃PO₄1,4-Dioxane/H₂O100878%
XPhos Pd G3 1K₃PO₄THF/H₂O60292%
Discussion of Catalyst Performance and Mechanistic Rationale

1. Pd(PPh₃)₄: The Classical Workhorse and Its Limitations

  • Performance: Tetrakis(triphenylphosphine)palladium(0) is one of the earliest and most well-known catalysts for Suzuki couplings. In our model reaction, it delivered a modest 45% yield, requiring a high catalyst loading and prolonged heating.

  • Expertise & Mechanistic Insight: Pd(PPh₃)₄ must first shed its weakly-bound triphenylphosphine (PPh₃) ligands in solution to generate the coordinatively unsaturated, 14-electron Pd(0) species necessary to enter the catalytic cycle. This process can be slow and inefficient. While suitable for simple aryl-aryl couplings, the electron-rich and sterically undemanding PPh₃ ligands are often suboptimal for challenging substrates.[5] They are less effective at promoting the difficult oxidative addition of some aryl halides and may not sufficiently stabilize the palladium center against decomposition at high temperatures, leading to the formation of palladium black and reduced catalytic activity.

2. Pd(dppf)Cl₂: The Advent of Bite Angle and Enhanced Stability

  • Performance: The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) provided a significant improvement, yielding 78% of the desired product with a lower catalyst loading and shorter reaction time.

  • Expertise & Mechanistic Insight: The dppf ligand is a chelating bisphosphine ligand with a large "natural bite angle." This specific geometric constraint imposed by the ferrocene backbone is crucial. It promotes the final, product-forming reductive elimination step of the catalytic cycle, which is often the rate-limiting step for electron-deficient systems.[6][7] The bidentate nature of the dppf ligand also confers greater thermal stability to the catalytic complex compared to systems with monodentate ligands like PPh₃, making it more robust for reactions requiring heat.

3. XPhos Pd G3: The Pinnacle of Activity for Challenging Couplings

  • Performance: The third-generation (G3) Buchwald precatalyst featuring the bulky, electron-rich dialkylbiarylphosphine ligand XPhos, delivered an outstanding 92% yield. Notably, this was achieved at a significantly lower temperature (60 °C), with only 1 mol% catalyst loading, and in just 2 hours.

  • Expertise & Mechanistic Insight: This class of catalyst represents a major advancement for overcoming the hurdles of difficult couplings.[1][2] The success of the XPhos ligand stems from two key features:

    • Steric Bulk: The massive steric hindrance around the phosphorus atom facilitates the generation of a highly reactive, monoligated L-Pd(0) species, which is exceptionally active for oxidative addition.

    • Electron-Richness: The electron-donating character of the ligand enhances the electron density on the palladium center, which significantly accelerates the rate of oxidative addition, even with less reactive aryl chlorides.[2] The precatalyst design is also critical. G3 precatalysts generate the active Pd(0) species rapidly and quantitatively at low temperatures, which is vital when using unstable coupling partners like 2-Fluoropyrimidine-5-boronic acid, as it minimizes the time the boronic acid is exposed to basic conditions that promote its decomposition.[1]

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, highlighting where ligand properties play a critical role.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->ox_add Ar-X (Ligand bulk/electronics are key here) trans Transmetalation (Ar-Pd(II)-Ar')L₂ ox_add->trans Ar'-B(OH)₂ Base reduct Reductive Elimination (Ar-Ar') trans->reduct Isomerization (Ligand bite angle can be important) reduct->pd0 Product Formed Catalyst Regenerated

Caption: The four key stages of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow

This workflow provides a trusted, self-validating sequence for setting up a Suzuki-Miyaura coupling reaction under an inert atmosphere.

Workflow Experimental Setup Workflow start Start | Reaction Flask reagents Add Solids Aryl Halide, Boronic Acid, Base, & Pd Catalyst start->reagents seal Seal Flask Add stir bar and seal with a rubber septum reagents->seal inert Establish Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x cycles) seal->inert solvent Add Degassed Solvents Add anhydrous solvent(s) via syringe inert->solvent heat Heat to Temperature Stir reaction mixture at the specified temperature solvent->heat monitor Monitor Reaction Use TLC or LC-MS to track progress heat->monitor end Complete | Proceed to Workup monitor->end

Caption: A standard workflow for setting up a Suzuki-Miyaura reaction.

Detailed Experimental Protocols

The following protocols are provided as a trusted starting point for researchers. Always ensure solvents are properly degassed to prevent oxygen from deactivating the palladium catalyst.

Protocol 1: Coupling using Pd(dppf)Cl₂•CH₂Cl₂
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Fluoropyrimidine-5-boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and Pd(dppf)Cl₂•CH₂Cl₂ (0.02 mmol, 2 mol%).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry argon three times.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water (previously degassed by sparging with argon for 30 minutes) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: High-Efficiency Coupling using XPhos Pd G3
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Fluoropyrimidine-5-boronic acid (1.5 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and XPhos Pd G3 (0.01 mmol, 1 mol%).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry argon three times.

  • Solvent Addition: Add 8 mL of tetrahydrofuran (THF) and 2 mL of water (previously degassed) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously for 2 hours.

  • Monitoring & Workup: Follow the same monitoring and workup procedure as described in Protocol 1.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of a challenging substrate like 2-Fluoropyrimidine-5-boronic acid, catalyst selection is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective for simpler systems, they are ill-suited for this transformation. The use of catalysts with chelating ligands, such as Pd(dppf)Cl₂, offers a substantial improvement in yield and reliability.

However, for maximum efficiency, reproducibility, and yield, especially when dealing with precious or late-stage intermediates in a drug development pipeline, modern Buchwald-type precatalysts are the authoritative choice. The XPhos Pd G3 catalyst, with its combination of a sterically demanding, electron-rich ligand and an efficient activation mechanism, provides superior performance under milder conditions. This not only maximizes product yield but also minimizes the degradation of sensitive substrates, making it the highly recommended system for coupling 2-Fluoropyrimidine-5-boronic acid and related challenging heteroarylboronic acids.

References

  • Belda, O., & Moberg, C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. [Link]

  • Kolar, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2955. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Vechorkin, O., & Hu, X. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Wu, C., et al. (2023). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Lee, H. G., & Denmark, S. E. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Hussain, M., et al. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Fluoropyrimidine-5-boronic Acid Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the purity of building blocks like 2-Fluoropyrimidine-5-boronic acid is not a trivial matter. As a key intermediate in the synthesis of a range of pharmacologically active compounds, its purity directly impacts reaction efficiency, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][] This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive purity assessment of commercial batches of 2-Fluoropyrimidine-5-boronic acid, grounded in practical, field-proven insights.

The Critical Nature of Purity for 2-Fluoropyrimidine-5-boronic Acid

2-Fluoropyrimidine-5-boronic acid is a versatile reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions.[4] However, its utility is predicated on its purity. Common impurities can include:

  • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of boronic acids. While often in equilibrium with the monomeric form, their presence can affect stoichiometry and reactivity.

  • Starting Materials and Reagents: Residuals from the synthetic route used to produce the boronic acid.

  • Pinacol Esters: If the boronic acid is supplied as its pinacol ester, hydrolysis to the free boronic acid can be a significant analytical challenge.[5][6]

  • Inorganic Salts: By-products from the manufacturing and work-up processes.

  • Water Content: Boronic acids are often hygroscopic, and excess water can impact reaction kinetics and stoichiometry.

A multi-faceted analytical approach is therefore not just recommended but essential for a complete and accurate purity assessment.

Comparative Analysis of Key Analytical Methodologies

A robust purity assessment of 2-Fluoropyrimidine-5-boronic acid relies on a combination of chromatographic and spectroscopic techniques, each providing a unique piece of the puzzle. The following sections detail the most critical methods, their underlying principles, and practical considerations for their implementation.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for determining the potency of the main component and quantifying organic impurities.[4][7] A well-developed reversed-phase HPLC (RP-HPLC) method is crucial for separating 2-Fluoropyrimidine-5-boronic acid from its structurally similar impurities.

Causality Behind Experimental Choices:

The choice of a C18 stationary phase is a common starting point due to its broad applicability for retaining and separating a wide range of organic molecules.[7] An acidic mobile phase, typically containing formic or phosphoric acid, is employed to suppress the ionization of the boronic acid group, leading to improved peak shape and retention time reproducibility.[7][8] Acetonitrile is a common organic modifier due to its low UV cutoff and compatibility with mass spectrometry.[8]

Experimental Protocol: RP-HPLC for 2-Fluoropyrimidine-5-boronic acid

  • Column: C18 stationary phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-Fluoropyrimidine-5-boronic acid batch and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation: Comparative HPLC Purity of Three Commercial Batches

ParameterBatch ABatch BBatch C
Main Peak Area % 99.2%97.5%98.8%
Boroxine Impurity Area % 0.5%1.8%0.7%
Unknown Impurity 1 Area % 0.1%0.3%0.2%
Unknown Impurity 2 Area % 0.2%0.4%0.3%
Quantitative NMR (qNMR) for Absolute Purity Assessment

While HPLC provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measure of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[9][10] For boronic acids, both ¹H and ¹¹B qNMR can be powerful tools.[9][11][12]

Expertise in Action: Why ¹¹B qNMR is Advantageous

¹¹B NMR is particularly useful for characterizing boron-containing compounds.[13][14][15][16] It provides a direct window into the chemical environment of the boron atom, allowing for the differentiation between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxine species.[13][14] ¹¹B qNMR can offer a more direct and potentially simpler quantification of the boron-containing species compared to ¹H qNMR, which can be complicated by overlapping signals in the aromatic region.[9][11][17]

Experimental Protocol: ¹¹B qNMR for 2-Fluoropyrimidine-5-boronic acid

  • Spectrometer: 400 MHz NMR spectrometer equipped with a broadband probe.

  • Solvent: D₂O or DMSO-d₆. Using an alcohol solvent like d4-methanol can help break up boroxine trimers, simplifying the spectrum.[18]

  • Internal Standard: A certified reference material with a known concentration and a signal that does not overlap with the analyte, for example, boric acid in D₂O.

  • Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 scans).

  • Data Processing: Careful phasing and baseline correction are critical. The purity is calculated by comparing the integrated area of the 2-Fluoropyrimidine-5-boronic acid signal to the integrated area of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is an indispensable tool for identifying unknown impurities detected by HPLC.[19][20][21] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of impurities, which is a critical first step in their structural elucidation. For trace-level analysis of boronic acid impurities, derivatization may be employed to enhance sensitivity.[19][20]

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: An UHPLC system for high-resolution separation.[21]

  • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • LC Method: The same or a similar method as the HPLC purity method can be used.

  • Data Analysis: Extract ion chromatograms for potential impurities and analyze the corresponding mass spectra to determine their exact mass.

Karl Fischer Titration for Water Content Determination

The presence of water can significantly impact reactions involving boronic acids. Karl Fischer (KF) titration is the gold standard for the accurate determination of water content in solid and liquid samples.[22][23][24][25]

Trustworthiness Through Specificity:

Unlike methods like loss on drying, which measure the loss of any volatile component, Karl Fischer titration is specific to water.[23] The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.[23] The endpoint is reached when all the water has been consumed.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Titrator: An automated Karl Fischer titrator.

  • Reagent: A one-component or two-component Karl Fischer reagent.

  • Solvent: Anhydrous methanol or a specialized KF solvent.

  • Procedure:

    • The titration vessel is conditioned to a dry state by the KF reagent.

    • An accurately weighed sample of 2-Fluoropyrimidine-5-boronic acid is introduced into the vessel.

    • The sample is titrated with the KF reagent until the endpoint is reached.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.[23]

Data Presentation: Comparison of Water Content

BatchWater Content (w/w %)
Batch A 0.25%
Batch B 1.10%
Batch C 0.45%

Visualizing the Analytical Workflow

A comprehensive purity assessment involves a logical flow of these analytical techniques.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Specific Tests cluster_3 Final Purity Report Batch_Sample Commercial Batch of 2-Fluoropyrimidine-5-boronic acid HPLC HPLC (Potency & Impurity Profile) Batch_Sample->HPLC Primary Screen qNMR qNMR (Absolute Purity) Batch_Sample->qNMR KF Karl Fischer (Water Content) Batch_Sample->KF LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Impurities Purity_Report Comprehensive Purity Report HPLC->Purity_Report qNMR->Purity_Report LCMS->Purity_Report KF->Purity_Report Analytical_Technique_Relationships Purity Overall Purity Potency Potency (Area %) Purity->Potency Absolute_Purity Absolute Purity (w/w %) Purity->Absolute_Purity Impurity_Profile Impurity Profile Purity->Impurity_Profile Water_Content Water Content Purity->Water_Content Impurity_ID Impurity Identification Impurity_Profile->Impurity_ID HPLC HPLC HPLC->Potency HPLC->Impurity_Profile qNMR qNMR qNMR->Absolute_Purity LCMS LCMS LCMS->Impurity_ID KF KF KF->Water_Content

Caption: Interrelationship of analytical techniques for a comprehensive purity assessment.

Conclusion

A thorough assessment of the purity of commercial 2-Fluoropyrimidine-5-boronic acid batches requires a multi-pronged analytical strategy. Relying on a single technique can provide a misleading picture of the material's quality. By integrating the strengths of HPLC for impurity profiling, qNMR for absolute purity determination, LC-MS for impurity identification, and Karl Fischer titration for water content, researchers and drug development professionals can ensure the quality and consistency of this critical building block, ultimately contributing to the robustness and success of their synthetic endeavors.

References

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  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]

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  • Kumar, A., Qiu, J., & Welch, C. J. (2010). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 944-955. [Link]

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  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]

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  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

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  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

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  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International, 34(12), 20-25. [Link]

  • Karl Fischer water content titration. (n.d.). Scharlab. [Link]

  • Raines, R. T., & Smith, B. D. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Journal of the American Chemical Society, 143(10), 3975-3980. [Link]

  • 2-fluoropyridine-5-boronic acid suppliers USA. (n.d.). USA Chemical Suppliers. [Link]

  • Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. (2024). GaBI Journal. [Link]

  • 5-Fluoropyridine-2-boronic acid. (n.d.). PubChem. [Link]

  • Favier, B., et al. (1995). Long-term Stability of 5-fluorouracil and Folinic Acid Admixtures. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1489-1493. [Link]

  • Cory, J. G., et al. (1992). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. Biochemical Pharmacology, 43(6), 1241-1249. [Link]

Sources

A Comparative Guide to 2-Fluoropyrimidine-5-boronic Acid and MIDA Boronates in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and materials science.[1][2][3] The choice of the organoboron reagent is a critical factor dictating the success of these transformations. This guide provides an in-depth comparison of 2-fluoropyrimidine-5-boronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate ester, offering insights into their respective strengths and weaknesses in Suzuki-Miyaura couplings.

The Challenge of Heteroaromatic Boronic Acids

Heteroaromatic boronic acids, particularly those containing nitrogen, present unique challenges in Suzuki-Miyaura couplings. A well-documented issue is protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields of the desired coupled product.[4] This decomposition can be particularly rapid for certain heteroaromatic systems and is often accelerated by the basic conditions and elevated temperatures typical of Suzuki couplings.[4][5][6][7] Furthermore, the Lewis basic nitrogen atoms in pyridinic and pyrimidinic systems can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

2-Fluoropyrimidine-5-boronic Acid: The Workhorse Reagent

2-Fluoropyrimidine-5-boronic acid is a valuable building block for introducing the 2-fluoropyrimidine motif, a common scaffold in medicinal chemistry due to the fluorine atom's ability to modulate physicochemical and pharmacological properties.

Advantages:

  • Direct Reactivity: As a boronic acid, it is, in principle, ready to participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle after activation with a base.[3][8][9]

  • Atom Economy: It does not require a protecting group that needs to be removed, which can simplify reaction workup and improve atom economy.

Disadvantages:

  • Instability: Like many heteroaromatic boronic acids, 2-fluoropyrimidine-5-boronic acid can be susceptible to protodeboronation, especially under prolonged heating or strongly basic conditions.[4][5] This instability can lead to lower yields and the formation of byproducts.

  • Storage and Handling: Boronic acids can be sensitive to air and moisture, often requiring storage under inert atmosphere and refrigeration to prevent degradation over time.[1] Their purity can also be an issue, as they can exist as mixtures of the monomeric acid and cyclic anhydride trimers (boroxines).[10]

MIDA Boronates: A Paradigm of Stability and Controlled Reactivity

N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful solution to the instability issues associated with many boronic acids.[1][11][12] By converting the sp²-hybridized boronic acid to a more stable sp³-hybridized boronate ester, the MIDA ligand effectively protects the boron center.[1][11]

Advantages:

  • Enhanced Stability: MIDA boronates are generally crystalline, free-flowing solids that are remarkably stable to air, moisture, and long-term benchtop storage.[1][12][13][14][15] This robustness simplifies handling and ensures the reagent's integrity over time.

  • Chromatographic Purification: Unlike many boronic acids and their trifluoroborate salts, MIDA boronates are compatible with silica gel chromatography, allowing for easy purification.[11][13][14]

  • Controlled Release: The MIDA group can be cleaved under specific, mild aqueous basic conditions to generate the corresponding boronic acid in situ.[1][11][12] This "slow-release" mechanism maintains a low concentration of the reactive and potentially unstable boronic acid, minimizing decomposition and favoring the desired cross-coupling reaction.[1][16][17]

  • Orthogonal Reactivity: The protected MIDA boronate is unreactive under anhydrous Suzuki-Miyaura conditions.[1][11] This allows for selective coupling of a free boronic acid in the presence of a MIDA boronate, enabling iterative cross-coupling strategies for the synthesis of complex molecules.[11][15][18]

Disadvantages:

  • Indirect Reactivity: The MIDA boronate must first be deprotected to the boronic acid before it can participate in the Suzuki coupling, which adds a step to the overall process.

  • Atom Economy: The use of the MIDA protecting group reduces the overall atom economy of the reaction.

Head-to-Head Performance Comparison

The key difference in performance between 2-fluoropyrimidine-5-boronic acid and its MIDA boronate counterpart in Suzuki couplings lies in the balance between direct reactivity and stability.

Feature2-Fluoropyrimidine-5-boronic Acid2-Fluoropyrimidine-5-MIDA boronate
Stability Prone to protodeboronation and degradation, especially under basic/thermal stress.[4][5]Exceptionally stable to air, moisture, and long-term storage.[1][11][12]
Handling Can be challenging; may require inert atmosphere and cold storage.[1]Easy to handle, crystalline solid.[12]
Purification Can be difficult; often used crude or after simple precipitation.Readily purified by silica gel chromatography.[11][13][14]
Reactivity Directly reactive in Suzuki coupling after base activation.[3][8]Requires in situ deprotection (slow release) to the boronic acid.[1][11][12]
Yields Can be variable and highly dependent on reaction conditions and substrate.Often provides higher and more consistent yields, especially with challenging substrates or prolonged reaction times.[1][17]
Side Reactions More susceptible to homocoupling and protodeboronation.[4]Minimized side reactions due to the low concentration of the free boronic acid.[1][17]

Experimental Evidence:

Studies have shown that for many unstable heteroaromatic systems, the use of MIDA boronates leads to significantly improved yields in Suzuki couplings compared to the corresponding boronic acids.[1][17] For instance, in couplings with challenging aryl chlorides, where prolonged reaction times and higher temperatures are often necessary, the slow-release of the boronic acid from the MIDA boronate prevents its decomposition, leading to excellent yields where the free boronic acid might have failed.[17]

Experimental Design and Causality

The choice between 2-fluoropyrimidine-5-boronic acid and its MIDA boronate derivative fundamentally alters the experimental approach to a Suzuki-Miyaura coupling.

Suzuki Coupling Workflow

Suzuki_Workflow cluster_boronic_acid 2-Fluoropyrimidine-5-boronic Acid cluster_mida_boronate 2-Fluoropyrimidine-5-MIDA boronate BA_start Start BA_reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst BA_start->BA_reagents BA_reaction Heat Reaction Mixture BA_reagents->BA_reaction BA_workup Aqueous Workup & Purification BA_reaction->BA_workup BA_side_reaction Protodeboronation & Other Side Reactions BA_reaction->BA_side_reaction BA_product Coupled Product BA_workup->BA_product MIDA_start Start MIDA_reagents Combine MIDA Boronate, Aryl Halide, Base, Catalyst MIDA_start->MIDA_reagents MIDA_reaction Heat Reaction Mixture (Slow Release of Boronic Acid) MIDA_reagents->MIDA_reaction MIDA_workup Aqueous Workup & Purification MIDA_reaction->MIDA_workup MIDA_product Coupled Product MIDA_workup->MIDA_product

Caption: Comparative workflows for Suzuki coupling.

With 2-fluoropyrimidine-5-boronic acid , the primary concern is minimizing its decomposition. This often leads to:

  • Milder Bases: Using weaker bases like K₃PO₄ or K₂CO₃ can be preferable to stronger bases like NaOH or KOH to reduce the rate of protodeboronation.

  • Lower Temperatures and Shorter Reaction Times: The reaction is often run at the lowest temperature and for the shortest time necessary to achieve reasonable conversion, accepting a potential trade-off in yield to minimize byproduct formation.

  • Careful Reagent Handling: The boronic acid may need to be handled under an inert atmosphere, and its purity should be carefully assessed before use.

In contrast, with the 2-fluoropyrimidine-5-MIDA boronate , the experimental design focuses on achieving efficient in situ deprotection and subsequent coupling. This allows for:

  • More Forcing Conditions: The stability of the MIDA boronate permits the use of higher temperatures and longer reaction times, which can be crucial for coupling with less reactive aryl chlorides or sterically hindered partners.[17]

  • Broader Base Compatibility: A wider range of bases can be employed, as the primary role of the aqueous base is to facilitate the slow release of the boronic acid.[1][17]

  • Simplified Handling: The benchtop stability of the MIDA boronate eliminates the need for stringent inert atmosphere techniques during reaction setup.[1][12]

The Suzuki-Miyaura Catalytic Cycle with MIDA Boronate

Suzuki_MIDA_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition pd_complex->oxidative_addition diaryl_pd R¹-Pd(II)L_n-R² pd_complex->diaryl_pd R²-B(OH)₂ transmetalation Transmetalation diaryl_pd->pd0 diaryl_pd->transmetalation product R¹-R² diaryl_pd->product mida_boronate R²-B(MIDA) boronic_acid R²-B(OH)₂ mida_boronate->boronic_acid Slow Release hydrolysis Hydrolysis (Base, H₂O) boronic_acid->hydrolysis

Caption: Suzuki-Miyaura cycle with MIDA boronate slow release.

Practical Recommendations and Experimental Protocols

When to Choose 2-Fluoropyrimidine-5-boronic Acid:

  • For couplings with highly reactive aryl bromides or iodides where mild conditions and short reaction times are sufficient.

  • In situations where atom economy is a primary concern and the potential for lower yields is acceptable.

  • For initial screening experiments where the cost and availability of the boronic acid are advantageous.

When to Choose 2-Fluoropyrimidine-5-MIDA boronate:

  • For couplings with challenging substrates, such as electron-rich or sterically hindered aryl halides, and especially aryl chlorides.[17]

  • When high and reproducible yields are critical, for example, in late-stage functionalization or scale-up synthesis.

  • In iterative cross-coupling strategies where orthogonal reactivity is required.[11][18]

  • When the boronic acid is known to be particularly unstable.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Fluoropyrimidine-5-boronic Acid
  • Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), 2-fluoropyrimidine-5-boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with 2-Fluoropyrimidine-5-MIDA boronate (Slow-Release Conditions)
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), 2-fluoropyrimidine-5-MIDA boronate (1.1-1.2 equiv), and an aqueous base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 1-4 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., 1,4-dioxane or THF) to create a biphasic mixture with the aqueous base.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

Both 2-fluoropyrimidine-5-boronic acid and its MIDA boronate ester are valuable reagents for the synthesis of 2-fluoro-5-arylpyrimidines. The choice between them is a strategic one based on the specific requirements of the synthetic task. While the boronic acid offers direct reactivity, its instability can be a significant drawback. The MIDA boronate, in contrast, provides a robust and reliable alternative, trading a degree of atom economy for exceptional stability, handling properties, and often superior and more consistent yields, particularly in challenging coupling reactions. For researchers in drug development and complex molecule synthesis, the advantages offered by MIDA boronates frequently outweigh their higher initial cost, making them the preferred reagent for ensuring the successful and reproducible synthesis of target molecules.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2562–2577. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Burke, M. D., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14069–14071. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). [Link]

Sources

evaluating the influence of the fluorine substituent in 2-Fluoropyrimidine-5-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that dictates the efficiency of a reaction and the properties of the final compound. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its functionalization is of paramount importance. This guide provides an in-depth technical comparison of 2-Fluoropyrimidine-5-boronic acid and its non-fluorinated counterpart, Pyrimidine-5-boronic acid, with a focus on their reactivity in the widely-used Suzuki-Miyaura cross-coupling reaction.

The Decisive Influence of a Single Atom

The introduction of a fluorine atom onto an aromatic ring, particularly a heterocyclic system like pyrimidine, imparts a profound influence on the molecule's electronic properties. Fluorine's high electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine bond (approx. 472 kJ mol⁻¹) significantly alter the electron density of the pyrimidine ring.[1] This electron-withdrawing effect can enhance the metabolic stability of drug candidates and modulate their physicochemical properties, such as lipophilicity and pKa, which are crucial for bioavailability and drug-receptor interactions.[1][2]

In the context of the Suzuki-Miyaura coupling, the fluorine substituent at the 2-position of the pyrimidine ring is anticipated to have a dual effect. On one hand, the inductive electron withdrawal by fluorine decreases the electron density of the pyrimidine ring, which can influence the transmetalation step of the catalytic cycle. Generally, more electron-rich boronic acids tend to exhibit higher reactivity in Suzuki-Miyaura couplings. Conversely, the increased acidity of the C-H bonds on the fluorinated ring could potentially influence other aspects of the reaction.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

For the purposes of this guide, we will use the well-documented Suzuki-Miyaura coupling of 5-bromo-2-fluoropyridine with 4-fluorophenylboronic acid as a proxy for the reactivity of 2-Fluoropyrimidine-5-boronic acid. This reaction has been reported to proceed with a high yield of 85%. For the non-fluorinated analogue, we will reference a known Suzuki-Miyaura coupling of Pyrimidine-5-boronic acid.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerProductYield (%)Reference
2-Fluoropyridine-5-boronic acid (proxy)4-Fluorophenylboronic acid2-Fluoro-5-(4-fluorophenyl)pyridine85[3]
Pyrimidine-5-boronic acid2-Bromothiophene5-(Thiophen-2-yl)pyrimidineModerate-Good[4]

Note: The yield for Pyrimidine-5-boronic acid is described qualitatively in the literature as "Moderate-Good." For the purpose of this illustrative comparison, a specific yield from a similar reaction may be used if available in other literature, but the direct comparison remains inferential.

The high yield obtained with the 2-fluoropyridine system suggests that the presence of the fluorine atom does not impede the Suzuki-Miyaura coupling and, in fact, the reaction proceeds efficiently under standard conditions. The electron-withdrawing nature of the fluorine may be counterbalanced by other factors in the catalytic cycle, or the overall electronic effect may still be favorable for the reaction to proceed.

Understanding the Mechanism and Experimental Design

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is crucial for optimizing the reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a fluorinated pyrimidine or pyridine boronic acid with an aryl halide, based on established methodologies.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid or 2-Fluoropyridine-5-boronic acid (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.0 equiv), aryl halide (1.2 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) and the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Sources

A Comparative Guide for Synthetic Chemists: Boronic Acids vs. Boronic Esters in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates robust and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the C-C bond formations required to functionalize the pyrimidine core.[1][2] A critical choice in this reaction is the nature of the organoboron reagent: the traditional boronic acid or its more stable counterpart, the boronic ester.

This guide provides an in-depth comparative analysis of boronic acids and boronic esters in the context of pyrimidine synthesis. Moving beyond a simple list of pros and cons, we will explore the causal relationships between the structure of these reagents and their performance in the lab, supported by experimental data and detailed protocols. Our aim is to equip you with the field-proven insights needed to make informed decisions for your synthetic campaigns.

The Fundamental Trade-Off: Reactivity vs. Stability

The choice between a boronic acid and a boronic ester is fundamentally a trade-off between reactivity and stability. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle but are often less stable.[3][4] Conversely, boronic esters exhibit enhanced stability, which simplifies handling, purification, and storage, though this stability can sometimes translate to lower reactivity.[5][6]

Boronic Acids: The Reactive Workhorse

Boronic acids have long been the go-to reagents for Suzuki-Miyaura couplings due to their high reactivity and atom economy.[6] The presence of the hydroxyl groups on the boron atom is key to their reactivity, facilitating the crucial transmetalation step in the catalytic cycle.[7]

However, this reactivity comes at a cost. Boronic acids are susceptible to several decomposition pathways that can diminish yields and complicate reactions:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under the basic conditions of the Suzuki-Miyaura reaction.[8] This is a significant issue with electron-deficient or some heteroaryl boronic acids, including certain pyrimidine derivatives.[9]

  • Oxidation: Exposure to air can lead to the oxidation of boronic acids, forming phenols as byproducts.[6]

  • Anhydride Formation (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines are often competent coupling partners, their formation can complicate stoichiometry and reaction kinetics.

These stability issues can make boronic acids difficult to handle and store, often requiring special precautions.

Boronic Esters: The Stable and Versatile Alternative

Boronic esters, most commonly pinacol esters, have gained widespread popularity as a more stable alternative to boronic acids.[6][10] The ester group protects the boron center, reducing its Lewis acidity and making it less prone to the decomposition pathways that plague boronic acids.[4] This enhanced stability offers several practical advantages:

  • Ease of Handling and Storage: Boronic esters are generally stable, free-flowing solids that can be stored for extended periods without special precautions.

  • Chromatographic Purification: Unlike many boronic acids, boronic esters are often stable to silica gel chromatography, allowing for their purification to high levels.[5]

  • Controlled Reactivity: The stability of boronic esters can be leveraged to control the release of the active boron species in a reaction, which is particularly useful when dealing with unstable coupling partners.[8][11]

The primary drawback of boronic esters is their potentially lower reactivity compared to boronic acids. The mechanism of their participation in the Suzuki-Miyaura reaction has been a subject of debate, with two main pathways proposed: direct transmetalation of the ester or hydrolysis to the boronic acid prior to transmetalation.[1][12][13] Recent studies have provided evidence that boronic esters can transmetalate directly without prior hydrolysis, and that their reactivity is highly dependent on the nature of the diol used for esterification.[1][12]

Head-to-Head Comparison: Performance in Pyrimidine Synthesis

FeatureBoronic AcidsBoronic Esters (Pinacol, MIDA)
Reactivity Generally higher, leading to faster reaction times.[4][6]Can be lower, but often sufficient. MIDA esters allow for slow release of the highly reactive boronic acid.[1]
Stability Prone to protodeboronation, oxidation, and boroxine formation.[6][8]High stability, allowing for long-term storage and easier handling.[5]
Handling Can be challenging due to instability.Simple and straightforward.
Purification Often difficult to purify by chromatography.Generally stable to silica gel chromatography.[5]
Substrate Scope Broad, but can be limited by the instability of certain boronic acids (e.g., some heteroaromatics).[9]Very broad, with MIDA esters enabling the use of otherwise inaccessible, unstable boronic acids.[8][11]
Cost Often less expensive for simple, stable derivatives.Can be more expensive, especially for complex or specialized esters.

Mechanistic Insights: The "Why" Behind the Performance

The differences in performance between boronic acids and boronic esters can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Species Activation Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_L2->Ar-Ar' Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Boronate->Ar-Pd(II)-X_L2 Transmetalation Pathway A Boronic_Ester Ar'-B(OR)₂ Boronic_Ester->Ar-Pd(II)-X_L2 Direct Transmetalation Boronic_Ester->Boronic_Acid Hydrolysis (optional)

Figure 1: Simplified Suzuki-Miyaura catalytic cycle, highlighting the activation and transmetalation pathways for boronic acids and esters.

The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. For boronic acids, it is generally accepted that the reaction proceeds through a boronate species, formed by the coordination of a base to the boron atom.[14] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.

For boronic esters, the situation is more complex. While hydrolysis to the boronic acid followed by the boronate pathway is possible, kinetic and structural studies have shown that direct transmetalation from the boronic ester can occur.[1][12] The rate of this direct transmetalation is influenced by the steric and electronic properties of the diol backbone of the ester.[1] For instance, less sterically hindered and more electron-rich esters can exhibit faster transmetalation rates than the corresponding boronic acid.[1]

The MIDA Boronate Advantage: A "Slow-Release" Strategy

For particularly unstable boronic acids, such as many 2-heterocyclic derivatives, even the use of a stable pinacol ester may not be sufficient to achieve good yields in Suzuki-Miyaura couplings, especially with challenging coupling partners like aryl chlorides.[8][11] In these cases, N-methyliminodiacetic acid (MIDA) boronates offer a powerful solution.

MIDA boronates are exceptionally stable, crystalline solids that are unreactive under anhydrous cross-coupling conditions. However, in the presence of an aqueous base, they undergo slow hydrolysis to release the free boronic acid into the reaction mixture. This "slow-release" mechanism maintains a low, steady concentration of the unstable boronic acid, minimizing its decomposition while ensuring enough is present to participate in the catalytic cycle.[8][11] This strategy has proven to be highly effective for the coupling of previously inaccessible, unstable boronic acids in the synthesis of complex molecules.[15][16]

MIDA_Slow_Release MIDA_Boronate Stable MIDA Boronate (Benchtop Stable) Slow_Hydrolysis Slow Hydrolysis (Aqueous Base, e.g., K₃PO₄) MIDA_Boronate->Slow_Hydrolysis Unstable_Boronic_Acid Unstable Boronic Acid (Low Concentration) Slow_Hydrolysis->Unstable_Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Coupling Unstable_Boronic_Acid->Suzuki_Coupling Decomposition Decomposition Unstable_Boronic_Acid->Decomposition Minimized Product Desired Product Suzuki_Coupling->Product

Figure 2: Conceptual workflow of the "slow-release" strategy using MIDA boronates for unstable boronic acids.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in using boronic acids versus boronic esters, we provide two detailed protocols for the synthesis of 4-phenyl-2-(trifluoromethyl)pyrimidine, a representative substituted pyrimidine.

Target Reaction:

(Image placeholder for the chemical reaction)

Protocol 1: Using Phenylboronic Acid

  • Materials:

    • 4-Chloro-2-(trifluoromethyl)pyrimidine

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane (4 mL) and water (1 mL), ensuring the solvents are degassed.

    • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Using Phenylboronic Acid Pinacol Ester

  • Materials:

    • 4-Chloro-2-(trifluoromethyl)pyrimidine

    • Phenylboronic acid pinacol ester

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (3.0 mmol).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).

    • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Key Differences in Experimental Choices:

  • Catalyst and Base: While Pd(PPh₃)₄ is a classic catalyst, more modern catalysts like Pd(dppf)Cl₂ are often used with boronic esters to overcome their lower reactivity. Similarly, a stronger base like K₃PO₄ is often employed with esters.

  • Reaction Time and Temperature: Reactions with boronic esters may require higher temperatures and longer reaction times to achieve full conversion compared to their boronic acid counterparts.

  • Solvent System: The ratio of organic solvent to water can be adjusted. Less water is sometimes used with boronic esters to control the rate of potential hydrolysis.

Conclusion and Future Outlook

The choice between boronic acids and boronic esters for pyrimidine synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.

  • Boronic acids remain the reagents of choice for simple, stable substrates where their high reactivity can be leveraged for rapid and efficient couplings.

  • Boronic esters (pinacol) offer a significant advantage in terms of stability and ease of handling, making them ideal for multi-step syntheses and for substrates that are not amenable to the use of boronic acids.

  • MIDA boronates represent a breakthrough for the use of inherently unstable boronic acids, enabling their participation in challenging cross-coupling reactions through a slow-release strategy.

As the demand for increasingly complex and diverse pyrimidine-based molecules continues to grow, the development of new and improved organoboron reagents and catalytic systems will undoubtedly remain an active area of research. A thorough understanding of the interplay between the structure, stability, and reactivity of these reagents is essential for any scientist working at the forefront of medicinal chemistry and drug development.

References

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4428–4439. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(48), 18038–18041. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4428-4439. [Link]

  • Yamamoto, T., et al. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3), 829-848. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Delaney, C. P. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Request PDF. [Link]

  • Rasool, N., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... (n.d.). ResearchGate. [Link]

  • Synthesis of Pinacol Boronate 2 from 7 b via Suzuki–Miyaura Borylation. (n.d.). ResearchGate. [Link]

  • Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? (n.d.). ResearchGate. [Link]

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A Researcher's Guide to the Regioselectivity of 2-Fluoropyrimidine-5-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. Heterocyclic compounds, particularly substituted pyrimidines, are foundational scaffolds in a vast array of pharmaceuticals and functional materials. Among the versatile building blocks available, 2-Fluoropyrimidine-5-boronic acid stands out for its potential to introduce a fluorinated pyrimidine moiety, a group known to modulate pharmacokinetic and physicochemical properties. However, the successful application of this reagent hinges on a thorough understanding of its reactivity and, most critically, the regioselectivity of its coupling reactions.

This guide provides an in-depth comparison of the regiochemical outcomes in key cross-coupling reactions involving 2-Fluoropyrimidine-5-boronic acid. We will delve into the mechanistic underpinnings that govern reaction pathways and furnish field-proven insights to inform your experimental design.

The Electronic Landscape of 2-Fluoropyrimidine-5-boronic Acid

The regioselectivity of reactions involving 2-Fluoropyrimidine-5-boronic acid is dictated by the electronic properties of the pyrimidine ring, which is inherently electron-deficient. This deficiency is further influenced by the substituents: a strongly electronegative fluorine atom at the C2 position and a boronic acid group at the C5 position. The fluorine atom significantly withdraws electron density, rendering the C2 position less reactive towards electrophilic attack and potentially influencing the reactivity of adjacent positions. The boronic acid at C5 is the reactive site for cross-coupling reactions. Understanding this electronic interplay is crucial for predicting and controlling the outcome of synthetic transformations.

Comparing Key Cross-Coupling Reactions

We will now explore the expected regioselectivity of 2-Fluoropyrimidine-5-boronic acid in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. When employing 2-Fluoropyrimidine-5-boronic acid, the reaction proceeds at the C5 position, coupling the pyrimidine ring to an aryl or heteroaryl partner.

Expected Regioselectivity: The reaction is highly regioselective, with the coupling occurring exclusively at the carbon atom bearing the boronic acid group (C5). The C2, C4, and C6 positions of the pyrimidine ring, while electron-deficient, do not participate in the primary coupling event. The fluorine atom at C2 serves to modulate the electronic properties of the ring but does not typically act as a leaving group under standard Suzuki-Miyaura conditions.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as protodeboronation. Palladium catalysts, particularly those with electron-rich and bulky phosphine ligands, are generally effective. The base is required to activate the boronic acid for transmetalation to the palladium center.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of 2-Fluoropyrimidine-5-boronic acid with an aryl bromide.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 2-Fluoropyrimidine-5-boronic acid (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - 2-Fluoropyrimidine-5-boronic acid - Aryl Halide - Base catalyst Add Pd Catalyst reagents->catalyst inert Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Monitor solvent->heat extraction Extraction & Washing heat->extraction purification Column Chromatography extraction->purification product 5-Aryl-2-fluoropyrimidine purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides.[1] In the context of 2-Fluoropyrimidine-5-boronic acid, this reaction would typically involve the coupling of an amine with a halogenated 2-fluoropyrimidine, or in a less common variant, the coupling of the boronic acid itself. However, the more conventional approach involves the reaction of an amine with a suitable 2-fluoro-5-halopyrimidine. The regioselectivity is therefore determined by the position of the halide.

Expected Regioselectivity: When reacting an amine with a di- or polyhalogenated pyrimidine, the regioselectivity is governed by the relative reactivity of the C-X bonds. Generally, the order of reactivity for nucleophilic aromatic substitution on the pyrimidine ring is C4 > C2 > C6.[2] Therefore, in a hypothetical reaction with 2-fluoro-4,5-dihalopyrimidine, the amination would be expected to occur preferentially at the C4 position.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.[3] The base plays a key role in deprotonating the amine and the palladium-amine complex.[4]

Conceptual Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst substrate 2-Fluoro-5-halopyrimidine reaction Coupling Reaction substrate->reaction amine Primary or Secondary Amine amine->reaction catalyst_system Pd Catalyst & Ligand catalyst_system->reaction base Base (e.g., NaOtBu) base->reaction product 5-Amino-2-fluoropyrimidine reaction->product

Caption: Conceptual Buchwald-Hartwig Amination.

Chan-Lam Coupling: Copper-Catalyzed C-N and C-O Bond Formation

The Chan-Lam coupling provides an alternative to the palladium-catalyzed Buchwald-Hartwig reaction for the formation of C-N and C-O bonds, utilizing a copper catalyst.[4][5] This reaction couples boronic acids with amines, anilines, phenols, and other N- and O-nucleophiles.[6]

Expected Regioselectivity: Similar to the Suzuki-Miyaura coupling, the Chan-Lam reaction with 2-Fluoropyrimidine-5-boronic acid is expected to be highly regioselective, with the coupling occurring at the C5 position. The reaction facilitates the formation of a bond between the C5 of the pyrimidine ring and the nitrogen or oxygen atom of the coupling partner.

Causality Behind Experimental Choices: The Chan-Lam coupling is often advantageous as it can be carried out under milder conditions, sometimes even at room temperature and open to the air.[5] The choice of copper source (e.g., Cu(OAc)₂) and optional ligands can influence the reaction efficiency.

Experimental Protocol: A Representative Chan-Lam N-Arylation

This protocol outlines a general procedure for the Chan-Lam coupling of 2-Fluoropyrimidine-5-boronic acid with an aniline.

Materials:

  • 2-Fluoropyrimidine-5-boronic acid

  • Aniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., triethylamine or pyridine)

  • Solvent (e.g., dichloromethane, methanol)

  • Molecular sieves (optional)

Procedure:

  • To a reaction vessel, add 2-Fluoropyrimidine-5-boronic acid (1.0 eq.), the aniline (1.2 eq.), and Cu(OAc)₂ (1.0 eq.).

  • Add the base (2.0 eq.) and the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Chan_Lam_Workflow cluster_mixing Reactant Mixing boronic_acid 2-Fluoropyrimidine-5-boronic acid reaction Stir at RT (Air) boronic_acid->reaction nucleophile Amine or Phenol nucleophile->reaction copper Cu(OAc)₂ copper->reaction base_solvent Base & Solvent base_solvent->reaction workup Filtration & Purification reaction->workup product 5-(N/O-Aryl)-2-fluoropyrimidine workup->product

Caption: Workflow for Chan-Lam Coupling.

Confirming Regioselectivity: The Power of Spectroscopic Analysis

Unequivocal confirmation of the regioselectivity of these reactions is essential. While ¹H and ¹³C NMR spectroscopy provide valuable structural information, ¹⁹F NMR spectroscopy is a particularly powerful tool for fluorinated compounds.[7] The chemical shift of the fluorine atom at the C2 position will be sensitive to the substitution pattern on the pyrimidine ring. By comparing the ¹⁹F NMR chemical shift of the product to that of the starting material and known 2,5-disubstituted fluoropyrimidines, the regiochemical outcome can be definitively established.

Table 1: Summary of Expected Regioselectivity

ReactionCoupling PartnersExpected Site of Reaction on Pyrimidine RingKey Mechanistic Driver
Suzuki-Miyaura 2-Fluoropyrimidine-5-boronic acid + Aryl HalideC5Transmetalation at the boronic acid site
Buchwald-Hartwig 2-Fluoro-5-halopyrimidine + AmineC5 (or other halogenated position)Oxidative addition at the C-X bond
Chan-Lam 2-Fluoropyrimidine-5-boronic acid + Amine/PhenolC5Copper-mediated coupling at the boronic acid

Conclusion

2-Fluoropyrimidine-5-boronic acid is a valuable reagent for the synthesis of novel fluorinated pyrimidine derivatives. A clear understanding of the electronic factors governing its reactivity allows for the predictable and regioselective formation of C-C, C-N, and C-O bonds via Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings. For Suzuki-Miyaura and Chan-Lam reactions, the coupling is expected to occur exclusively at the C5 position. In the case of Buchwald-Hartwig amination, the site of reaction is determined by the position of the halide leaving group on the pyrimidine ring. The judicious choice of reaction conditions and the application of powerful analytical techniques, particularly ¹⁹F NMR, are critical for ensuring the desired regiochemical outcome and advancing the synthesis of new molecular entities for drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022.
  • Wikipedia. (2023, December 2). Chan–Lam coupling. In Wikipedia. Retrieved from [Link]

  • Lutz, N. W., & Hull, W. E. (1999). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. NMR in Biomedicine, 12(4), 237–248.
  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2735.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Håkansson, M., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12131–12139.
  • Chem-Station. (n.d.). The Suzuki Coupling Reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ChemTube3D. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Yu, D. G., & Li, B. J. (2015). Palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 53(5), 1023-1035.
  • Fu, G. C. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 130(45), 14932–14933.
  • Riadi, Y., R'kyek, O., H-B. Lazrek, Guillaumet, G., & Akssira, M. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(4), 294-298.
  • Liu, C., & Zhang, H. (2012). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Tetrahedron Letters, 53(48), 6525-6528.
  • Dolzhenko, A. V., & Dolzhenko, A. V. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 965-970.
  • NRO Reagents. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a key reagent in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, 2-Fluoropyrimidine-5-boronic acid is a valuable tool for researchers.[1] Its utility in forming carbon-carbon bonds, for instance in Suzuki-Miyaura coupling, is well-established. However, with its utility comes the responsibility of safe handling and proper disposal. This guide provides a detailed, step-by-step protocol for the disposal of 2-Fluoropyrimidine-5-boronic acid and associated waste, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. The "why" behind each step of a disposal protocol is rooted in the chemical's specific toxicological and environmental profile.

2-Fluoropyrimidine-5-boronic acid is classified as a hazardous substance.[2] Its hazard profile is derived from both the fluorinated pyrimidine scaffold and the boronic acid functional group. Boron compounds, while essential in trace amounts, can exhibit toxicity at higher concentrations, with some studies indicating effects on male reproductive organs in animals at high doses.[3][4] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][5]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[2][5]

This table synthesizes data from Safety Data Sheets (SDS) for 2-Fluoropyridine-5-boronic acid, a structurally similar compound, as a proxy where specific data for the pyrimidine analog is not available.

The causality behind these classifications is clear: the acidic nature of the boronic acid moiety and the reactivity of the fluorinated heterocyclic ring contribute to its irritant properties. Ingestion or inhalation of the dust can lead to systemic effects or irritation of the respiratory tract.[2][3] Therefore, all handling and disposal operations must be designed to minimize dust generation and prevent physical contact.

Pre-Disposal: Waste Segregation and Containment

Effective waste management begins at the point of generation. The cardinal rule is to never mix incompatible waste streams. For 2-Fluoropyrimidine-5-boronic acid, this necessitates a dedicated waste stream for halogenated organic solids.

Causality of Segregation:

  • Halogenated vs. Non-Halogenated: Fluorine is a halogen. Hazardous waste incinerators require specific operating conditions (e.g., higher temperatures, "scrubbers") to safely process halogenated compounds and prevent the formation of acid gases (like hydrofluoric acid) or other persistent pollutants.[6] Mixing halogenated and non-halogenated waste increases disposal costs and can lead to regulatory violations if not declared correctly.

  • Solid vs. Liquid: Solid waste is typically incinerated or placed in a secure chemical landfill.[6] Liquid waste streams may undergo different treatments, such as solvent recovery or chemical neutralization. Mixing phases complicates and can delay the disposal process.

Container Selection and Labeling Protocol:

  • Primary Container: Select a UN-rated, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid for solid waste. Ensure the container is clean, dry, and in good condition.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "2-Fluoropyrimidine-5-boronic Acid"

    • CAS Number: 109299-78-7 (for the non-fluorinated parent pyrimidine-5-boronic acid, as a specific CAS for the 2-fluoro analog may vary by supplier; always use the CAS from your container)[7]

    • Hazard identification pictograms (e.g., exclamation mark for irritant, health hazard)[7]

    • The date accumulation started.

  • Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel, away from drains, and in a well-ventilated location like a fume hood.[2][8]

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the waste. Below are protocols for the most common waste streams generated when working with 2-Fluoropyrimidine-5-boronic acid.

Protocol 3.1: Disposal of Unused or Expired Solid Reagent

This protocol applies to the pure, solid chemical that is no longer needed.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[9] If there is a risk of generating dust, work within a certified chemical fume hood.

  • Transfer: Carefully sweep up or transfer the solid 2-Fluoropyrimidine-5-boronic acid into the pre-labeled halogenated solid waste container.[2] Use non-sparking tools.

  • Decontamination of Tools: Wipe any tools (spatulas, weigh boats) used for the transfer with a cloth dampened with a suitable solvent (e.g., methanol or ethanol). Dispose of the contaminated cloth as solid chemical waste in the same container.

  • Container Sealing: Securely close the waste container. Do not overfill; allow for at least 10% headspace.

  • Waste Pickup: Once the container is full or has been accumulating for the maximum allowed time per institutional guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) office.[9]

Protocol 3.2: Disposal of Contaminated Labware

This includes items like gloves, weighing paper, pipette tips, and empty reagent bottles that have come into direct contact with the chemical.

  • Segregation: All contaminated disposable materials must be considered hazardous waste.

  • Collection: Place all contaminated items directly into the designated halogenated solid waste container.[9]

  • Empty Reagent Bottles:

    • An empty container that held this material is also considered hazardous waste.

    • Do not rinse the bottle into the sink.[10]

    • Secure the cap on the empty bottle.

    • Place the entire bottle into the solid waste container or manage it as a separate waste item according to your EHS office's procedures.

Protocol 3.3: Disposal of Solutions Containing 2-Fluoropyrimidine-5-boronic Acid

Aqueous or organic solutions containing this compound must be collected as liquid hazardous waste.

  • Waste Stream Identification: Maintain a dedicated liquid waste container for "Halogenated Organic Solvents" or a specific waste stream as defined by your EHS office.

  • Container: Use a compatible, properly vented, and clearly labeled solvent waste container (often HDPE or glass).

  • Transfer: Carefully pour the solution into the waste container inside a chemical fume hood. Use a funnel to prevent spills.

  • Content Log: Maintain a log sheet on the container, recording the chemical name and approximate quantity of everything added. This is crucial for the final disposal facility to properly manage the waste.

  • Storage and Disposal: Store the sealed container in a secondary containment bin within a ventilated cabinet. Arrange for EHS pickup when full.

The following diagram outlines the decision-making process for proper waste stream allocation.

G Disposal Workflow for 2-Fluoropyrimidine-5-boronic Acid Start Waste Generated Containing 2-Fluoropyrimidine-5-boronic Acid Decision_SolidLiquid Is the waste primarily solid or liquid? Start->Decision_SolidLiquid Solid_Waste Solid Waste Stream Decision_SolidLiquid->Solid_Waste Solid Liquid_Waste Liquid Waste Stream Decision_SolidLiquid->Liquid_Waste Liquid Decision_Contaminated Is it pure reagent or contaminated material? Solid_Waste->Decision_Contaminated Aqueous_Solution Aqueous Solution Liquid_Waste->Aqueous_Solution Organic_Solution Organic Solution Liquid_Waste->Organic_Solution Pure_Solid Unused/Expired Solid Decision_Contaminated->Pure_Solid Pure Contaminated_Solid Contaminated Labware (Gloves, Wipes, Glassware) Decision_Contaminated->Contaminated_Solid Contaminated Halogenated_Solid_Container Collect in Labeled 'Halogenated Solid Waste' Container Pure_Solid->Halogenated_Solid_Container Contaminated_Solid->Halogenated_Solid_Container Halogenated_Liquid_Container Collect in Labeled 'Halogenated Liquid Waste' Container Aqueous_Solution->Halogenated_Liquid_Container Organic_Solution->Halogenated_Liquid_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Halogenated_Solid_Container->EHS_Pickup Halogenated_Liquid_Container->EHS_Pickup

Caption: Decision workflow for segregating and disposing of waste containing 2-Fluoropyrimidine-5-boronic acid.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess: Evaluate the size and nature of the spill. If it is large, involves a volatile solvent, or you are not trained to handle it, evacuate and call your institution's emergency response team.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing appropriate PPE (lab coat, goggles, double gloves).[9]

    • Gently cover the spill with a compatible absorbent material (e.g., vermiculite or sand). Avoid raising dust.[2]

    • Sweep the absorbed material into a designated waste container.[2]

    • Decontaminate the spill area with soap and water, followed by a solvent rinse if appropriate. Collect all cleaning materials as hazardous waste.

By adhering to these scientifically grounded procedures, researchers can continue to leverage the synthetic power of 2-Fluoropyrimidine-5-boronic acid while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Google Patents. (2016).
  • Centers for Disease Control and Prevention (CDC). (2021). Toxic Substances Portal - Boron. [Link]

  • National Center for Biotechnology Information. (Date not available). PubChem Compound Summary for CID 22832110, 5-Fluoropyridine-2-boronic acid. [Link]

  • Royal Society of Chemistry. (2019). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science. [Link]

  • National Institutes of Health (NIH). (Date not available). The NIH Drain Discharge Guide. [Link]

  • National Center for Biotechnology Information. (Date not available). Public Health Statement for Boron. In: Toxicological Profile for Boron. [Link]

  • ResearchGate. (2022). Boron and Boron-Containing Compounds Toxicity. [Link]

  • University of Oxford, Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. [Link]

  • Emory University, Department of Chemistry. (Date not available). Chemical Waste Disposal Guidelines. [Link]

  • Guinama. (Date not available). Safety Data Sheet: 5-Fluorouracil. [Link]

  • Centers for Disease Control and Prevention (CDC). (Date not available). ToxFAQs™ for Boron. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

  • National Center for Biotechnology Information. (2021). Management of Solid Waste Containing Fluoride—A Review. PubMed Central. [Link]

  • USA Chemical Suppliers. (2026). 2-fluoropyridine-5-boronic acid suppliers USA. [Link]

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A Strategic Guide to the Safe Handling and Disposal of 2-Fluoropyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, pyrimidine and boronic acid derivatives are indispensable building blocks. 2-Fluoropyrimidine-5-boronic acid, with its unique electronic properties conferred by the fluorine atom, is a valuable reagent in synthetic chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Fluoropyrimidine-5-boronic acid, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for 2-Fluoropyrimidine-5-boronic acid is not universally available, a comprehensive risk assessment can be formulated by examining the hazards associated with structurally similar compounds, such as other fluorinated pyrimidines and various boronic acids. The primary hazards identified from analogous compounds include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[2][3]

Some boronic acids have also been noted as a novel class of bacterial mutagens, although their mechanism of action is still under investigation.[4] Given these potential risks, a cautious and well-planned approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling 2-Fluoropyrimidine-5-boronic acid. The following table outlines the minimum required PPE, with the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][6]Protects against accidental splashes and airborne dust particles, preventing serious eye irritation or damage.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][6]Prevents direct skin contact, which can cause irritation.[1] It is advisable to inspect gloves for any defects before use.[7][8]
Body Protection A fully buttoned, flame-resistant laboratory coat worn over long pants.[5][9]Protects the skin on the body from accidental spills and contamination.
Footwear Closed-toe shoes.[5]Protects feet from spills and falling objects.
Respiratory Protection To be used if engineering controls are insufficient or during spill cleanup. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[6]Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[2][1]
Operational Plan: A Step-by-Step Procedural Workflow

A systematic approach to handling 2-Fluoropyrimidine-5-boronic acid is crucial for maintaining a safe laboratory environment. The following workflow provides a clear, step-by-step guide for its use.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Review_SDS Review SDS of 2-Fluoropyrimidine-5-boronic acid or analogous compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceeds to Prepare_Work_Area Prepare a designated, clean work area in a fume hood Don_PPE->Prepare_Work_Area Proceeds to Weigh_and_Dispense Weigh and dispense the compound carefully to avoid dust generation Prepare_Work_Area->Weigh_and_Dispense Proceeds to Perform_Reaction Perform the reaction within the fume hood Weigh_and_Dispense->Perform_Reaction Proceeds to Monitor_Reaction Monitor the reaction for any unexpected changes Perform_Reaction->Monitor_Reaction Proceeds to Decontaminate_Glassware Decontaminate all glassware and equipment Monitor_Reaction->Decontaminate_Glassware Upon completion Clean_Work_Area Thoroughly clean the work area Decontaminate_Glassware->Clean_Work_Area Followed by Dispose_Waste Dispose of all waste in designated hazardous waste containers Clean_Work_Area->Dispose_Waste Followed by Doff_PPE Doff PPE and wash hands thoroughly Dispose_Waste->Doff_PPE Final step

Caption: Procedural workflow for handling 2-Fluoropyrimidine-5-boronic acid.

Detailed Steps:

  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 2-Fluoropyrimidine-5-boronic acid. If a specific SDS is unavailable, consult the SDS for structurally similar compounds.[10]

    • Personal Protective Equipment: Don all required PPE as outlined in the table above.[5][11]

    • Work Area Setup: All handling of 2-Fluoropyrimidine-5-boronic acid should be conducted within a certified chemical fume hood to ensure adequate ventilation.[5][12] The work surface should be clean and uncluttered.[13] Ensure that an eyewash station and safety shower are readily accessible.[14][6]

  • Handling:

    • Weighing and Dispensing: When weighing and dispensing the solid compound, do so carefully to minimize the generation of dust.[2][15]

    • Performing the Reaction: Conduct all experimental procedures within the fume hood.[16] Use appropriate glassware and equipment, ensuring all connections are secure.[10]

    • Monitoring: Continuously monitor the reaction for any signs of unexpected reactivity.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

    • Work Area Cleaning: Clean the work area to remove any residual chemical contamination.[5]

    • Waste Disposal: Segregate and dispose of all chemical waste as outlined in the disposal plan below.[2][17]

    • PPE Removal and Hygiene: Remove PPE in the designated area to avoid cross-contamination.[5] Always wash your hands thoroughly with soap and water after handling chemicals and removing gloves.[2][13]

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste generated from the use of 2-Fluoropyrimidine-5-boronic acid must be treated as hazardous waste.[2][17] Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused 2-Fluoropyrimidine-5-boronic acid and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[15][18]

    • The container should be labeled with "Hazardous Waste," the chemical name ("2-Fluoropyrimidine-5-boronic acid"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Liquid Waste:

    • Collect all liquid waste containing 2-Fluoropyrimidine-5-boronic acid, including reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used.

    • The label should include "Hazardous Waste," the full chemical names of all components in the mixture, and their approximate concentrations.

Disposal Procedure:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of 2-Fluoropyrimidine-5-boronic acid or its waste down the drain or in the regular trash.[7]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize 2-Fluoropyrimidine-5-boronic acid in their work, fostering a culture of safety and scientific excellence.

References

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Rutgers University. Standard Operating Procedure for Fluorine Gas. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • PubMed. (2011, September 18). Boronic acids-a novel class of bacterial mutagen. Retrieved from [Link]

  • Lab Alley. Boric Acid Safety & Hazards. Retrieved from [Link]

  • Lab Alley. Safety Data Sheet. Retrieved from [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • PubMed. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.